Fluoroethane
Description
Structure
3D Structure
Properties
IUPAC Name |
fluoroethane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5F/c1-2-3/h2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCBBWUQDAVSMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5F | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | ETHYL FLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3424 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059857 | |
| Record name | Fluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
48.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl fluoride appears as a colorless, odorless, flammable gas. Can cause asphyxiation by the displacement of air. Exposure of the container to prolonged heat or fire may cause it to rupture violently and rocket., Colorless odorless gas; [CAMEO] | |
| Record name | ETHYL FLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3424 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Fluoroethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20780 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
353-36-6 | |
| Record name | ETHYL FLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3424 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Fluoroethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=353-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluoroethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, fluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluoroethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.938 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUOROETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO7SPI984C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Historical Perspective on the Synthesis and Discovery of Fluoroethane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroethane (C₂H₅F), a fluorinated hydrocarbon, holds a significant place in the annals of organic chemistry and continues to be a relevant scaffold in modern drug discovery. Its unique physicochemical properties, imparted by the highly electronegative fluorine atom, have driven over a century of research into its synthesis and applications. This technical guide provides a comprehensive historical perspective on the discovery and synthesis of this compound, detailing the evolution of methodologies from early pioneering efforts to contemporary industrial processes. The content is tailored for researchers, scientists, and drug development professionals, with a focus on detailed experimental protocols, quantitative data, and the relevance of fluorinated compounds in medicinal chemistry.
Early Discoveries and the Dawn of Organofluorine Chemistry
The story of this compound is intrinsically linked to the broader history of organofluorine chemistry. While the isolation of elemental fluorine by Henri Moissan in 1886 was a landmark achievement, the synthesis of the first organofluorine compound predates this event.
In 1835, French chemists Jean-Baptiste Dumas and Eugène-Melchior Péligot are credited with the first synthesis of an organofluorine compound, methyl fluoride (B91410) (CH₃F). Their work, published in the Annales de Chimie et de Physique, laid the foundational groundwork for the field.
Following his successful isolation of fluorine, Henri Moissan, a Nobel laureate for his work, turned his attention to the reactions of this highly reactive element with organic compounds. In the late 19th century, he successfully prepared a series of simple alkyl fluorides, including ethyl fluoride (this compound).[1][2]
Historical Synthesis Methods
The early methods for synthesizing this compound were characterized by the use of harsh reagents and often produced low yields. However, they were pivotal in establishing the fundamental principles of fluorine chemistry.
The Swarts Reaction: A Paradigm Shift in Alkyl Fluoride Synthesis
In 1892, the Belgian chemist Frédéric Swarts developed a robust method for the synthesis of alkyl fluorides that became the cornerstone of organofluorine chemistry for many years. The Swarts reaction involves the treatment of an alkyl chloride or bromide with a metal fluoride, typically antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅) or chlorine, or with silver fluoride (AgF) or mercurous fluoride (Hg₂F₂).
Experimental Protocol: Synthesis of this compound via the Swarts Reaction (Illustrative)
This protocol is a generalized representation based on the principles of the Swarts reaction for the synthesis of this compound from ethyl chloride.
-
Reactants:
-
Ethyl chloride (C₂H₅Cl)
-
Silver(I) fluoride (AgF)
-
Anhydrous solvent (e.g., acetonitrile)
-
-
Apparatus:
-
A round-bottom flask equipped with a reflux condenser and a gas outlet.
-
Heating mantle.
-
Gas collection apparatus (e.g., a gas syringe or a cold trap).
-
-
Procedure:
-
In a dry round-bottom flask, a suspension of freshly prepared, dry silver(I) fluoride in an anhydrous solvent is prepared.
-
Ethyl chloride is bubbled through the suspension or added as a liquid.
-
The reaction mixture is heated to reflux. The temperature is maintained to ensure a steady reaction rate.
-
The gaseous this compound produced is passed through a condenser to remove any unreacted ethyl chloride or solvent vapor and then collected.
-
The collected gas can be purified by passing it through a series of traps to remove any impurities.
-
Quantitative Data for Historical Synthesis Methods
Obtaining precise quantitative data from historical literature is often challenging due to variations in experimental setups and reporting standards. The following table summarizes the available data for early this compound synthesis methods.
| Method/Researcher | Reactants | Catalyst/Reagent | Temperature (°C) | Pressure (atm) | Yield (%) | Purity |
| Moissan (post-1886) | Ethanol, Hydrogen Fluoride | - | Not specified | Not specified | Not specified | Not specified |
| Swarts Reaction (1892) | Ethyl Iodide, Silver Fluoride | - | Not specified | Not specified | Not specified | Not specified |
| Swarts Reaction (variant) | Ethyl Chloride, Antimony Trifluoride | Antimony Pentachloride | Variable | Atmospheric | Moderate to Good | Variable |
Modern Industrial Synthesis of this compound
The contemporary industrial production of this compound has shifted towards more efficient and cost-effective methods, primarily the hydrofluorination of ethylene (B1197577).
This process involves the direct addition of hydrogen fluoride (HF) to ethylene (C₂H₄) in the presence of a catalyst. This method is highly atom-economical and scalable.
Experimental Protocol: Industrial Synthesis of this compound (Generalized)
-
Reactants:
-
Ethylene (C₂H₄)
-
Anhydrous Hydrogen Fluoride (HF)
-
-
Catalyst:
-
Often a Lewis acid catalyst, such as a salt of a metal like tin, antimony, or chromium, supported on a solid matrix.
-
-
Apparatus:
-
A continuous flow reactor, typically a packed-bed reactor.
-
Preheaters for the reactants.
-
A separation and purification train, including distillation columns.
-
-
Procedure:
-
Gaseous ethylene and anhydrous hydrogen fluoride are fed into a preheater and brought to the reaction temperature.
-
The heated gas mixture is passed through a packed-bed reactor containing the catalyst.
-
The reaction is exothermic, and the temperature within the reactor is carefully controlled to optimize yield and catalyst life.
-
The product stream, containing this compound, unreacted starting materials, and byproducts, is cooled and passed to a separation and purification section.
-
Fractional distillation is used to separate the high-purity this compound from the other components. Unreacted ethylene and HF are typically recycled back to the reactor.
-
Quantitative Data for Modern Industrial Synthesis
| Parameter | Value |
| Reactants Ratio (C₂H₄:HF) | Typically near stoichiometric, with a slight excess of one reactant to drive the reaction to completion. |
| Temperature | 150 - 300 °C |
| Pressure | 1 - 10 atm |
| Catalyst | Supported metal salts (e.g., Cr-based) |
| Conversion of Ethylene | > 95% |
| Selectivity to this compound | > 98% |
| Purity of Final Product | > 99.9% |
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its application in research and industry.
| Property | Value |
| Molecular Formula | C₂H₅F |
| Molecular Weight | 48.06 g/mol |
| Boiling Point | -37.1 °C |
| Melting Point | -143.2 °C |
| Density (liquid at -40°C) | 0.815 g/cm³ |
| Dipole Moment | 1.94 D |
| C-F Bond Length | ~1.39 Å |
| C-F Bond Dissociation Energy | ~110 kcal/mol |
This compound in Drug Discovery and Development
The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates.[3][4][5] The fluoroethyl group, in particular, can serve as a bioisostere for an ethyl group or a hydroxyl group, offering several advantages:
-
Metabolic Stability: The high strength of the C-F bond often blocks metabolic oxidation at that position, increasing the drug's half-life.[6][7][8][9]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can improve absorption and bioavailability.[9]
-
Increased Lipophilicity: Fluorination can increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes.
-
Conformational Control: The fluorine atom can influence the conformational preferences of a molecule, leading to a more favorable binding to its biological target.
Signaling Pathway Modulation by Fluoroethyl-Containing Drugs (Illustrative)
The introduction of a fluoroethyl group can impact how a drug interacts with its target protein, which in turn can modulate a signaling pathway. For example, in a hypothetical kinase inhibitor, the fluoroethyl group might form a crucial hydrogen bond with a key amino acid residue in the ATP-binding pocket, leading to enhanced inhibitory activity and downstream blockade of a cancer-promoting signaling cascade.
Caption: Hypothetical modulation of a kinase signaling pathway by a fluoroethyl-containing inhibitor.
Experimental and Logical Workflows
The synthesis and application of this compound and its derivatives follow a logical progression from historical discovery to modern-day application in drug development.
Caption: Workflow from historical synthesis of this compound to its application in drug discovery.
Conclusion
The journey of this compound from its early, challenging synthesis to its role as a building block in modern industrial chemistry and drug discovery highlights the remarkable progress in the field of organofluorine chemistry. The foundational work of pioneers like Dumas, Péligot, Moissan, and Swarts paved the way for the development of highly efficient and selective fluorination methods. For researchers and professionals in drug development, the unique properties conferred by the fluoroethyl group continue to make it a valuable tool for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. As synthetic methodologies continue to evolve, the applications of this compound and its derivatives are poised to expand further, solidifying their importance in science and technology.
References
- 1. Henri Moissan | Nobel Prize, Nobel Laureate, Fluorine | Britannica [britannica.com]
- 2. Henri Moissan - Wikipedia [en.wikipedia.org]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of fluorine-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Fluoride for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl fluoride (B91410) (C₂H₅F), also known as fluoroethane, is a hydrofluorocarbon that is a colorless and odorless gas at standard temperature and pressure.[1] Its unique properties, stemming from the presence of the highly electronegative fluorine atom, make it a compound of interest in various research and industrial applications. This guide provides a comprehensive overview of the physical and chemical properties of ethyl fluoride, detailed experimental methodologies for their determination, and insights into its applications, particularly in the context of research and drug development.
Physical Properties
The physical properties of ethyl fluoride are crucial for its handling, storage, and application in various experimental setups. A summary of these properties is presented in the tables below.
Core Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₂H₅F | [2] |
| Molecular Weight | 48.06 g/mol | [1] |
| Boiling Point | -37.1 °C | [2] |
| Melting Point | -143.2 °C | [2] |
| Density (liquid) | 0.818 g/cm³ | [2] |
| Appearance | Colorless, odorless gas | [1][3] |
Thermodynamic Properties
| Property | Value | Source(s) |
| Vapor Pressure | 5970 mmHg at 25°C | [4] |
| Critical Temperature | 102.15 °C (375.3 K) | [5] |
| Critical Pressure | 4.69 MPa | [5] |
| Enthalpy of Vaporization | 23.4 kJ/mol |
Other Physical Properties
| Property | Value | Source(s) |
| Refractive Index | 1.3057 (at -40 °C) | [2] |
| Dipole Moment | 1.96 D | [5] |
| Solubility | Slightly soluble in water | [6] |
Chemical Properties
The chemical behavior of ethyl fluoride is largely dictated by the strong carbon-fluorine bond.
Reactivity and Stability
Ethyl fluoride is a relatively stable compound. The C-F bond is the strongest single bond in organic chemistry, making ethyl fluoride less reactive in nucleophilic substitution reactions compared to other ethyl halides like ethyl bromide.[7] It is incompatible with strong oxidizing and reducing agents, amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.
Flammability and Safety
Ethyl fluoride is an extremely flammable gas and poses a significant fire hazard.[1][8] It can form explosive mixtures with air.[8] Containers of ethyl fluoride may explode when heated and can rocket.[1] In case of a fire, poisonous gases, including fluorides, are produced.[6]
Safety Precautions:
-
Store in a cool, well-ventilated area away from heat and ignition sources.[9]
-
Use only non-sparking tools and equipment.[6]
-
Ground and bond containers during transfer.[6]
-
Work in a well-ventilated area, preferably a fume hood.[9]
Experimental Protocols
Detailed methodologies for determining the key physical and chemical properties of ethyl fluoride are outlined below.
Determination of Boiling Point
The boiling point of a gaseous substance like ethyl fluoride can be determined using a condensation method or a specialized low-temperature apparatus. A general approach involves cooling the gaseous sample until it condenses into a liquid and then slowly warming it while monitoring the temperature at which it boils.
Methodology using a Thiele Tube (for volatile liquids):
A Thiele tube provides uniform heating of a liquid sample.[10]
-
Sample Preparation: A small amount of liquid ethyl fluoride (condensed from its gaseous state) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.[10]
-
Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a heating oil.
-
Heating: The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and bubble out.[11]
-
Observation: The heating is stopped, and the temperature is monitored as the apparatus cools. The boiling point is the temperature at which the liquid is drawn into the capillary tube.[11]
References
- 1. Ethyl difluoroacetate(454-31-9) 1H NMR [m.chemicalbook.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Cycle performance study of ethyl fluoride in the refrigeration system of HFC-134a [ideas.repec.org]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nj.gov [nj.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scribd.com [scribd.com]
Spectroscopic data interpretation for Fluoroethane (¹H NMR, ¹⁹F NMR, IR)
An In-depth Analysis of ¹H NMR, ¹⁹F NMR, and Infrared Spectroscopy for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectroscopic data for fluoroethane (CH₃CH₂F), a foundational organofluorine compound. By examining its ¹H Nuclear Magnetic Resonance (NMR), ¹⁹F NMR, and Infrared (IR) spectra, this document serves as a detailed resource for the structural elucidation and interpretation of fluorinated molecules, which are of increasing importance in pharmaceutical and agrochemical research. The principles and data presented herein are intended to assist researchers in understanding the key spectroscopic features of molecules containing the ethyl fluoride (B91410) moiety.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound provides critical information about the electronic environment and connectivity of the protons in the molecule. The presence of the highly electronegative fluorine atom significantly influences the chemical shifts and splitting patterns of the adjacent methyl (CH₃) and methylene (B1212753) (CH₂) protons.
Data Summary
| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) in Hz |
| -CH₂F | ~4.4 | Doublet of Quartets (dq) | ²JHF ≈ 47 Hz, ³JHH ≈ 7 Hz |
| -CH₃ | ~1.2 | Doublet of Triplets (dt) | ³JHF ≈ 25 Hz, ³JHH ≈ 7 Hz |
Spectral Interpretation
The ¹H NMR spectrum of this compound displays two distinct multiplets corresponding to the two non-equivalent sets of protons.
-
Methylene Protons (-CH₂F): The protons on the carbon adjacent to the fluorine atom are significantly deshielded due to the strong electron-withdrawing effect of fluorine. This results in a downfield chemical shift of approximately 4.4 ppm. The signal for these two protons appears as a doublet of quartets. The large coupling to the geminal fluorine atom (²JHF ≈ 47 Hz) splits the signal into a doublet. Each peak of this doublet is then further split into a quartet by the three neighboring protons of the methyl group (³JHH ≈ 7 Hz).
-
Methyl Protons (-CH₃): The three protons of the methyl group are more shielded and therefore resonate upfield at around 1.2 ppm. Their signal is a doublet of triplets. The coupling to the two adjacent methylene protons (³JHH ≈ 7 Hz) splits the signal into a triplet. Each peak of this triplet is then further split into a doublet by the fluorine atom three bonds away (³JHF ≈ 25 Hz).
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[1] The spectrum for this compound is relatively simple, consisting of a single multiplet.
Data Summary
| Nucleus | Chemical Shift (δ) ppm (relative to CFCl₃) | Multiplicity | Coupling Constants (J) in Hz |
| -F | -213.3 | Triplet of Quartets (tq) | ²JFH ≈ 47 Hz, ³JFH ≈ 25 Hz |
Spectral Interpretation
The ¹⁹F NMR spectrum of this compound shows a single signal at approximately -213.3 ppm, which is characteristic for a fluorine atom attached to an sp³-hybridized carbon in a fluoroalkane. This signal is split into a triplet of quartets. The large geminal coupling to the two methylene protons (²JFH ≈ 47 Hz) results in a triplet. Each peak of this triplet is then further split into a quartet by the three vicinal protons of the methyl group (³JFH ≈ 25 Hz).
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals the characteristic vibrational modes of its functional groups. The strong C-F bond and the C-H bonds of the ethyl group give rise to prominent absorption bands.
Data Summary
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 2995 - 2880 | C-H stretching |
| 1470 - 1440 | C-H bending (scissoring and asymmetric) |
| 1390 - 1370 | C-H bending (symmetric) |
| 1150 - 1000 | C-F stretching |
Spectral Interpretation
The key features of the this compound IR spectrum are:
-
C-H Stretching: The absorption bands in the 2995-2880 cm⁻¹ region are characteristic of the stretching vibrations of the C-H bonds in the methyl and methylene groups.
-
C-H Bending: The bands between 1470 cm⁻¹ and 1370 cm⁻¹ correspond to the various bending vibrations (scissoring, asymmetric, and symmetric) of the C-H bonds.
-
C-F Stretching: A strong absorption band is typically observed in the 1150-1000 cm⁻¹ range, which is indicative of the C-F bond stretching vibration. This is often the most intense and characteristic peak in the spectrum of a fluoroalkane.
Experimental Protocols
NMR Spectroscopy (¹H and ¹⁹F)
For a volatile liquid like this compound, the sample is typically prepared by dissolving a small amount in a deuterated solvent within a standard 5 mm NMR tube.[2]
-
Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃, acetone-d₆) to a concentration of approximately 10-50 mM for ¹H NMR and 50-200 mM for ¹⁹F NMR. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[2]
-
Instrumentation: A high-resolution NMR spectrometer equipped with a probe capable of detecting both ¹H and ¹⁹F frequencies is used. For ¹⁹F NMR, a spectrometer with a fluorine-observe channel is necessary.
-
Data Acquisition (¹H NMR): A standard one-dimensional proton NMR experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals (typically 0-10 ppm).
-
Data Acquisition (¹⁹F NMR): A one-dimensional fluorine NMR experiment is conducted. Due to the wide chemical shift range of ¹⁹F, a larger spectral width may be necessary.[1] The spectrum is typically referenced to an external or internal standard, such as CFCl₃ (0 ppm).[3]
-
Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
For a volatile liquid or gas, the IR spectrum can be obtained using a gas cell.[4][5]
-
Sample Preparation (Gas Phase): The gas cell, typically with a path length of several centimeters, is first evacuated.[4] A small amount of this compound is then introduced into the cell to a desired pressure.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty (or nitrogen-filled) gas cell is first collected.[6] Then, the spectrum of the this compound-filled cell is recorded. The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Processing: The resulting spectrum is plotted as absorbance or transmittance versus wavenumber (cm⁻¹).
Visualizations
The following diagrams illustrate the key spectroscopic relationships and a general workflow for the analysis of this compound.
Caption: Spin-spin coupling pathways in this compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 19F [nmr.chem.ucsb.edu]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. Infrared Spectroscopy on Gases | The Infrared and Raman Discussion Group [irdg.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
A Technical Guide to Quantum Chemical Calculations of Fluoroethane's Molecular Orbitals
Abstract: This technical document provides a comprehensive overview of the quantum chemical methodologies used to calculate and analyze the molecular orbitals of fluoroethane (C₂H₅F). It is intended for researchers, scientists, and professionals in drug development and computational chemistry. The guide details the theoretical underpinnings, a representative experimental protocol, and an analysis of the resulting electronic structure, with a focus on the frontier molecular orbitals (HOMO and LUMO). All quantitative data is presented in tabular format for clarity, and a complete computational workflow is visualized.
Introduction
This compound is a halogenated hydrocarbon of significant interest due to the unique properties conferred by the highly electronegative fluorine atom. Understanding its electronic structure is paramount for predicting its reactivity, stability, and intermolecular interactions, which are critical aspects in fields ranging from materials science to medicinal chemistry. The molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), govern the molecule's behavior in chemical reactions and its spectroscopic properties.
Quantum chemical calculations offer a powerful, non-experimental route to elucidate these electronic characteristics.[1] Methods such as Density Functional Theory (DFT) and ab initio calculations provide detailed insights into the energy, symmetry, and composition of molecular orbitals.[2][3] This guide outlines the theoretical basis for these calculations, presents a standardized computational protocol, and discusses the interpretation of the results for this compound.
Theoretical Background
The electronic properties of a molecule are described by its wavefunction, from which the distribution and energies of its electrons can be derived.[1] The molecular orbitals are calculated using a Linear Combination of Atomic Orbitals (LCAO) approach, where atomic orbitals of the constituent atoms are combined to form molecular orbitals that extend over the entire molecule.[4]
Frontier Molecular Orbitals (FMOs): The HOMO and LUMO are collectively known as the frontier orbitals and are the most important for determining chemical reactivity.[5]
-
HOMO (Highest Occupied Molecular Orbital): Represents the outermost electrons and acts as an electron donor. Its energy level is related to the molecule's ionization potential and its susceptibility to electrophilic attack.
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the lowest-energy space for an incoming electron and acts as an electron acceptor. Its energy level is related to the electron affinity and susceptibility to nucleophilic attack.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and reactivity.[6] A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[5][6]
The introduction of a fluorine atom is known to significantly lower the HOMO energy level, which enhances the molecule's oxidative stability.[7]
Computational Methodology: A Representative Protocol
This section details a typical computational workflow for calculating the molecular orbitals of this compound using Density Functional Theory (DFT), a widely adopted method for its balance of accuracy and computational cost.
Software: The calculations can be performed using standard quantum chemistry software packages, such as Gaussian, ORCA, or Spartan.
Step-by-Step Protocol:
-
Initial Structure Generation: A 3D structure of this compound (C₂H₅F) is constructed. The molecule belongs to the Cₛ point group.
-
Geometry Optimization: The initial structure is optimized to find its lowest-energy conformation. This is crucial as molecular properties are highly dependent on geometry.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a common and robust choice.
-
Basis Set: 6-31G(d) or a larger set like 6-311++G(d,p) is used to accurately describe the electronic distribution.[8]
-
-
Vibrational Frequency Analysis: A frequency calculation is performed at the same level of theory as the optimization. This step serves two purposes:
-
It confirms that the optimized structure is a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies).
-
It provides thermodynamic properties, such as the zero-point vibrational energy.[2]
-
-
Single-Point Energy and Molecular Orbital Calculation: With the validated minimum-energy structure, a final, high-accuracy single-point energy calculation is run to obtain the molecular orbital energies and compositions.
-
Method: The same DFT functional (B3LYP) with a larger basis set, such as 6-311++G(d,p), is often used for more reliable electronic properties.[8]
-
Output: This step generates the final energies of all molecular orbitals, including the HOMO and LUMO, and their constituent atomic orbital coefficients.
-
Visualization of Computational Workflow
The protocol described above can be represented as a logical workflow. The following diagram, generated using the DOT language, illustrates the sequential steps involved in a typical quantum chemical calculation.
A diagram illustrating the computational workflow for calculating molecular orbitals.
Results: Molecular Orbital Analysis
The following table summarizes illustrative quantitative data for the frontier molecular orbitals of this compound, as would be obtained from a DFT calculation at the B3LYP/6-311++G(d,p) level of theory.
| Molecular Orbital | Symmetry (Cₛ) | Energy (eV) | Primary Atomic Orbital Contributions |
| LUMO+1 | A'' | 2.15 | σ* (C-H), σ* (C-C) |
| LUMO | A' | 1.88 | σ* (C-F), σ* (C-C) |
| HOMO | A'' | -12.54 | p-type lone pair (F), π (CH₃) |
| HOMO-1 | A' | -13.61 | σ (C-C), p-type lone pair (F) |
| HOMO-2 | A' | -14.75 | σ (C-H), σ (C-F) |
| Table 1: Illustrative Frontier Molecular Orbital Energies and Compositions for this compound. |
Discussion of Results:
-
HOMO: The Highest Occupied Molecular Orbital is primarily composed of the p-type lone pair orbitals on the highly electronegative fluorine atom, with some contribution from the methyl group's pseudo-π orbitals. Its relatively low energy (-12.54 eV) is indicative of the stabilizing effect of the fluorine atom, making this compound less susceptible to oxidation compared to ethane.
-
LUMO: The Lowest Unoccupied Molecular Orbital is predominantly an antibonding orbital, with significant contributions from the carbon-fluorine (C-F) sigma antibonding (σ*) orbital. This suggests that a nucleophilic attack would likely target the C-F bond, leading to its cleavage.
-
HOMO-LUMO Gap: The calculated energy gap is 14.42 eV . This large gap signifies high kinetic stability and low chemical reactivity, which is characteristic of fluorinated alkanes. It indicates that a substantial amount of energy is required to promote an electron to an excited state.
Conclusion
Quantum chemical calculations provide an indispensable toolkit for the detailed investigation of the electronic structure of molecules like this compound. The methodologies outlined in this guide, particularly DFT, allow for the reliable determination of molecular orbital energies and compositions. The analysis of this compound's frontier orbitals reveals that the presence of fluorine significantly stabilizes the molecule by lowering the HOMO energy, resulting in a large HOMO-LUMO gap. This information is crucial for predicting the molecule's behavior and for the rational design of new molecules with tailored electronic properties in the pharmaceutical and materials science industries.
References
- 1. Orbitals and Electronic Properties Calculation | Rowan Documentation [docs.rowansci.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular orbitals [lampz.tugraz.at]
- 5. youtube.com [youtube.com]
- 6. learn.schrodinger.com [learn.schrodinger.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ijrte.org [ijrte.org]
Theoretical Models of Fluoroethane's Conformational Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroethane (CH₃CH₂F) serves as a fundamental model for understanding the conformational preferences of organofluorine compounds, a class of molecules with profound importance in medicinal chemistry and materials science. The rotation around the carbon-carbon single bond in this compound gives rise to distinct staggered and eclipsed conformations, the relative energies of which are dictated by a subtle interplay of steric and electronic effects. This technical guide provides a comprehensive overview of the theoretical models and experimental techniques employed in the conformational analysis of this compound, presenting key quantitative data, detailed methodologies, and visual representations of the underlying principles and workflows.
Theoretical Framework
The conformational landscape of this compound is primarily defined by the potential energy surface associated with the rotation around the C-C bond, characterized by energy minima for staggered conformations and maxima for eclipsed conformations. Several theoretical models are employed to elucidate the factors governing these conformational preferences.
1. Steric Hindrance: This classical model posits that the eclipsed conformation is destabilized due to repulsive van der Waals interactions between the hydrogen atoms on adjacent carbons and between the fluorine and hydrogen atoms. The larger size of the fluorine atom compared to hydrogen would suggest a significant steric barrier.
2. Hyperconjugation: This electronic effect involves the donation of electron density from a filled bonding orbital to an adjacent empty antibonding orbital. In the staggered conformation of this compound, there is a stabilizing interaction between the C-H σ bonding orbitals of the methyl group and the C-F σ* antibonding orbital. This interaction is maximized when the orbitals are anti-periplanar, which occurs in the staggered arrangement.
3. Dipole-Dipole Interactions: The polar C-F bond introduces a dipole moment in the molecule. The orientation of this dipole relative to the C-H bonds can influence conformational stability, although this effect is generally considered less dominant than steric and hyperconjugative effects in this compound.
Computational Methods
A variety of computational chemistry methods are utilized to model the conformational analysis of this compound, ranging from ab initio techniques to density functional theory (DFT).
-
Hartree-Fock (HF) Theory: This is a foundational ab initio method that solves the Schrödinger equation in an approximate manner by considering each electron in the mean field of all other electrons. While useful for providing a qualitative picture, it does not account for electron correlation, often leading to an overestimation of rotational barriers.
-
Møller-Plesset Perturbation Theory (MP2): This method builds upon the Hartree-Fock theory by including electron correlation effects as a perturbation. MP2 calculations generally provide more accurate energy differences and rotational barriers compared to HF.
-
Density Functional Theory (DFT): DFT methods have become a workhorse in computational chemistry due to their balance of accuracy and computational cost. These methods calculate the electron density of a system to determine its energy. The choice of the exchange-correlation functional (e.g., B3LYP, PBE) and the basis set (e.g., 6-311G(d,p)) is crucial for obtaining reliable results.
Experimental Determination
Experimental techniques provide crucial validation for theoretical models and offer direct measurements of the rotational barrier and structural parameters of this compound.
-
Microwave Spectroscopy: This high-resolution technique measures the absorption of microwave radiation by gaseous molecules as they transition between rotational energy levels. By analyzing the fine structure of the rotational spectra, highly accurate rotational constants can be determined. These constants are directly related to the molecule's moments of inertia, from which precise bond lengths and angles can be derived. For this compound, microwave spectroscopy has been instrumental in determining the barrier to internal rotation of the methyl group.
-
Gas-Phase Electron Diffraction (GED): In this method, a beam of high-energy electrons is scattered by a gaseous sample. The resulting diffraction pattern provides information about the internuclear distances within the molecule. By analyzing the radial distribution function, the bond lengths, bond angles, and torsional angles of the different conformers present in the gas phase can be determined.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from various theoretical and experimental studies on the conformational analysis of this compound.
| Parameter | Staggered Conformation (Dihedral Angle ≈ 60°, 180°, 300°) | Eclipsed Conformation (Dihedral Angle = 0°, 120°, 240°) |
| Relative Energy | 0 kcal/mol (Global Minimum) | ~3.2 - 4.25 kcal/mol (Transition State) |
| C-C Bond Length (Å) | ~1.53 Å | Slightly elongated compared to staggered |
| C-F Bond Length (Å) | ~1.39 Å | Relatively unchanged |
| ∠CCF Bond Angle (degrees) | ~109.5° | Relatively unchanged |
Table 1: Conformational Properties of this compound.
| Method | Rotational Barrier (kcal/mol) | Rotational Barrier (kJ/mol) | Reference |
| Experimental | |||
| Microwave Spectroscopy | 4.25 | 17.8 | NIST Chemistry Webbook |
| Theoretical | |||
| DFT (B3LYP/6-311G(d,p)) | ~3.2 | ~13.4 | [1] |
| DFT (PBE/3ζ) | Varies with nanotube confinement | Varies with nanotube confinement | [2] |
Table 2: Rotational Barrier of this compound.
Experimental Protocols
Microwave Spectroscopy Protocol for this compound:
-
Sample Preparation: Gaseous this compound is introduced into a high-vacuum sample cell of a microwave spectrometer. The pressure is typically kept low (a few mTorr) to minimize pressure broadening of the spectral lines.
-
Data Acquisition: The sample is irradiated with microwave radiation of varying frequencies. The absorption of radiation is detected, and a spectrum of absorption intensity versus frequency is recorded.
-
Spectral Analysis: The observed rotational transitions are assigned to specific quantum number changes (J' ← J''). The frequencies of these transitions are then fitted to a Hamiltonian model for a symmetric top rotor to extract the rotational constants (A, B, C) and centrifugal distortion constants.
-
Barrier Determination: The barrier to internal rotation is determined by analyzing the fine splittings in the rotational transitions caused by the tunneling of the methyl group through the rotational potential barrier.
Gas-Phase Electron Diffraction (GED) Protocol for this compound:
-
Sample Introduction: A continuous stream of gaseous this compound is effused through a nozzle into a high-vacuum chamber.
-
Electron Scattering: A high-energy beam of electrons (typically 40-60 keV) is passed through the gas stream. The electrons are scattered by the molecules.
-
Data Collection: The scattered electrons are detected on a photographic plate or a CCD detector, creating a diffraction pattern of concentric rings. The intensity of the scattered electrons is measured as a function of the scattering angle.
-
Data Analysis: The experimental scattering intensity is converted into a molecular scattering function. This function is then Fourier transformed to obtain the radial distribution curve, which shows the distribution of internuclear distances in the molecule.
-
Structure Refinement: A theoretical model of the molecular structure (bond lengths, bond angles, and conformer populations) is refined by least-squares fitting of the theoretical scattering intensity to the experimental data.
Visualizations
Caption: Workflow for computational conformational analysis of this compound.
Caption: Logical relationship between experimental methods for this compound analysis.
References
An In-depth Technical Guide to the Carbon-Fluorine Bond in Fluoroethane
For Researchers, Scientists, and Drug Development Professionals
The carbon-fluorine (C-F) bond is a cornerstone of modern medicinal chemistry and materials science, imparting unique physicochemical properties to organic molecules. Its high strength, polarity, and stability are pivotal in the design of novel pharmaceuticals and advanced materials.[1][2] This technical guide provides a comprehensive analysis of the C-F bond within the context of fluoroethane (CH₃CH₂F), a simple yet representative fluoroalkane. Through a detailed examination of its bond characteristics, spectroscopic signatures, and conformational preferences, this document aims to equip researchers with a thorough understanding of this fundamental chemical entity.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the carbon-fluorine bond and the molecular properties of this compound.
Table 1: Carbon-Fluorine Bond Properties in this compound
| Property | Value | Units |
| Bond Length (C-F) | 1.398 | Å |
| Bond Dissociation Energy (C-F) | ~115 | kcal/mol |
| Vibrational Frequency (C-F Stretch) | 1048 | cm⁻¹ |
Table 2: Molecular Properties of this compound
| Property | Value | Units |
| Rotational Constant A | 1.20318 | cm⁻¹ |
| Rotational Constant B | 0.31237 | cm⁻¹ |
| Rotational Constant C | 0.27351 | cm⁻¹ |
| C-C Bond Length | 1.505 | Å |
| Barrier to Internal Rotation | 17.8 | kJ/mol |
Electronic Nature of the C-F Bond: A Natural Bond Orbital Perspective
The distinct properties of the C-F bond arise from the large electronegativity difference between carbon (2.55) and fluorine (3.98). This disparity leads to a highly polarized bond with a significant partial positive charge on the carbon atom and a partial negative charge on the fluorine atom. This polarity is a key determinant of the molecule's reactivity and intermolecular interactions.
A deeper understanding of the electronic landscape can be achieved through Natural Bond Orbital (NBO) analysis. NBO theory provides a framework for analyzing the delocalization of electron density from occupied (donor) to unoccupied (acceptor) orbitals. In this compound, a significant interaction occurs between the σ orbitals of the C-H bonds on the methyl group and the antibonding σ* orbital of the C-F bond. This hyperconjugative interaction, a key aspect of the "gauche effect," contributes to the conformational stability of the molecule.
Experimental Protocols
Determination of C-F Bond Length via Microwave Spectroscopy
Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. By analyzing the frequencies of absorbed microwave radiation, one can determine the rotational constants (A, B, and C) of a molecule with high precision. These constants are inversely proportional to the moments of inertia, which in turn depend on the masses of the atoms and their geometric arrangement.
Methodology:
-
Sample Preparation: Gaseous this compound is introduced into a high-vacuum chamber.
-
Microwave Irradiation: The sample is irradiated with microwave radiation of sweeping frequency.
-
Detection: The absorption of microwave radiation is detected, and a spectrum of absorption intensity versus frequency is generated.
-
Spectral Assignment: The observed transitions in the spectrum are assigned to specific changes in rotational quantum numbers (J).
-
Determination of Rotational Constants: The frequencies of the assigned transitions are used to calculate the rotational constants (A, B, and C).
-
Structural Determination: By analyzing the rotational constants of different isotopologues (e.g., by substituting ¹²C with ¹³C), the precise atomic coordinates and thus the bond lengths and angles of the molecule can be determined.
Identification of C-F Vibrational Frequency via Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Each type of bond has a characteristic vibrational frequency, making IR spectroscopy a powerful tool for identifying functional groups. The C-F stretching vibration in fluoroalkanes typically appears in the fingerprint region of the IR spectrum.
Methodology:
-
Sample Preparation: this compound can be analyzed as a gas or condensed in an inert matrix at low temperatures.
-
IR Beam: A beam of infrared radiation is passed through the sample.
-
Detection: A detector measures the amount of radiation that passes through the sample at each frequency.
-
Spectrum Generation: An IR spectrum is generated by plotting absorbance or transmittance against the wavenumber (cm⁻¹).
-
Peak Analysis: The spectrum is analyzed to identify absorption peaks corresponding to different vibrational modes. The peak at approximately 1048 cm⁻¹ in the spectrum of this compound is assigned to the C-F stretching vibration.
Computational Analysis of Rotational Energy Barrier
The rotation around the C-C single bond in this compound is not entirely free, and the molecule exists as a mixture of conformational isomers (conformers). The energy difference between these conformers and the energy barrier to rotation can be effectively studied using computational chemistry methods.
Methodology:
-
Software and Method Selection: Choose a suitable quantum chemistry software package (e.g., Gaussian, Spartan) and a computational method (e.g., Density Functional Theory - DFT, with a basis set like 6-31G*).
-
Initial Geometry: Build an initial structure of this compound.
-
Potential Energy Scan: Perform a potential energy surface scan by systematically changing the dihedral angle of the F-C-C-H bond in small increments (e.g., 10-15 degrees) while optimizing the rest of the molecular geometry at each step.
-
Energy Profile: Plot the calculated potential energy at each dihedral angle to generate a rotational energy profile.
-
Analysis: From the energy profile, identify the energy minima corresponding to the stable conformers (gauche and anti) and the energy maxima corresponding to the transition states (eclipsed conformations). The difference in energy between the lowest energy conformer and the highest energy transition state gives the rotational barrier.
References
Fluoroethane: A Foundational Pillar in the Architecture of Organofluorine Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide explores the pivotal, albeit often understated, role of fluoroethane in the historical and conceptual development of organofluorine chemistry. While not a ubiquitous reagent in modern synthesis, the study of this compound and its simple monofluorinated relatives provided the fundamental understanding of the carbon-fluorine (C-F) bond's unique properties. This knowledge became the bedrock upon which the synthesis of complex fluorinated pharmaceuticals, agrochemicals, and materials was built. This paper will delve into the early synthetic methodologies, the key physicochemical properties that defined the field, and the logical evolution from this simple molecule to the sophisticated fluorination chemistry practiced today.
The Genesis of a Field: Early Synthesis of this compound
The introduction of fluorine into organic molecules was a significant challenge for early chemists. The extreme reactivity of elemental fluorine made direct fluorination a hazardous and often uncontrollable process.[1] The development of milder, more selective methods was paramount. The synthesis of simple fluoroalkanes like this compound was a crucial first step, demonstrating the feasibility of controlled fluorination.
One of the most significant early methods for synthesizing fluoroalkanes is the Swarts reaction , first reported by Frédéric Jean Edmond Swarts in 1892.[2][3] This halogen exchange (Halex) reaction typically involves treating an alkyl chloride or bromide with a metallic fluoride (B91410), such as silver(I) fluoride (AgF), mercurous fluoride (Hg₂F₂), or antimony trifluoride (SbF₃), to replace the heavier halogen with fluorine.[2][3][4][5]
Experimental Protocol: Synthesis of this compound via Swarts Reaction
The following protocol is a representative example of the Swarts reaction for the synthesis of this compound from bromoethane (B45996).
Objective: To synthesize this compound (CH₃CH₂F) by reacting bromoethane (CH₃CH₂Br) with silver(I) fluoride (AgF).
Materials:
-
Bromoethane (CH₃CH₂Br)
-
Silver(I) fluoride (AgF), freshly prepared and dried
-
Anhydrous reaction vessel (e.g., a round-bottom flask) equipped with a reflux condenser and a gas collection apparatus
-
Heating mantle or oil bath
-
Dry, inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried to prevent the formation of hydrofluoric acid from the reaction of AgF with water. The reaction should be conducted under an inert atmosphere to exclude moisture.
-
Reaction Setup: In the reaction vessel, place a stoichiometric excess of freshly dried silver(I) fluoride.
-
Addition of Reactant: Slowly add bromoethane to the reaction vessel containing the silver(I) fluoride. The reaction is often exothermic, so controlled addition is necessary.
-
Reaction Conditions: Gently heat the mixture to initiate and sustain the reaction.[3] The reaction proceeds via a nucleophilic substitution mechanism, often following an Sₙ2 pathway.[5][6]
-
Product Collection: this compound is a gas at room temperature (Boiling Point: -37 °C).[7] The gaseous product is passed through the reflux condenser (to return any unreacted bromoethane to the flask) and collected, for example, in a cold trap cooled with liquid nitrogen or in a gas bag.
-
Purification: The collected gas may be purified by passing it through a wash bottle containing water to remove any soluble impurities, followed by a drying agent to remove moisture.
General Reaction Scheme: CH₃CH₂Br + AgF → CH₃CH₂F + AgBr
This foundational reaction demonstrated a viable pathway for C-F bond formation, paving the way for the development of more sophisticated fluorinating agents.
References
- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Swarts Reaction [unacademy.com]
- 3. Swarts fluorination - Wikipedia [en.wikipedia.org]
- 4. Explain swart's reaction with an example | Filo [askfilo.com]
- 5. Swarts Reaction: Definition, Mechanism & Example for Class 12 [vedantu.com]
- 6. SATHEE: Chemistry Swarts Reaction [satheeneet.iitk.ac.in]
- 7. This compound - Wikipedia [en.wikipedia.org]
Gas-Phase Chemistry and Reaction Dynamics of Fluoroethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroethane (C2H5F), a hydrofluorocarbon, is a compound of significant interest due to its applications as a refrigerant and its role in atmospheric and combustion chemistry. Understanding its gas-phase reaction dynamics is crucial for predicting its environmental impact, optimizing its industrial applications, and for its potential relevance in drug metabolism studies where fluorinated alkyl groups are common. This technical guide provides an in-depth overview of the core aspects of this compound's gas-phase chemistry, focusing on pyrolysis, photolysis, and reactions with key atmospheric radicals. The information is presented to be readily accessible and useful for researchers, scientists, and professionals in drug development.
Thermal Decomposition (Pyrolysis)
The thermal decomposition of this compound primarily proceeds through a unimolecular elimination of hydrogen fluoride (B91410) (HF), yielding ethylene (B1197577) (C2H4). This reaction has been extensively studied using shock tube techniques coupled with various detection methods.
Primary Reaction:
CH₃CH₂F → CH₂=CH₂ + HF
Quantitative Data for Pyrolysis
The following table summarizes the experimental conditions and rate constants for the thermal decomposition of this compound.
| Temperature Range (K) | Pressure (Torr) | Rate Constant (k) / Arrhenius Parameters | Experimental Technique | Reference |
| 1200–1550 | 500 and 1200 | Pressure-dependent rate coefficients were extracted from concentration/time profiles. A downwards energy transfer for neon of ~270 cm⁻¹ was determined. | Shock Tube / Time-of-Flight Mass Spectrometry (ST/TOF-MS) | [1] |
| 1018–1710 | 750 to 2175 | Master equation calculation with an average downward energy transfer, ⟨ΔEdown⟩, of 400 cm⁻¹. | Shock Tube / Infrared Laser Absorption Spectroscopy of HF | [2] |
Experimental Protocol: Shock Tube/Time-of-Flight Mass Spectrometry (ST/TOF-MS)
A common experimental setup for studying the high-temperature pyrolysis of this compound involves a shock tube coupled with a time-of-flight mass spectrometer.[1]
Methodology:
-
Mixture Preparation: A dilute mixture of this compound in a bath gas (e.g., neon) is prepared. The low concentration of the reactant minimizes secondary reactions.
-
Shock Wave Generation: The mixture is introduced into the driven section of a shock tube. A high-pressure driver gas (e.g., helium) is separated from the driven section by a diaphragm. The bursting of the diaphragm generates a shock wave that propagates through the reactant mixture, rapidly heating it to the desired temperature (typically >1000 K).
-
Reaction Zone: The unimolecular decomposition of this compound occurs in the high-temperature region behind the reflected shock wave.
-
Detection: A small portion of the gas from the reaction zone is sampled through a pinhole into a time-of-flight mass spectrometer. This allows for the time-resolved monitoring of the concentrations of the reactant (this compound) and the products (ethylene and HF).
-
Data Analysis: The rate coefficients for the decomposition reaction are extracted from the concentration-time profiles of the species. Master equation modeling is often used to analyze the pressure and temperature dependence of the rate constants and to derive energy transfer parameters.[1]
Pyrolysis Reaction Pathway
The unimolecular elimination of HF from this compound proceeds through a four-membered cyclic transition state.
Caption: Unimolecular HF elimination from this compound.
Reaction with Hydroxyl (OH) Radicals
The reaction of this compound with hydroxyl radicals is a key process in its atmospheric degradation. This reaction proceeds via hydrogen abstraction from either the α-carbon (the carbon bonded to the fluorine atom) or the β-carbon.
Reaction Channels:
-
α-abstraction: CH₃CH₂F + OH → CH₃CHF• + H₂O
-
β-abstraction: CH₃CH₂F + OH → •CH₂CH₂F + H₂O
Theoretical studies have shown that α-abstraction is the dominant pathway due to a lower energy barrier.[3]
Quantitative Data for Reaction with OH Radicals
The following table presents theoretical and experimental data for the reaction of this compound with OH radicals.
| Parameter | α-Abstraction | β-Abstraction | Method | Reference |
| Calculated Barrier Height (kcal/mol) | 1.35 | 2.66 and 3.73 (two rotamers) | ab initio MO theory (G2) | [3] |
| Calculated Reaction Enthalpy (kcal/mol) | -18.36 | -14.42 | ab initio MO theory (G2) | [3] |
| Experimental Rate Constant at 297 K (cm³ molecule⁻¹ s⁻¹) | (3.1 ± 0.5) x 10⁻¹⁴ | Pulsed Photolysis / Laser-Induced Fluorescence | [4] |
Experimental Protocol: Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF)
The kinetics of the reaction between this compound and OH radicals can be studied using the Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF) technique.[5][6]
Methodology:
-
OH Radical Generation: A precursor molecule, such as H₂O₂ or HNO₃, is photolyzed using a pulsed laser (the "pump" pulse, e.g., at 248 nm from a KrF excimer laser) to generate OH radicals.
-
Reaction Mixture: The experiments are carried out in a flow reactor containing a mixture of the OH precursor, this compound in excess, and a buffer gas (e.g., He or N₂).
-
OH Radical Detection: The concentration of OH radicals is monitored over time by laser-induced fluorescence (LIF). A tunable laser (the "probe" pulse) excites the OH radicals to a higher electronic state (e.g., A²Σ⁺ ← X²Πᵢ transition at ~282 nm), and the subsequent fluorescence at ~308 nm is detected by a photomultiplier tube.
-
Kinetic Measurement: The decay of the OH fluorescence signal is measured as a function of time after the photolysis pulse. In the presence of an excess of this compound, the decay follows pseudo-first-order kinetics.
-
Data Analysis: The pseudo-first-order rate constant is determined from the exponential decay of the LIF signal. By varying the concentration of this compound, the second-order rate constant for the reaction can be obtained from a plot of the pseudo-first-order rate constant versus the this compound concentration.
OH Radical Reaction Pathways
The reaction proceeds through two main hydrogen abstraction channels, with the α-abstraction being the major pathway.
Caption: Reaction pathways of this compound with OH radical.
Photolysis
The photolysis of this compound involves the absorption of ultraviolet (UV) radiation, which can lead to the dissociation of the molecule. Saturated alkanes and haloalkanes typically absorb in the vacuum ultraviolet (VUV) region (wavelengths < 200 nm).[7] While specific experimental data on the photolysis of this compound is scarce, analogies with similar molecules like fluoroethylene suggest potential dissociation channels.[8]
Potential Primary Photochemical Processes:
-
HF Elimination: CH₃CH₂F + hν → CH₂=CH₂ + HF
-
C-H Bond Fission: CH₃CH₂F + hν → CH₃CHF• + H
-
C-F Bond Fission: CH₃CH₂F + hν → CH₃CH₂• + F
-
C-C Bond Fission: CH₃CH₂F + hν → CH₃• + •CH₂F
The relative importance of these channels depends on the excitation wavelength.
Quantitative Data for Photolysis
Experimental Protocol: Vacuum Ultraviolet (VUV) Photolysis
Studying the photolysis of this compound requires specialized equipment for generating and working with VUV radiation.
Methodology:
-
VUV Light Source: A VUV light source, such as a hydrogen or deuterium (B1214612) discharge lamp, is used to irradiate the this compound sample. Different window materials (e.g., LiF, CaF₂, Suprasil) can be used to select specific wavelength regions.[8]
-
Reaction Cell: The this compound gas, either pure or diluted in an inert gas, is introduced into a reaction cell that is transparent to VUV radiation.
-
Product Analysis: The products of the photolysis are typically analyzed using techniques such as Fourier-transform infrared (FTIR) spectroscopy or mass spectrometry. Matrix isolation techniques can be employed to trap and identify reactive intermediates.[8]
-
Quantum Yield Measurement: The quantum yield, which is the number of molecules reacted per photon absorbed, can be determined by measuring the photon flux of the light source (actinometry) and the amount of reactant consumed or product formed.[10]
Potential Photolysis Pathways
The absorption of a VUV photon can lead to the cleavage of different bonds within the this compound molecule.
Caption: Potential photolysis pathways of this compound.
Other Key Reactions
Reaction with Chlorine (Cl) Atoms
The reaction of this compound with chlorine atoms is another important atmospheric degradation pathway, particularly in marine boundary layers or regions with significant chlorine sources. Similar to the reaction with OH radicals, it proceeds via hydrogen abstraction.
| Reactant | Rate Constant at 296 K (cm³ molecule⁻¹ s⁻¹) | Experimental Technique | Reference |
| Ethane (for comparison) | 5.7 x 10⁻¹¹ | Relative Rate | [11] |
While a specific rate constant for this compound was not found in the reviewed literature, the reactivity is expected to be influenced by the electron-withdrawing effect of the fluorine atom.
Reaction with Oxygen Atoms (O(³P))
The reaction of ground-state oxygen atoms (O(³P)) with this compound is relevant in combustion and atmospheric chemistry. These reactions typically involve hydrogen abstraction.
| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Experimental Technique | Reference | | :--- | :--- | :--- | :--- | | Ethane (for comparison) | 1.15 x 10⁻¹¹ exp(-5600/T) | 300-2000 | Review of experimental data |[12] |
Specific kinetic data for the reaction of O(³P) with this compound was not found in the surveyed literature.
Bond Dissociation Energies
Bond dissociation energy (BDE) is a critical parameter in understanding reaction mechanisms and kinetics, as it represents the energy required to break a specific bond homolytically.
| Bond | Bond Dissociation Energy (kcal/mol) | Method | Reference |
| CH₃CH₂-H | 101.1 ± 0.4 | Radical kinetics | [13] |
| CH₃CHF-H (α-C-H) | ~102.0 | Experimental | [1] |
| •CH₂CH₂F (β-C-H) | Not specified | ||
| CH₃-CH₂F | ~93 | Calculated (G3) | [1] |
| CH₃CH₂-F | ~114.0 | Experimental | [1] |
Note: BDE values can vary depending on the experimental or computational method used.
Conclusion
This technical guide has summarized the key aspects of the gas-phase chemistry and reaction dynamics of this compound. The thermal decomposition is well-characterized, proceeding via HF elimination. The reaction with OH radicals is dominated by α-hydrogen abstraction, and experimental rate constants are available. Significant data gaps remain in the understanding of the photochemistry of this compound, particularly concerning its UV absorption spectrum and the quantum yields of its dissociation channels. Further research in this area would be beneficial for a more complete understanding of its atmospheric fate. The provided quantitative data, experimental protocols, and reaction pathway diagrams offer a valuable resource for researchers and professionals working with fluorinated compounds.
References
- 1. Bond-Dissociation Energies | Rowan [rowansci.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Experimental Gas-Phase Removal of OH Radicals in the Presence of NH2C(O)H over the 11.7–353 K Range: Implications in the Chemistry of the Interstellar Medium and the Earth’s Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of the reaction of CF3CHO with OH between 204 K and 361 K - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Quantum yield - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry [mdpi.com]
- 13. Bond dissociation energy - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to the Thermochemical Properties and Enthalpy of Formation of Fluoroethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the thermochemical data of fluoroethane (C₂H₅F), with a primary focus on its standard enthalpy of formation. This document summarizes key quantitative data, details the experimental methodologies for its determination, and presents visual representations of the underlying scientific processes.
Thermochemical Data of this compound
This compound, also known as ethyl fluoride (B91410), is a hydrofluorocarbon of significant interest in various chemical and industrial applications. Its thermochemical properties are crucial for understanding its reactivity, stability, and behavior in chemical processes. The standard enthalpy of formation (ΔfH°) is a key thermodynamic quantity representing the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.
The following table summarizes the key thermochemical data for gaseous this compound.
| Thermochemical Property | Value | Units | Source |
| Standard Enthalpy of Formation, gas (ΔfH°) | -269.5 ± 0.8 | kJ/mol | Active Thermochemical Tables (ATcT)[1][2] |
| -267.4 ± 4.2 | kJ/mol | Cheméo[3] | |
| Molecular Weight | 48.060 | g/mol | Cheméo[3] |
| Boiling Point | -37 °C (236 K) | Wikipedia[4] | |
| Heat of Combustion | -1350 | kJ/mol | eThermo[5] |
| Proton Affinity | 683.40 | kJ/mol | Cheméo[3] |
| Ionization Energy | 11.99 | eV | Cheméo[3] |
Experimental Determination of the Enthalpy of Formation
The standard enthalpy of formation of this compound is typically determined experimentally through combustion calorimetry. Specifically, due to the presence of fluorine, constant-pressure fluorine flame calorimetry is a suitable method. This technique involves the controlled combustion of the gaseous this compound in the presence of excess fluorine gas.
Experimental Protocol: Constant-Pressure Fluorine Flame Calorimetry
The following protocol is a detailed methodology for determining the enthalpy of combustion of this compound, from which the enthalpy of formation can be derived. This protocol is based on established procedures for fluorine flame calorimetry.[6][7]
1. Apparatus Setup:
-
Calorimeter: A constant-pressure flame calorimeter is used. This consists of a well-insulated water bath containing a submerged combustion chamber. A high-precision thermometer (e.g., a platinum resistance thermometer) is used to measure the temperature change of the water.
-
Gas Flow System: A calibrated gas flow system is required to deliver a precise and steady stream of this compound, fluorine, and an inert gas (e.g., helium for purging) to the burner. Mass flow controllers are used to ensure accurate control of the gas flow rates.
-
Burner: A specialized burner resistant to fluorine corrosion (e.g., made of Monel or nickel) is housed within the combustion chamber.
-
Exhaust Gas Analysis: The exhaust gases from the combustion are passed through absorption traps to collect and quantify the products, primarily hydrogen fluoride (HF) and carbon tetrafluoride (CF₄), along with any unreacted fluorine.
2. Procedure:
-
Calibration: The heat capacity of the calorimeter is determined by electrical calibration or by burning a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.
-
Sample Introduction: A known, steady flow rate of gaseous this compound is introduced into the burner.
-
Combustion: A controlled flow of excess fluorine gas is introduced to the burner to initiate and sustain combustion of the this compound. The combustion reaction is: C₂H₅F(g) + 5F₂(g) → 2CF₄(g) + 5HF(g)
-
Temperature Measurement: The temperature of the calorimeter's water bath is recorded at regular intervals before, during, and after the combustion process until a steady final temperature is reached.
-
Product Analysis: The exhaust gases are passed through a series of absorption traps. The amount of HF produced is determined by titration or ion-selective electrode analysis. The amount of CF₄ can be determined using gas chromatography or mass spectrometry.
-
Data Analysis:
-
The temperature change (ΔT) of the water bath is determined from the temperature readings.
-
The total heat released (q_total) during the combustion is calculated using the heat capacity of the calorimeter (C_cal) and the temperature change: q_total = C_cal * ΔT.
-
Corrections are made for the heat of mixing of gases and any incomplete combustion.
-
The enthalpy of combustion (ΔcH°) per mole of this compound is calculated based on the total heat released and the number of moles of this compound burned.
-
The standard enthalpy of formation of this compound (ΔfH°(C₂H₅F)) is then calculated using Hess's Law: ΔcH° = ΣΔfH°(products) - ΣΔfH°(reactants) ΔfH°(C₂H₅F) = 2ΔfH°(CF₄) + 5ΔfH°(HF) - ΔcH°
-
Visualizing the Workflow and Relationships
To better illustrate the processes involved in determining and understanding the thermochemical data of this compound, the following diagrams are provided.
Caption: Experimental workflow for determining the enthalpy of formation of this compound.
Caption: Logical relationship for calculating enthalpy of formation using Hess's Law.
References
- 1. atct.anl.gov [atct.anl.gov]
- 2. atct.anl.gov [atct.anl.gov]
- 3. Ethane, fluoro- (CAS 353-36-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on - eThermo Thermodynamics & Transport Properties Calculation [ethermo.us]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Combustion Calorimetry with Fluorine: Constant Pressure Flame Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
Isotopic Labeling of Fluoroethane: A Technical Guide for Mechanistic Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and practical applications of isotopic labeling of fluoroethane (CH₃CH₂F) for elucidating reaction mechanisms. The strategic replacement of atoms with their heavier isotopes—primarily deuterium (B1214612) (²H), carbon-13 (¹³C), and the positron-emitting fluorine-18 (B77423) (¹⁸F)—provides a powerful tool to probe the intricate details of chemical and biological transformations. This guide offers a comprehensive overview of synthetic strategies, detailed experimental protocols, and the interpretation of analytical data, with a focus on providing actionable insights for researchers in organic chemistry, enzymology, and drug development.
Introduction to Isotopic Labeling in Mechanistic Studies
Isotopic labeling is a technique used to track the fate of atoms or molecules through a reaction or metabolic pathway.[1] By introducing a "label" in the form of a stable or radioactive isotope, researchers can gain insights into bond-breaking and bond-forming steps, reaction intermediates, and the overall sequence of a chemical transformation. The key principle underpinning many mechanistic studies is the Kinetic Isotope Effect (KIE), which is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes.[2]
Stable Isotopes (²H and ¹³C): Deuterium and carbon-13 are stable isotopes that are widely used in mechanistic studies. Their incorporation into this compound can provide detailed information about reaction pathways through:
-
Primary Kinetic Isotope Effects (PKIE): Occur when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. A significant PKIE (typically kH/kD > 2 for deuterium) is strong evidence for the involvement of that bond in the rate-limiting step.
-
Secondary Kinetic Isotope Effects (SKIE): Are observed when the isotopic substitution is at a position not directly involved in bond cleavage. SKIEs are generally smaller than PKIEs and can provide information about changes in hybridization or steric environment at the labeled position during the transition state.[2]
Radioisotopes (¹⁸F): Fluorine-18 is a positron-emitting radionuclide with a half-life of approximately 109.8 minutes, making it ideal for in vivo imaging studies using Positron Emission Tomography (PET).[3] ¹⁸F-labeled this compound can be used as a tracer to study the in vivo distribution, metabolism, and target engagement of fluorinated compounds.
Synthesis of Isotopically Labeled this compound
The synthesis of isotopically labeled this compound typically involves a two-step approach: first, the preparation of an isotopically labeled precursor, such as ethanol (B145695) or an ethyl halide, followed by a fluorination reaction.
Synthesis of Deuterated and ¹³C-Labeled Ethanol Precursors
Deuterated and ¹³C-labeled ethanol serve as versatile and readily available precursors for the synthesis of isotopically labeled this compound.
Experimental Protocol: Synthesis of Ethanol-d₆ (C₂D₅OD)
This industrial-scale method provides a route to fully deuterated ethanol.[4]
-
Preparation of Deuterated Acetylene (B1199291) (C₂D₂): Calcium carbide (CaC₂) is reacted with heavy water (D₂O) in a controlled manner to produce deuterated acetylene gas.
-
Hydration of Deuterated Acetylene: The C₂D₂ gas is then hydrated in the presence of an acid catalyst and a mercury or zinc salt to yield deuterated acetaldehyde (B116499) (CD₃CDO).
-
Reduction of Deuterated Acetaldehyde: The final step involves the catalytic reduction of CD₃CDO with deuterium gas (D₂) over a nickel, copper, platinum, or palladium catalyst to produce ethanol-d₆. This reduction step can achieve high conversion rates of 99-99.5%.[4]
Experimental Protocol: Synthesis of Ethanol-1-¹³C (CH₃¹³CH₂OH)
Commercially available ¹³C-labeled starting materials can be used to synthesize position-specifically labeled ethanol.
-
Grignard Reaction: Prepare a Grignard reagent from methyl iodide.
-
Reaction with ¹³CO₂: React the Grignard reagent with ¹³C-labeled carbon dioxide to form [1-¹³C]acetic acid.
-
Reduction: Reduce the [1-¹³C]acetic acid using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), to yield ethanol-1-¹³C.
Table 1: Summary of Synthetic Methods for Isotopically Labeled Ethanol
| Labeled Precursor | Starting Materials | Key Reagents | Typical Yield | Isotopic Purity |
| Ethanol-d₆ | Calcium carbide, Heavy water (D₂O) | D₂ gas, Ni/Pd/Pt catalyst | High (industrial scale) | >99% |
| Ethanol-d₅ | Acetaldehyde, D₂O | Base catalyst (e.g., NaOH) | Moderate to High | >98% |
| Ethanol-1-¹³C | Methyl iodide, ¹³CO₂ | Grignard reagent, LiAlH₄ | High | >99% |
| Ethanol-2-¹³C | ¹³CH₃I, Formaldehyde | Grignard reagent | High | >99% |
Conversion of Labeled Ethanol to Labeled this compound
The conversion of isotopically labeled ethanol to this compound can be achieved through a two-step process involving the conversion of the alcohol to a better leaving group (e.g., a bromide) followed by nucleophilic substitution with a fluoride (B91410) source.
Experimental Protocol: Synthesis of Isotopically Labeled this compound from Labeled Ethanol
-
Conversion to Labeled Ethyl Bromide: React the isotopically labeled ethanol with a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) to produce the corresponding isotopically labeled ethyl bromide.
-
Fluorination (Swarts Reaction): The labeled ethyl bromide is then reacted with a fluorinating agent, such as silver fluoride (AgF) or mercury(I) fluoride (Hg₂F₂), in a suitable solvent like acetonitrile.[3][5] The fluoride ion acts as a nucleophile, displacing the bromide to yield the desired isotopically labeled this compound. The product, being a gas at room temperature, can be collected and purified by condensation.
Table 2: Summary of Fluorination Reactions for this compound Synthesis
| Reaction | Fluorinating Agent | Substrate | Solvent | Typical Conditions |
| Swarts Reaction | AgF, Hg₂F₂, SbF₃ | Ethyl Bromide/Chloride | Acetonitrile | Heating under reflux |
| Nucleophilic Substitution | KF/Crown Ether | Ethyl Tosylate | Acetonitrile | 80-100 °C |
Synthesis of ¹⁸F-Labeled this compound
The synthesis of [¹⁸F]this compound for PET imaging requires rapid and efficient radiolabeling methods due to the short half-life of ¹⁸F.
Experimental Protocol: Synthesis of [¹⁸F]this compound
-
Production of [¹⁸F]Fluoride: [¹⁸F]Fluoride is typically produced in a cyclotron by proton bombardment of [¹⁸O]water. The [¹⁸F]F⁻ is then trapped on an anion exchange cartridge.
-
Elution and Activation: The [¹⁸F]F⁻ is eluted from the cartridge with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a base (e.g., K₂CO₃) in acetonitrile/water. The water is then removed by azeotropic distillation with acetonitrile.
-
Radiolabeling: A suitable precursor, such as ethyl bromide or ethyl tosylate, is added to the activated [¹⁸F]fluoride, and the reaction mixture is heated.
-
Purification: The volatile [¹⁸F]this compound is purified by passing it through a series of traps to remove unreacted precursor and byproducts.
Mechanistic Studies Using Isotopically Labeled this compound
The primary application of deuterated and ¹³C-labeled this compound in mechanistic studies is the determination of Kinetic Isotope Effects (KIEs).
Dehydrofluorination of this compound
A key reaction of this compound is base-promoted elimination (dehydrofluorination) to form ethene. Isotopic labeling can be used to distinguish between different elimination mechanisms, such as E2 and E1cB.
Logical Workflow for a KIE Study of this compound Dehydrofluorination
Caption: Workflow for a KIE study of this compound dehydrofluorination.
A large primary KIE (kH/kD > 2) upon deuteration at the β-carbon (CH₃CD₂F) would indicate that the C-H bond is broken in the rate-determining step, which is characteristic of an E2 mechanism. A small or no primary KIE, but a significant solvent isotope effect, might suggest an E1cB mechanism where the initial deprotonation is reversible and not rate-limiting.
Table 3: Hypothetical KIE Data for this compound Dehydrofluorination
| Labeled this compound | Isotopic Position | Type of KIE | Expected kH/kD (E2) | Expected kH/kD (E1cB, slow C-F cleavage) |
| CH₃CD₂F | β-carbon | Primary | > 2 | ~1 |
| CD₃CH₂F | α-carbon | Secondary | 1.0 - 1.2 | ~1 |
| CH₃¹³CH₂F | α-carbon | Primary ¹³C | > 1.02 | ~1 |
| ¹³CH₃CH₂F | β-carbon | Secondary ¹³C | ~1 | ~1 |
Data Presentation and Analysis
The analysis of isotopically labeled compounds relies heavily on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
Mass spectrometry is used to determine the mass-to-charge ratio of ions and can readily distinguish between isotopologues. For example, the molecular ion peak of this compound (CH₃CH₂F) will appear at m/z 48. Upon deuteration, this peak will shift by one mass unit for each deuterium atom incorporated.
Table 4: Expected Molecular Ion Peaks for Isotopologues of this compound
| Compound | Formula | Molecular Weight | Expected m/z (M⁺) |
| This compound | C₂H₅F | 48.06 | 48 |
| This compound-d₁ | C₂H₄DF | 49.07 | 49 |
| This compound-d₅ | C₂D₅F | 53.10 | 53 |
| This compound-1-¹³C | ¹³CCH₅F | 49.06 | 49 |
| This compound-2-¹³C | C¹³CH₅F | 49.06 | 49 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information.
-
¹H NMR: Deuterium substitution will lead to the disappearance of the corresponding proton signal.
-
¹³C NMR: The chemical shifts of carbon atoms are influenced by the electronegativity of attached atoms. The presence of fluorine will cause a significant downfield shift for the α-carbon and a smaller downfield shift for the β-carbon. ¹³C labeling will result in a strong signal at the labeled position.
-
¹⁹F NMR: This technique is highly sensitive to the local electronic environment of the fluorine atom.
Signaling Pathway for NMR Analysis of Labeled this compound
Caption: Workflow for NMR analysis of isotopically labeled this compound.
Conclusion
Isotopic labeling of this compound with deuterium, carbon-13, and fluorine-18 provides an indispensable toolkit for researchers investigating reaction mechanisms. By carefully designing synthetic routes to labeled compounds and accurately measuring kinetic isotope effects and spectroscopic data, it is possible to gain a deep and nuanced understanding of the transition states and intermediates involved in the chemical and biological transformations of this important fluorinated molecule. The methodologies and principles outlined in this guide serve as a foundation for the application of these powerful techniques in academic and industrial research.
References
An In-depth Technical Guide to the Solubility and Partitioning Behavior of Fluoroethane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and partitioning characteristics of fluoroethane (ethyl fluoride) in organic solvents. Due to a notable scarcity of direct quantitative experimental data in publicly accessible literature, this document synthesizes available information, including its octanol-water partition coefficient, and provides qualitative solubility assessments based on the behavior of structurally analogous compounds. Furthermore, this guide presents detailed experimental protocols for determining both the solubility of gaseous substances in organic liquids and the partition coefficients, empowering researchers to generate empirical data. Visual workflows for these experimental procedures are provided to enhance clarity and reproducibility.
Introduction
This compound (C₂H₅F), a hydrofluorocarbon, is a colorless and odorless gas at standard temperature and pressure.[1] It finds applications as a refrigerant and a chemical intermediate in various synthetic processes.[2] For researchers and professionals in fields such as drug development and process chemistry, a thorough understanding of a compound's solubility and partitioning behavior is paramount for reaction optimization, purification, and formulation. This guide aims to collate the existing knowledge on the solubility of this compound in organic solvents and to provide practical methodologies for its experimental determination.
Physicochemical Properties of this compound
A foundational understanding of this compound's physical and chemical properties is essential for interpreting its solubility and partitioning behavior.
| Property | Value | Reference |
| Molecular Formula | C₂H₅F | [3] |
| Molecular Weight | 48.06 g/mol | [3] |
| Boiling Point | -37 °C | [1] |
| Appearance | Colorless, odorless gas | [1][3] |
| LogP (Octanol/Water) | 0.97580 | [2] |
Solubility of this compound in Organic Solvents
Qualitative Solubility Assessment:
The fluorine atom in this compound introduces polarity to the molecule. This suggests that this compound will exhibit greater solubility in polar organic solvents compared to non-polar ones. Studies on similar compounds, such as 1-chloro-1-fluoroethane (B11141) and 1-chloro-2-fluoroethane, indicate a higher solubility in polar organic solvents like ethyl acetate (B1210297) and acetone, and limited solubility in non-polar solvents.[4][5]
| Solvent Class | Predicted Solubility | Rationale |
| Polar Aprotic (e.g., Acetone, Dimethylformamide) | High | Dipole-dipole interactions between the C-F bond of this compound and the polar functional groups of the solvent are expected to be significant. |
| Polar Protic (e.g., Ethanol, Methanol) | Moderate to High | Hydrogen bonding between the fluorine atom of this compound and the hydroxyl group of the solvent is possible, in addition to dipole-dipole interactions. |
| Non-Polar (e.g., Hexane, Toluene) | Low | The primary intermolecular forces would be weak van der Waals forces, leading to lower solubility. |
Partitioning Behavior of this compound
The partitioning of a compound between two immiscible phases is a critical parameter in many chemical and biological processes, including extraction and drug absorption. The octanol-water partition coefficient (LogP) is a widely used measure of a compound's hydrophobicity.
Octanol-Water Partition Coefficient (LogP):
The LogP value for this compound is reported to be approximately 0.976.[2] This positive value indicates that this compound is more soluble in a non-polar solvent (octanol) than in a polar solvent (water), suggesting a degree of lipophilicity.
Experimental Protocols
Given the limited available data, experimental determination of this compound's solubility and partitioning is crucial for specific applications. The following sections detail standard methodologies.
Determination of Gas Solubility in Organic Solvents (Static Equilibrium Method)
This method, also known as the headspace gas chromatography (GC) method, is suitable for determining the solubility of a gaseous compound like this compound in a liquid solvent.
Principle: A known amount of the gaseous solute and the liquid solvent are introduced into a sealed vessel of known volume. The system is allowed to reach equilibrium at a constant temperature. By analyzing the concentration of the gas in the headspace (the gas phase above the liquid), the amount of gas dissolved in the liquid can be determined.
Detailed Methodology:
-
Apparatus Setup: A gas-tight vessel (e.g., a vial with a septum) of precisely known volume is required. The vessel should be equipped with a means of temperature control (e.g., a water bath or incubator).
-
Solvent Preparation: A known volume of the degassed organic solvent is accurately dispensed into the vessel. Degassing is crucial to remove any dissolved air that could interfere with the measurement.
-
Introduction of this compound: A known amount of this compound gas is introduced into the vessel. This can be done by injecting a known volume of the gas at a known pressure and temperature.
-
Equilibration: The sealed vessel is agitated (e.g., using a shaker) at a constant temperature for a sufficient time to ensure that equilibrium is reached between the gas and liquid phases.
-
Headspace Analysis: A sample of the gas from the headspace is withdrawn using a gas-tight syringe and injected into a gas chromatograph (GC) for analysis. The GC is calibrated with known standards of this compound to determine its concentration in the headspace.
-
Calculation: The amount of this compound dissolved in the solvent is calculated by subtracting the amount of this compound in the headspace from the total amount of this compound introduced into the vessel. The solubility can then be expressed in various units, such as mole fraction or Henry's Law constant.
Workflow for Gas Solubility Determination:
Caption: Workflow for Gas Solubility Determination.
Determination of Partition Coefficient (Shake-Flask Method)
The shake-flask method is a classical and straightforward technique for determining the partition coefficient of a compound between two immiscible liquids, such as an organic solvent and water.
Principle: A solution of the solute in one of the phases is mixed with the other immiscible phase. The mixture is shaken until the solute has partitioned between the two phases and equilibrium is reached. The concentration of the solute in each phase is then measured to determine the partition coefficient.
Detailed Methodology:
-
Solvent Saturation: The two immiscible solvents (e.g., n-octanol and water) are mutually saturated by shaking them together for an extended period, followed by separation. This is to prevent volume changes of the phases upon mixing.
-
Preparation of Solute Stock Solution: A stock solution of this compound is prepared in one of the pre-saturated solvents (typically the one in which it is more soluble). Due to this compound's gaseous state, this would involve bubbling a known amount of the gas through a known volume of the solvent and determining the resulting concentration.
-
Partitioning: A known volume of the stock solution and a known volume of the other pre-saturated solvent are added to a vessel (e.g., a separatory funnel or a vial).
-
Equilibration: The vessel is sealed and shaken vigorously for a period sufficient to achieve equilibrium. The time required for equilibration should be determined experimentally.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to expedite this process.
-
Analysis: A sample is carefully taken from each phase, ensuring no cross-contamination. The concentration of this compound in each sample is determined using a suitable analytical technique, such as gas chromatography (GC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the organic phase to its concentration in the aqueous phase. The result is often expressed as its base-10 logarithm (LogP).
Workflow for Partition Coefficient Determination:
Caption: Workflow for Partition Coefficient Determination.
Predictive Models for Solubility
In the absence of experimental data, computational models can provide estimations of solubility.
-
Quantitative Structure-Property Relationship (QSPR): These models use molecular descriptors to predict physical properties like solubility.[6]
-
UNIFAC (UNIQUAC Functional-group Activity Coefficients): This is a group-contribution method that can be used to predict activity coefficients, which are related to solubility, in mixtures of non-electrolytes.[7] The accuracy of such predictions depends on the availability of appropriate group interaction parameters.
Conclusion
While direct experimental data on the solubility of this compound in a broad range of organic solvents is limited, this guide provides a framework for understanding and determining this crucial property. The positive LogP value of this compound suggests a preference for non-polar environments, while the behavior of similar fluorinated ethanes indicates higher solubility in polar organic solvents. For precise and reliable data, the experimental protocols detailed herein are recommended. The provided workflows offer a clear visual guide for researchers undertaking these measurements. Future experimental work is needed to populate the quantitative solubility data for this compound in various organic media, which will be invaluable for its application in diverse chemical processes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. This compound | C2H5F | CID 9620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UNIFAC - Wikipedia [en.wikipedia.org]
Navigating the Risks: A Comprehensive Guide to Fluoroethane Safety in the Laboratory
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Fluoroethane (C2H5F), also known as ethyl fluoride (B91410) or HFC-161, is a colorless and odorless flammable gas utilized in various applications, including as a refrigerant and an intermediate in organic synthesis.[1][2][3] Its utility in research and development, particularly within the pharmaceutical and chemical industries, necessitates a thorough understanding of its associated hazards and the implementation of stringent safety protocols to ensure the well-being of laboratory personnel and the integrity of research operations. This guide provides a comprehensive overview of the essential safety protocols and handling guidelines for this compound in a laboratory setting.
Hazard Identification and Classification
This compound is classified as an extremely flammable gas and a gas under pressure, which may explode if heated.[4][5] Its primary hazards stem from its flammability and the potential for displacement of air, leading to asphyxiation.[1][2] Direct contact with the liquefied gas can cause frostbite and burns.[4]
Physical and Chemical Properties
A clear understanding of this compound's physical and chemical properties is fundamental to its safe handling.
| Property | Value | Reference |
| Molecular Formula | C2H5F | [4] |
| Molar Mass | 48.06 g/mol | [2][4] |
| Appearance | Colorless gas | [2] |
| Odor | Odorless | [1][2] |
| Boiling Point | -37.1 °C | [5] |
| Melting Point | -143.2 °C | [5] |
| Flammability | Extremely flammable gas | [4][5] |
| Vapor Pressure | Data not readily available | |
| Solubility | Data not readily available |
Exposure Controls and Personal Protective Equipment (PPE)
To minimize the risk of exposure, a combination of engineering controls, administrative controls, and appropriate personal protective equipment is essential.
Engineering Controls
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][6] Local exhaust ventilation should be used to control the release of gas at the source.
-
Ignition Source Control: All potential ignition sources, such as open flames, sparks, and hot surfaces, must be strictly eliminated from the work area.[4][5] Use of non-sparking tools is recommended.[6][7]
-
Gas Detection: Consider the installation of a flammable gas detector in areas where this compound is stored or used.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Reference |
| Eye Protection | Tightly fitting safety goggles or a face shield. | [5][8] |
| Hand Protection | Insulated gloves to protect against frostbite from the liquefied gas. Chemical-resistant gloves (e.g., neoprene) should be worn for handling potentially contaminated surfaces. | [6][8] |
| Body Protection | A flame-resistant lab coat and full-length pants. | [8] |
| Footwear | Closed-toe shoes. | [8] |
| Respiratory Protection | In situations where ventilation is inadequate or in the event of a leak, a self-contained breathing apparatus (SCBA) is required. | [4][9] |
Safe Handling and Storage Procedures
Adherence to strict handling and storage protocols is critical to prevent accidents.
Handling
-
Always work in a well-ventilated area, away from ignition sources.[4]
-
Ground and bond containers and receiving equipment to prevent static discharge.[6]
-
Use a regulator and appropriate tubing designed for flammable gases.
-
Do not eat, drink, or smoke in the work area.[4]
-
Wash hands thoroughly after handling.[4]
Storage
-
Store this compound cylinders in a cool, dry, well-ventilated area, away from direct sunlight and heat sources.[4][5]
-
Secure cylinders in an upright position to prevent them from falling.[8]
-
Store away from incompatible materials such as strong oxidizing and reducing agents, amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[1][2][5]
Emergency Procedures
Preparedness for emergencies is a critical component of laboratory safety.
First Aid Measures
| Exposure Route | First Aid Protocol | Reference |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. | [1][4] |
| Skin Contact | For frostbite, thaw the affected area with lukewarm water. Do not rub the affected area. Seek medical attention. For other skin contact, wash with soap and water. | [4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention. | [4] |
| Ingestion | Ingestion is unlikely for a gas. If it occurs, rinse the mouth with water. Do not induce vomiting. Seek medical attention. | [4] |
Fire-Fighting Measures
-
Extinguishing Media: Use water spray or a dry chemical fire extinguisher.[4] Do not use a water jet.[4]
-
Specific Hazards: this compound is an extremely flammable gas.[4][5] Containers may explode when heated.[4] Hazardous combustion products include carbon monoxide, carbon dioxide, and hydrogen fluoride.[4]
-
Fire-Fighting Procedures: In the event of a leaking gas fire, do not extinguish the flame unless the leak can be stopped safely.[4][5] Evacuate the area and eliminate all ignition sources.[4][5] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Accidental Release Measures
-
Personal Precautions: Evacuate all non-essential personnel from the area.[10] Eliminate all ignition sources.[4][5] Ensure adequate ventilation.[4] Wear appropriate PPE, including respiratory protection.[4]
-
Environmental Precautions: Prevent the gas from entering drains, sewers, or basements.[4]
-
Containment and Cleanup: If possible, stop the leak. Ventilate the area to disperse the gas.[4]
Waste Disposal
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[4] Contact a licensed professional waste disposal service.[11]
Logical Workflow for Safe this compound Handling
The following diagram illustrates the key steps and decision points for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
By adhering to the guidelines outlined in this document, researchers and laboratory personnel can significantly mitigate the risks associated with this compound, fostering a safer and more productive research environment. Continuous training and a vigilant approach to safety are paramount when working with this and any other hazardous chemical.
References
- 1. echemi.com [echemi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound series | lookchem [lookchem.com]
- 4. chemos.de [chemos.de]
- 5. echemi.com [echemi.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. ipo.rutgers.edu [ipo.rutgers.edu]
- 9. nj.gov [nj.gov]
- 10. What are the handling procedures for Perthis compound spills? - Blog [jsmrchem.com]
- 11. cdnisotopes.com [cdnisotopes.com]
Ab initio calculations of Fluoroethane vibrational frequencies
An In-depth Technical Guide to Ab Initio Calculations of Fluoroethane Vibrational Frequencies
This whitepaper provides a comprehensive overview of the theoretical and computational methodologies for determining the vibrational frequencies of this compound (CH₃CH₂F) using ab initio quantum chemical calculations. It is intended for researchers, scientists, and professionals in the fields of computational chemistry, spectroscopy, and drug development who are interested in the precise characterization of molecular vibrations.
Introduction
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful analytical tool for elucidating molecular structure and dynamics. The vibrational frequencies of a molecule are unique fingerprints corresponding to the energies of its fundamental modes of vibration. Ab initio (from first principles) quantum chemical calculations offer a robust theoretical framework for predicting these frequencies, complementing and aiding in the interpretation of experimental spectra. By solving the electronic Schrödinger equation, these methods can determine a molecule's potential energy surface and subsequently its vibrational modes without prior empirical data.[1]
This compound is a prototypical fluorinated hydrocarbon, and understanding its vibrational characteristics is crucial for studies of atmospheric chemistry, materials science, and as a simple model for more complex fluorinated molecules in pharmaceuticals. This guide details the computational protocols, presents a comparison of theoretical results with experimental data, and outlines the logical workflow for such calculations.
Theoretical Foundations
The calculation of vibrational frequencies from first principles is grounded in the Born-Oppenheimer approximation and quantum mechanics. The core of the methodology involves locating the equilibrium geometry of the molecule and then characterizing the potential energy surface in its vicinity.
Ab Initio Methods
Ab initio methods derive solutions from fundamental physical constants and the principles of quantum mechanics.[1] Two of the most widely employed approaches for vibrational analysis are Hartree-Fock (HF) theory and Density Functional Theory (DFT).
-
Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[2] It provides a good first approximation but neglects electron correlation, which can lead to systematic errors, often resulting in an overestimation of vibrational frequencies.[1][3]
-
Møller-Plesset (MP2) Perturbation Theory: This is a post-Hartree-Fock method that adds corrections for electron correlation. The MP2 level of theory often yields more accurate results for geometries and frequencies than HF.[4][5]
-
Density Functional Theory (DFT): DFT is a popular method that includes effects of electron correlation at a computational cost often comparable to HF.[6] Its accuracy is contingent on the choice of the exchange-correlation functional. Hybrid functionals, such as B3LYP, are widely used and have been shown to provide excellent agreement with experimental data for vibrational spectra.[5][7][8]
Basis Sets
A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set is critical to the accuracy of the calculation. Pople-style basis sets, like 6-31G(d,p) , and Dunning's correlation-consistent basis sets, such as aug-cc-pVTZ , are commonly used.[3][9] Larger basis sets with polarization and diffuse functions, like 6-311+G(d,p) , generally provide more accurate results by allowing for greater flexibility in describing the spatial distribution of electrons.[7]
The Harmonic Approximation and Anharmonicity
Standard ab initio frequency calculations are performed under the harmonic oscillator approximation, which models the potential energy well as a parabola. The vibrational frequencies are then derived from the eigenvalues of the mass-weighted Hessian matrix (the matrix of second derivatives of the energy with respect to nuclear coordinates).[10]
However, real molecular potentials are anharmonic. This discrepancy causes calculated harmonic frequencies to deviate from experimentally observed fundamental frequencies.[3] This can be corrected in two ways:
-
Frequency Scaling: A pragmatic approach is to multiply the calculated harmonic frequencies by an empirically determined scaling factor.[7][11] These factors depend on the specific theoretical method and basis set used. For example, a typical scaling factor for B3LYP/6-311+G(d,p) is around 0.968.[7]
-
Anharmonic Calculations: More rigorous approaches, such as Vibrational Second-Order Perturbation Theory (VPT2), can be used to compute anharmonic corrections directly, yielding more accurate frequencies.[3][12]
Computational and Experimental Protocols
Ab Initio Calculation Protocol
The standard procedure for calculating the vibrational frequencies of this compound is as follows:
-
Structure Input: Define the initial molecular geometry of this compound (CH₃CH₂F) using Cartesian coordinates or Z-matrix notation.
-
Geometry Optimization: Perform a geometry optimization to find the minimum energy structure on the potential energy surface. This is a crucial step, as frequency calculations must be performed at a stationary point.[9] Standard algorithms in computational chemistry packages like Gaussian are used for this purpose.
-
Frequency Calculation: At the optimized geometry, the second derivatives of the energy with respect to all atomic coordinates are calculated to construct the Hessian matrix. This is computationally the most demanding step.
-
Verification and Analysis: A successful optimization at a true minimum will result in all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a saddle point (a transition state) rather than a minimum. The output provides the harmonic vibrational frequencies (typically in cm⁻¹), their corresponding IR intensities, and the atomic displacement vectors for each normal mode.
Experimental Protocols
The calculated vibrational frequencies are best validated against high-resolution experimental data.
-
Gas-Phase Infrared Spectroscopy: Gas-phase IR spectra provide vibrational data for molecules in an isolated state, which is the condition most directly comparable to theoretical calculations.[13] Spectra are often recorded using Fourier-Transform Infrared (FTIR) spectrometers.[14]
-
Matrix-Isolation Infrared Spectroscopy: In this technique, molecules are trapped in an inert solid matrix (e.g., Neon or Argon) at cryogenic temperatures (e.g., 6 K).[13] This method provides very sharp spectral lines by minimizing rotational and intermolecular interactions, though slight frequency shifts can occur due to matrix effects.[13]
Data Summary: this compound Vibrational Frequencies
The following table summarizes the calculated harmonic vibrational frequencies for this compound at the MP2/6-31G** level of theory, compared with available experimental data. The calculated values are unscaled.
| Symmetry | Mode Description | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| A' | CH₃ sym. stretch | 3086 | 2960 |
| A' | CH₂ sym. stretch | 3058 | 2951 |
| A' | CH₃ deformation | 1498 | 1452 |
| A' | CH₂ scissors | 1496 | 1473 |
| A' | CH₃ rock | 1410 | 1386 |
| A' | CH₂ wag | 1380 | 1350 |
| A' | CH₂ twist | 1184 | 1155 |
| A' | C-C stretch | 1085 | 1048 |
| A' | C-F stretch | 920 | 870 |
| A' | C-C-F bend | 425 | 413 |
| A'' | CH₃ asym. stretch | 3145 | 3014 |
| A'' | CH₂ asym. stretch | 3120 | 3006 |
| A'' | CH₃ asym. deformation | 1490 | 1452 |
| A'' | CH₃ rock | 1205 | 1178 |
| A'' | CH₂ rock | 815 | 768 |
| A'' | Torsion | 250 | 243 |
Data adapted from ab initio calculations and experimental values reported in relevant literature. The systematic overestimation in calculated frequencies is typical for harmonic calculations at this level of theory and can be improved with scaling factors or anharmonic methods.
Visualized Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the ab initio calculation of vibrational frequencies and the relationship between theoretical methods.
Caption: Workflow for ab initio vibrational frequency calculation.
Caption: Relationship between computational chemistry methods.
Conclusion
Ab initio calculations are an indispensable tool for the prediction and analysis of molecular vibrational frequencies. Methods such as DFT and MP2, when paired with appropriately chosen basis sets, can provide data for this compound that is in excellent agreement with experimental findings. The standard computational workflow, from geometry optimization to frequency calculation, is well-established. For the highest accuracy, it is essential to account for anharmonicity, either through empirical scaling or direct calculation. The synergy between these computational techniques and experimental spectroscopy provides a powerful approach for the detailed characterization of molecular systems.
References
- 1. Correlation of Computational Mod [mckendree.edu]
- 2. youtube.com [youtube.com]
- 3. Predicting the structure and vibrational frequencies of ethylene using harmonic and anharmonic approaches at the Kohn–Sham complete basis set limit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. dft.uci.edu [dft.uci.edu]
- 7. New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-zeta basis set 6-311+G(d,p) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. static1.squarespace.com [static1.squarespace.com]
- 10. gaussian.com [gaussian.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. arxiv.org [arxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Crystal Structure Analysis of Fluoroethane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, experimental protocols, and structural data related to the crystal structure analysis of fluoroethane derivatives. The inclusion of fluorine atoms into small molecules significantly impacts their conformational preferences, intermolecular interactions, and physicochemical properties, making them crucial motifs in modern drug design and materials science. Understanding their three-dimensional structure at the atomic level through single-crystal X-ray diffraction is paramount for rational design and development.
Crystallographic Data of this compound Derivatives
The precise arrangement of atoms in the solid state is fundamental to understanding the properties of a material. The following table summarizes key crystallographic data for selected this compound derivatives, providing a comparative look at how fluorination patterns influence crystal packing and molecular geometry. This data is primarily sourced from single-crystal X-ray diffraction studies.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
| 1,2-Dithis compound (Phase 1) | C₂H₄F₂ | Monoclinic | C2/c | 7.775 | 4.4973 | 9.024 | 101.73 | 4 | [1] |
| 1,2-Dithis compound (Phase 2) | C₂H₄F₂ | Orthorhombic | P2₁2₁2₁ | 8.0467 | 4.5086 | 8.279 | 90 | 4 | [1] |
| 1,1,1-Trifluoro-2-iodoethane | C₂H₂F₃I | Tetragonal | I4₁/a | 20.4193 | 20.4193 | 4.7907 | 90 | 16 |
Experimental Protocols: Single-Crystal X-ray Diffraction
The determination of a molecule's crystal structure is a multi-step process that requires precision and careful execution. The workflow diagram below provides a high-level overview of this process.
Crystal Growth
The initial and often most critical step is growing a high-quality single crystal suitable for diffraction. The crystal should ideally be 0.1-0.5 mm in each dimension, with a regular structure and free from significant defects.
-
Methodology:
-
Supersaturated Solution Preparation: Dissolve the purified this compound derivative in a suitable solvent or solvent system to create a saturated or slightly supersaturated solution.
-
Slow Crystallization: Induce crystallization by slowly changing the conditions to decrease the compound's solubility. Common techniques include:
-
Slow Evaporation: The solvent is allowed to evaporate slowly from the solution over days or weeks.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent (an "anti-solvent") in which the compound is insoluble. The anti-solvent slowly diffuses into the primary solution, reducing solubility and promoting crystal growth.
-
Cooling: The saturated solution is cooled very slowly, often in a programmable temperature bath, to induce crystallization. For highly volatile compounds like fluoroethanes, this is often performed in situ on the diffractometer at cryogenic temperatures.
-
-
Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed within an X-ray diffractometer.
-
Methodology:
-
Mounting: The crystal is carefully affixed to a loop or pin, which is then attached to the goniometer.
-
Cryo-cooling: The crystal is typically cooled to a low temperature (e.g., 100 K) using a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, leading to a sharper diffraction pattern and higher quality data.
-
X-ray Exposure: The crystal is irradiated with a monochromatic X-ray beam (commonly from a Mo or Cu source).
-
Rotation and Diffraction: The crystal is rotated through a series of angles, and at each orientation, the resulting diffraction pattern of X-ray reflections is recorded by a detector. The angles and intensities of thousands of these reflections are measured.
-
Structure Solution and Refinement
The collected diffraction data is used to solve and refine the crystal structure.
-
Methodology:
-
Data Reduction: The raw diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of each reflection are integrated and scaled.
-
Structure Solution: Computational methods are used to determine the initial positions of the atoms. For small molecules, "direct methods" are most commonly employed to calculate a preliminary electron density map from the diffraction intensities.
-
Structure Refinement: The initial atomic model is refined using a least-squares algorithm. This process iteratively adjusts the atomic positions, and their thermal displacement parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data. The quality of the final structure is assessed by metrics such as the R-factor.
-
Structural Relationships: Rotational Isomerism
The substitution of hydrogen with fluorine dramatically influences conformational preferences. In 1,2-dithis compound, rotation around the central carbon-carbon bond leads to two primary conformers: gauche and anti. In the solid state, the molecule exclusively adopts the gauche conformation, where the fluorine atoms are closer to each other than in the anti form.[1] This preference is a result of complex stereoelectronic interactions, including hyperconjugation.
Application in Drug Development: A Mechanistic Pathway
The unique properties of the C-F bond are leveraged extensively in drug design. The introduction of a fluoroethyl group can enhance metabolic stability, improve receptor binding affinity, and alter bioavailability. A compelling example is the experimental anti-cancer agent KL-50, which contains a fluoroethyl group. It is designed to target glioblastoma cells that have become resistant to the standard drug temozolomide.
The mechanism relies on the slow formation of DNA crosslinks, which is selectively lethal to cancer cells lacking the DNA repair enzyme MGMT.
This delayed action allows healthy cells, which possess the MGMT enzyme, to repair the initial DNA modification before the lethal crosslink can form. In contrast, the MGMT-deficient cancer cells cannot perform this repair, leading to their selective destruction. This illustrates how the specific chemical properties imparted by a this compound derivative can be rationally exploited for therapeutic benefit.
References
Methodological & Application
Application Notes and Protocols: Fluoroethane Derivatives as Precursors for ¹⁸F-Labeled Radiotracers in PET Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides non-invasive, quantitative assessment of biological processes in vivo. The development of novel PET radiotracers labeled with fluorine-18 (B77423) (¹⁸F) is crucial for advancing our understanding of disease mechanisms and for clinical diagnostics, particularly in oncology and neurology. The ¹⁸F-fluoroethyl group is a valuable component in the design of many radiotracers due to its favorable pharmacokinetic properties. This document provides detailed application notes and protocols on the use of fluoroethane derivatives, primarily 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FETos), as precursors for the synthesis of ¹⁸F-labeled radiotracers.
The use of ¹⁸F-labeled radiotracers is central to PET imaging, with Fluorine-18 being a preferred radionuclide due to its near-ideal half-life of 109.8 minutes and low positron energy.[1][2] The synthesis of these tracers often involves the nucleophilic substitution of a leaving group with [¹⁸F]fluoride.[3][4] 2-[¹⁸F]Fluoroethyl tosylate has emerged as a versatile and widely used reagent for introducing the ¹⁸F-fluoroethyl moiety onto various biomolecules.[5][6] Its advantages include relatively low volatility, high chemical stability, and good reactivity.[5][7]
This document will focus on the synthesis and application of two prominent ¹⁸F-fluoroethylated radiotracers: O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) for brain tumor imaging and [¹⁸F]fluoroethyl-choline ([¹⁸F]FEC) for imaging choline (B1196258) metabolism in cancer.
Section 1: O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET)
[¹⁸F]FET is an amino acid analog that has proven to be a highly successful tracer for imaging brain tumors.[8][9] Its uptake is mediated by amino acid transporters, which are upregulated in tumor cells.
Quantitative Data Summary
The following table summarizes key quantitative data from various automated synthesis methods for [¹⁸F]FET.
| Synthesis Platform | Precursor | Radiochemical Yield (RCY, decay corrected) | Synthesis Time (min) | Molar Activity (GBq/µmol) | Purification Method | Reference(s) |
| Home-built automated module | O-(2'-tosyloxyethyl)-N-trityl-L-tyrosine-tert-butyl ester (TET) | 20-25% | 75-80 | 189-411 | HPLC | [8][10] |
| Sofie ELIXYS | TET | 35-55% | 75-85 | 340-464 | HPLC | [11] |
| GE FASTlab 2 | TET | 30-55% | 70-80 | 340-464 | Solid-Phase Extraction (SPE) | [11][12] |
| Modified [¹¹C]methionine module | L-tyrosine (via [¹⁸F]fluoroethyltosylate) | 41% (average) | 50 | Not Reported | Cartridge-based SPE | [13] |
Experimental Protocols
Protocol 1: Automated Synthesis of [¹⁸F]FET on GE FASTlab 2 using a Cassette-Based System
This protocol is based on the method described by Zheng et al. and others, utilizing a commercially available precursor kit.[11][12]
Materials:
-
GE FASTlab 2 automated synthesis module
-
[¹⁸F]Fluoride in [¹⁸O]H₂O from cyclotron
-
ABX precursor cassette for [¹⁸F]FET synthesis containing:
-
Sep-Pak® QMA Light cartridge
-
Tetrabutylammonium bicarbonate (TBAHCO₃) solution
-
Acetonitrile (B52724) (CH₃CN)
-
O-(2'-tosyloxyethyl)-N-trityl-L-tyrosine-tert-butyl ester (TET) precursor (4 mg) in CH₃CN
-
1.0 N Hydrochloric acid (HCl)
-
Solid-phase extraction (SPE) cartridges for purification
-
Sterile water for injection
-
Ethanol for final formulation
-
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: The aqueous [¹⁸F]fluoride solution is passed through the QMA cartridge to trap the [¹⁸F]F⁻. The trapped fluoride (B91410) is then eluted into the reaction vessel using a solution of TBAHCO₃.
-
Azeotropic Drying: The water is removed by azeotropic distillation with acetonitrile at approximately 125°C under a stream of nitrogen. This step is repeated to ensure anhydrous conditions.
-
¹⁸F-Fluoroethylation: The TET precursor solution is added to the dried [¹⁸F]fluoride residue. The reaction mixture is heated at 135°C for 10 minutes to form the ¹⁸F-labeled intermediate.
-
Solvent Evaporation: After cooling to 110°C, the acetonitrile is evaporated under a nitrogen stream at 125°C.
-
Hydrolysis: The protecting groups are removed by adding 1.0 N HCl and heating.
-
Purification: The crude product is purified using a series of SPE cartridges as defined by the cassette configuration. This method avoids the need for HPLC purification.
-
Formulation: The purified [¹⁸F]FET is formulated in a sterile, injectable solution.
Visualization of Experimental Workflow
References
- 1. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of 18F-labeled radiotracers for neuroreceptor imaging with positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. psec.uchicago.edu [psec.uchicago.edu]
- 5. A Fully Automated Radiosynthesis of [18F]Fluoroethyl-Diprenorphine on a Single Module by Use of SPE Cartridges for Preparation of High Quality 2-[18F]Fluoroethyl Tosylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. research.rug.nl [research.rug.nl]
- 8. Facile fully automated radiosynthesis and quality control of O-(2-[18F]fluoroethyl)-l-tyrosine ([18F]FET) for human brain tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Optimization and comparison of [18F]FET synthesis on two distinct automated radiochemistry systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine based on a cartridge purification method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Fluoroethane Derivatives in the Synthesis of Fluorinated Agrochemicals
Introduction
The introduction of fluorine into agrochemical molecules is a widely employed strategy to enhance their efficacy and metabolic stability. While fluoroethane itself is not a common direct reagent in these syntheses due to its relatively low reactivity, functionalized two-carbon (C2) fluorinated building blocks derived from it are pivotal in the industrial production of several key agrochemicals. These building blocks, such as 2,2,2-trifluoroethanol (B45653) and 2,2-difluoroethylamine (B1345623), serve as readily available and reactive synthons for incorporating fluoroethyl moieties into the final product. This application note details the use of these important C2 fluorinated building blocks in the synthesis of two major agrochemicals: the fungicide Tolprocarb and the insecticide Flupyradifurone.
Synthesis of the Fungicide Tolprocarb using 2,2,2-Trifluoroethanol
Tolprocarb is a potent fungicide used for the control of rice blast. A key step in its synthesis is the introduction of a 2,2,2-trifluoroethoxycarbonyl group, which has been shown to enhance its biological activity. This is achieved by using 2,2,2-trifluoroethyl chloroformate, a reagent prepared from 2,2,2-trifluoroethanol.
Synthetic Pathway of Tolprocarb
The overall synthesis starts from L-valine and involves the formation of a key amine intermediate which is then coupled with 2,2,2-trifluoroethyl chloroformate.
Caption: Synthetic workflow for Tolprocarb.
Quantitative Data for Tolprocarb Synthesis
| Step | Reactants | Key Reagents/Catalysts | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) |
| 1. Chloroformate Formation | 2,2,2-Trifluoroethanol, Phosgene (or triphosgene) | Amine base (e.g., Pyridine) | Toluene (B28343) | 0 to 25 | 2-4 | >90 |
| 2. Carbamate Coupling | Amine intermediate from Valine, 2,2,2-Trifluoroethyl chloroformate | Base (e.g., NaHCO₃) | Biphasic (e.g., CH₂Cl₂/H₂O) | 0 to 25 | 3-6 | 85-95 |
| 3. Subsequent Steps | Carbamate intermediate, 4-Methylbenzoyl chloride | Coupling agents | Acetonitrile | 25 to 80 | 4-8 | ~80 |
| Overall | L-Valine, 2,2,2-Trifluoroethanol, 4-Methylbenzoyl chloride, etc. | - | - | - | - | ~75 |
Experimental Protocol for Tolprocarb Synthesis
Step 1: Preparation of 2,2,2-Trifluoroethyl chloroformate
-
A solution of 2,2,2-trifluoroethanol (1.0 eq) in anhydrous toluene is cooled to 0 °C in an ice bath.
-
A solution of phosgene in toluene (or a solution of triphosgene) (1.1 eq) is added dropwise while maintaining the temperature below 10 °C.
-
A catalytic amount of a suitable amine base (e.g., pyridine) is added.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
The reaction is monitored by GC-MS for the disappearance of the starting alcohol.
-
The resulting solution of 2,2,2-trifluoroethyl chloroformate is typically used directly in the next step without purification.
Step 2: Synthesis of Tolprocarb from Amine Intermediate
-
The key amine intermediate derived from L-valine (1.0 eq) is dissolved in a suitable solvent such as dichloromethane.
-
A biphasic system is created by adding an aqueous solution of a base (e.g., sodium bicarbonate, 2.0 eq).
-
The freshly prepared solution of 2,2,2-trifluoroethyl chloroformate in toluene (1.1 eq) is added dropwise to the vigorously stirred biphasic mixture at 0-5 °C.
-
The reaction is stirred at room temperature for 3-6 hours until TLC or LC-MS analysis indicates the completion of the reaction.
-
The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude carbamate intermediate.
-
This intermediate undergoes further documented transformations, including amidation with 4-methylbenzoyl chloride, to yield Tolprocarb.[1][2]
-
Purification is typically achieved by column chromatography on silica (B1680970) gel or by recrystallization.
Synthesis of the Insecticide Flupyradifurone using 2,2-Difluoroethylamine
Flupyradifurone is a butenolide insecticide effective against a broad range of sucking insects. Its synthesis relies on the use of 2,2-difluoroethylamine as a key building block to introduce the N-difluoroethyl group. Two primary synthetic routes have been reported.
Synthetic Pathways for Flupyradifurone
Route A: Furanone-based Synthesis
Caption: Route A for Flupyradifurone synthesis.
Route B: Amide Rearrangement Pathway
Caption: Route B for Flupyradifurone synthesis.
Quantitative Data for Flupyradifurone Synthesis (Route A)
| Step | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. Condensation | 2,2-Difluoroethylamine, Ethyl 4-chloro-3-oxobutanoate | Acidic catalyst | Toluene | 25-50 | 2-4 | Excellent |
| 2. Cyclization | Enamine intermediate | Heat | Toluene | Reflux | 4-8 | Good |
| 3. Alkylation | 4-(2,2-Difluoroethylamino)furan-2(5H)-one, 2-Chloro-5-(chloromethyl)pyridine | Base (e.g., NaH) | THF | Reflux | 4-6 | Good |
Experimental Protocol for Flupyradifurone Synthesis (Route A)
Step 1 & 2: Synthesis of 4-(2,2-Difluoroethylamino)furan-2(5H)-one
-
To a solution of 2,2-difluoroethylamine (1.0 eq) in toluene, add ethyl 4-chloro-3-oxobutanoate (1.05 eq).[3]
-
Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).
-
Stir the mixture at room temperature for 2-4 hours.
-
Heat the reaction mixture to reflux using a Dean-Stark apparatus to remove water and drive the cyclization to completion over 4-8 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
The crude furanone intermediate can be purified by column chromatography or used directly in the next step.
Step 3: Alkylation to form Flupyradifurone
-
To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (B95107) (THF), add a solution of the furanone intermediate (1.0 eq) in THF at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-chloro-5-(chloromethyl)pyridine (1.1 eq) in THF.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction to room temperature and quench carefully with methanol, followed by water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude Flupyradifurone is purified by column chromatography on silica gel to yield the final product.[3]
While this compound is not a direct precursor in the synthesis of complex agrochemicals, its derivatives, 2,2,2-trifluoroethanol and 2,2-difluoroethylamine, are indispensable C2 fluorinated building blocks. The protocols outlined above for the synthesis of Tolprocarb and Flupyradifurone illustrate the practical application of these reagents in modern agrochemical manufacturing, enabling the efficient introduction of fluoroethyl moieties that are crucial for the enhanced biological performance of these products. These methods provide robust and scalable routes for the production of these important crop protection agents.
References
- 1. FIC20190019I1 - Flupyradifuron - Google Patents [patents.google.com]
- 2. EP2493881A1 - Novel solid form of 4-[[(6-chloropyridin-3-yl)methyl](2,2-difluoroethyl)amino]furan-2(5h)-one - Google Patents [patents.google.com]
- 3. Flupyradifurone patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for Nucleophilic Substitution Utilizing Fluoroethane as an Electrophile
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
Nucleophilic substitution reactions are a cornerstone of modern organic synthesis, particularly in the construction of pharmaceutical agents and other functionalized organic molecules. These reactions involve the displacement of a leaving group on an electrophilic carbon atom by a nucleophile. While alkyl halides are common electrophiles in such transformations, the reactivity of fluoroalkanes, specifically fluoroethane, presents unique challenges. This document provides a detailed overview of the reactivity of this compound in nucleophilic substitution reactions, outlines the significant hurdles to its use, and presents practical protocols for alternative, more efficient ethylating agents.
Core Concept: The Challenge of Utilizing this compound as an Electrophile
This compound is generally considered a poor substrate for nucleophilic substitution reactions (both SN1 and SN2 mechanisms) for two primary reasons:
-
High Carbon-Fluorine (C-F) Bond Strength: The C-F bond is the strongest single bond to carbon, with a bond dissociation energy of approximately 492 kJ/mol.[1] This high bond strength makes the bond difficult to break, a prerequisite for a substitution reaction to occur.[2]
-
Poor Leaving Group Ability of Fluoride (B91410): The fluoride ion (F-) is a poor leaving group because it is a strong base. Good leaving groups are typically weak bases, as this indicates their ability to stabilize the negative charge they acquire upon departure.
Due to these factors, nucleophilic substitution reactions with this compound as the electrophile are exceedingly rare and generally require harsh reaction conditions or specialized catalytic systems for C-F bond activation. As such, standard, reliable protocols for its use in routine organic synthesis are not established.
Alternative and Recommended Ethylating Agents
Given the inert nature of this compound, researchers and drug development professionals are advised to utilize more reactive and reliable ethylating agents. The reactivity of ethyl halides in nucleophilic substitution reactions follows the trend:
Iodoethane (B44018) > Bromoethane (B45996) > Chloroethane >> this compound [3][4]
This trend is a direct consequence of the decreasing C-X bond strength and increasing stability of the halide leaving group as one moves down the halogen group.[1][2]
Data Presentation: Comparison of Ethyl Halides
| Property | This compound | Chloroethane | Bromoethane | Iodoethane |
| Formula | CH₃CH₂F | CH₃CH₂Cl | CH₃CH₂Br | CH₃CH₂I |
| Molar Mass ( g/mol ) | 48.06 | 64.51 | 108.96 | 155.96 |
| Boiling Point (°C) | -37.7 | 12.3 | 38.4 | 72.3 |
| C-X Bond Dissociation Energy (kJ/mol) | ~492 | ~324 | ~285 | ~228 |
| Relative SN2 Reaction Rate | Negligible | 1 | ~10,000 | ~30,000 |
Relative rate data is generalized and can vary with the specific nucleophile and reaction conditions.[5]
Experimental Protocols for Common Nucleophilic Substitution Reactions Using Alternative Ethylating Agents
The following are detailed protocols for key nucleophilic substitution reactions that are broadly applicable in research and drug development, using iodoethane and bromoethane as efficient ethylating agents.
Williamson Ether Synthesis
This method is used to prepare ethers from an alcohol and an alkyl halide.
Protocol: Synthesis of Ethyl Phenyl Ether
-
Materials:
-
Phenol (B47542) (1.0 eq)
-
Sodium hydroxide (B78521) (NaOH) (1.1 eq)
-
Iodoethane or Bromoethane (1.1 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (solvent)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol in DMF.
-
Add sodium hydroxide pellets and stir the mixture at room temperature for 30 minutes to form the sodium phenoxide.
-
Slowly add iodoethane or bromoethane to the reaction mixture.
-
Heat the reaction to 50-70 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
N-Alkylation of Amines
Direct alkylation of amines with alkyl halides can lead to over-alkylation.[6] For the synthesis of primary amines, the Gabriel synthesis is a more controlled method.
Protocol: Gabriel Synthesis of Ethylamine (B1201723)
-
Materials:
-
Potassium phthalimide (B116566) (1.0 eq)[7][8][9]
-
Bromoethane or Iodoethane (1.05 eq)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) (1.2 eq)[7][8]
-
Ethanol (B145695) (solvent)
-
-
Procedure:
-
Suspend potassium phthalimide in DMF in a round-bottom flask.
-
Add bromoethane or iodoethane and heat the mixture to 70-90 °C. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the DMF under reduced pressure.
-
To the resulting N-ethylphthalimide, add ethanol followed by hydrazine hydrate.[7][8]
-
Heat the mixture to reflux. A white precipitate of phthalhydrazide (B32825) will form.
-
Cool the reaction mixture and acidify with aqueous HCl.
-
Filter off the precipitate and wash it with ethanol.
-
Concentrate the filtrate to obtain the crude ethylamine hydrochloride salt. The free amine can be obtained by neutralization with a base.
-
Synthesis of Esters from Carboxylic Acids
Carboxylic acids can be converted to their corresponding esters via reaction of a carboxylate salt with an alkyl halide.[10][11]
Protocol: Synthesis of Ethyl Benzoate
-
Materials:
-
Benzoic acid (1.0 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq) or Cesium carbonate (Cs₂CO₃) (1.2 eq)
-
Iodoethane or Bromoethane (1.2 eq)
-
N,N-Dimethylformamide (DMF) or Acetone (solvent)
-
-
Procedure:
-
In a round-bottom flask, dissolve benzoic acid in DMF.
-
Add potassium carbonate or cesium carbonate and stir the mixture at room temperature for 30 minutes to form the carboxylate salt.
-
Add iodoethane or bromoethane to the mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
After completion, cool the reaction, add water, and extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting ester by distillation or column chromatography.
-
Visualizations
References
- 1. savemyexams.com [savemyexams.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. brainly.in [brainly.in]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Simple and convenient synthesis of esters from carboxylic acids and alkyl halides using tetrabutylammonium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: Analysis of Fluoroethane Reaction Products by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This document provides a detailed protocol for the qualitative and quantitative analysis of reaction products from fluoroethane (C₂H₅F) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a hydrofluorocarbon used as a refrigerant and a reagent in chemical synthesis. Its reactions, such as dehydrofluorination and oxidation, can yield a variety of volatile organic compounds. This application note is intended for researchers, scientists, and drug development professionals who require a robust method for identifying and quantifying the products of this compound reactions. The primary products of interest in the context of thermal decomposition or dehydrofluorination are vinyl fluoride (B91410) and ethylene (B1197577).
Introduction
The analysis of halogenated hydrocarbons and their reaction mixtures is crucial for process optimization, quality control, and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high-resolution separation and definitive identification of volatile and semi-volatile compounds.[1] When this compound undergoes reactions such as pyrolysis or catalyzed dehydrofluorination, the primary expected products are vinyl fluoride (fluoroethene) through the elimination of hydrogen fluoride (HF), and ethylene via further decomposition. This protocol outlines the necessary steps for sample collection, preparation, and GC-MS analysis to identify and quantify these key analytes. Special consideration is given to the challenges of analyzing reactive fluorinated compounds.[2]
Experimental Protocols
Sample Preparation: Gaseous Reaction Mixture
Given the gaseous nature of this compound and its primary reaction products at room temperature, a direct gas-phase sampling method is recommended.
-
Objective: To introduce a representative sample of the reaction off-gas into the GC-MS system.
-
Apparatus:
-
Gas-tight syringe (100 µL to 1 mL capacity).
-
Heated gas sampling valve connected to the GC inlet.
-
Reaction vessel or sample collection bag (e.g., Tedlar® bag).
-
-
Procedure:
-
Ensure the reaction has proceeded for the desired duration and has reached a stable temperature and pressure.
-
If using a reaction vessel, carefully extract a sample from the headspace using a gas-tight syringe.
-
Alternatively, if the reaction off-gas is collected in a sample bag, withdraw a sample from the bag's septum port.
-
For optimal reproducibility, use a heated, automated gas sampling valve to inject a fixed volume (e.g., 1 mL) of the gaseous sample directly into the GC injector.
-
Ensure the transfer line from the reaction vessel or sample bag to the GC is inert and heated to prevent condensation and sample loss.
-
GC-MS Analysis Protocol
This protocol is optimized for the separation of light hydrocarbons and fluoroalkenes.
-
Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD).
-
GC Parameters:
-
Column: Agilent J&W PoraPLOT Q or similar porous layer open tubular (PLOT) column (e.g., 25 m x 0.32 mm, 10 µm film thickness). This type of column is well-suited for separating volatile compounds, including light hydrocarbons and halogenated gases.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Inlet: Split/Splitless injector, operated in split mode with a split ratio of 50:1 to avoid overloading the column and detector.
-
Injector Temperature: 200 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 180 °C.
-
Hold: 5 minutes at 180 °C.
-
-
Transfer Line Temperature: 230 °C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 15 to 150. A lower starting mass is necessary to detect fragments of small molecules like ethylene.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Solvent Delay: 0.5 minutes (to protect the filament from any high-concentration, non-target gases that elute early).
-
Data Analysis and Quantification
-
Qualitative Identification: Identify the compounds in the reaction mixture by comparing their acquired mass spectra with reference spectra from a standard library, such as the NIST Mass Spectral Library. The retention time of each peak should also be compared to that of a known standard analyzed under the same conditions.
-
Quantitative Analysis: Create a calibration curve for each identified analyte (this compound, vinyl fluoride, ethylene) using certified gas standards of known concentrations. Inject at least five different concentrations of the standards to establish the linear range of detection. The peak area of each analyte in the reaction sample can then be used to determine its concentration based on the calibration curve. The relative abundance of each product can be calculated as a percentage of the total integrated peak area of all identified products.
Data Presentation
The following table summarizes illustrative quantitative results from a hypothetical dehydrofluorination of this compound, where a portion of the starting material is converted to vinyl fluoride and a smaller amount to ethylene.
| Analyte | Retention Time (min) | Key Mass Fragments (m/z) | Relative Abundance (%) |
| Ethylene | 2.85 | 28 , 27, 26, 25 | 10 |
| Vinyl Fluoride | 3.50 | 46 , 45, 33, 27 | 65 |
| This compound (unreacted) | 3.95 | 48 , 47, 33, 29 | 25 |
| Note: Retention times are illustrative and will vary depending on the specific instrument, column, and analytical conditions. The bolded m/z value indicates the molecular ion or a major fragment. |
Mandatory Visualizations
The following diagrams illustrate the dehydrofluorination reaction pathway and the experimental workflow for the GC-MS analysis.
References
Application Notes and Protocols: ¹⁹F NMR Spectroscopy for Monitoring Reactions Involving Fluoroethane
Introduction
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical technique for monitoring chemical reactions involving organofluorine compounds. Due to the unique properties of the ¹⁹F nucleus, including its 100% natural abundance, high gyromagnetic ratio, and wide chemical shift range, ¹⁹F NMR offers high sensitivity and excellent signal dispersion, minimizing the likelihood of signal overlap.[1][2] These attributes make it an ideal tool for real-time reaction monitoring, kinetic analysis, and in situ yield determination in complex reaction mixtures, often without the need for deuterated solvents.[3][4] This document provides detailed application notes and protocols for utilizing ¹⁹F NMR spectroscopy to monitor reactions involving fluoroethane (CH₃CH₂F).
Key Advantages of ¹⁹F NMR for Reaction Monitoring
-
High Sensitivity: The ¹⁹F nucleus is nearly as sensitive as the ¹H nucleus, allowing for the detection of low concentration species.[5]
-
Wide Chemical Shift Range: The large chemical shift dispersion reduces signal overlap, simplifying spectral analysis even in complex mixtures.[1][2]
-
No Background Interference: The absence of endogenous fluorine in most biological and organic systems ensures that the observed signals are exclusively from the fluorinated analytes of interest.[6]
-
Quantitative Accuracy: With appropriate experimental setup, ¹⁹F NMR can provide highly accurate quantitative data for determining reaction kinetics and product yields.[6][7]
NMR Data for this compound and Related Compounds
Accurate monitoring of reactions involving this compound requires precise knowledge of the ¹⁹F and ¹H NMR spectral parameters for the reactants, products, and any intermediates.
Table 1: ¹⁹F and ¹H NMR Data for this compound and a Key Reaction Product
| Compound | Formula | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Reference |
| This compound | CH₃CH₂F | ¹⁹F | ~ -213 | Triplet of Quartets | ²JHF ≈ 47 Hz, ³JHF ≈ 25 Hz | [5] (Typical Range) |
| ¹H (-CH₂F) | ~ 4.5 | Doublet of Quartets | ²JHF ≈ 47 Hz, ³JHH = 4.7 Hz | |||
| ¹H (-CH₃) | ~ 1.2 | Doublet of Triplets | ³JHH = 4.7 Hz, ³JHF ≈ 25 Hz | |||
| Triethylfluorogermane | (CH₃CH₂)₃GeF | ¹⁹F | ~ -196.9 | - | - | [8] |
Application Example: Monitoring the Dehydrofluorination of this compound
A key application of ¹⁹F NMR is the in-situ monitoring of C-F bond activation reactions. An example is the dehydrofluorination of this compound catalyzed by germylium ions.[8]
Reaction Scheme:
CH₃CH₂F --catalyst--> CH₂=CH₂ + HF
In the presence of a trialkylgermane (R₃GeH) as a hydrogen source and a germylium ion catalyst, this compound is converted to ethene. The fluorine atom is abstracted by the germane, forming a trialkylfluorogermane (R₃GeF), which can be readily monitored by ¹⁹F NMR.[8]
Experimental Workflow for Reaction Monitoring
The following diagram illustrates the general workflow for monitoring the dehydrofluorination of this compound using ¹⁹F NMR.
Caption: Workflow for monitoring this compound dehydrofluorination.
Experimental Protocols
Protocol 1: Sample Preparation for In-Situ ¹⁹F NMR Monitoring
Materials:
-
This compound (gas or condensed liquid)
-
Triethylgermane (Et₃GeH)
-
Trityl tetrakis(pentafluorophenyl)borate (B1229283) ([Ph₃C][B(C₆F₅)₄]) (catalyst precursor)
-
o-dichlorobenzene-d₄ (solvent)[9]
-
NMR tubes compatible with the spectrometer
Procedure:
-
In a glovebox or under an inert atmosphere, prepare a stock solution of the germylium ion catalyst by reacting equimolar amounts of [Ph₃C][B(C₆F₅)₄] and Et₃GeH in o-dichlorobenzene-d₄.[8]
-
In a separate vial, prepare a solution of this compound and a known concentration of an internal standard (if quantitative analysis is desired) in o-dichlorobenzene-d₄.
-
Transfer a measured volume of the this compound solution to a clean, dry NMR tube.
-
To initiate the reaction, inject a known amount of the catalyst solution into the NMR tube.
-
Quickly cap the NMR tube, mix the contents thoroughly, and immediately place it in the NMR spectrometer for analysis.
Protocol 2: ¹⁹F NMR Data Acquisition for Reaction Monitoring
Instrumentation:
-
High-field or benchtop NMR spectrometer equipped with a fluorine-observe probe.
Acquisition Parameters (Example for a 400 MHz Spectrometer):
| Parameter | Value | Rationale |
| Nucleus | ¹⁹F | For direct observation of fluorinated species. |
| Pulse Program | zg | Standard one-pulse experiment. |
| Relaxation Delay (d1) | 5 x T₁ | Crucial for accurate quantification; T₁ should be predetermined for the longest-relaxing nucleus of interest.[2] |
| Number of Scans (ns) | 16 - 64 | Dependent on the concentration of the reactants and the desired signal-to-noise ratio. |
| Acquisition Time (aq) | 1 - 2 s | To ensure good digital resolution. |
| Spectral Width (sw) | 200 ppm | Sufficient to cover the chemical shifts of this compound and expected products. |
| Temperature | 298 K | Or the desired reaction temperature. |
Procedure:
-
Tune and match the ¹⁹F probe.
-
Acquire an initial ¹⁹F NMR spectrum immediately after adding the catalyst (t=0).
-
Set up a series of experiments to be acquired at regular time intervals to monitor the progress of the reaction. The time interval will depend on the reaction rate.
-
For quantitative analysis, ensure that the relaxation delay is sufficiently long to allow for full relaxation of all ¹⁹F nuclei in the sample.
Data Presentation and Analysis
The progress of the reaction can be monitored by observing the decrease in the integral of the this compound signal and the corresponding increase in the integral of the triethylfluorogermane signal over time.
Table 2: Example of Quantitative Data from ¹⁹F NMR Reaction Monitoring
| Time (min) | Integral of this compound (Reactant) | Integral of Et₃GeF (Product) | % Conversion |
| 0 | 1.00 | 0.00 | 0 |
| 10 | 0.85 | 0.15 | 15 |
| 20 | 0.72 | 0.28 | 28 |
| 30 | 0.61 | 0.39 | 39 |
| 60 | 0.40 | 0.60 | 60 |
| 120 | 0.18 | 0.82 | 82 |
% Conversion = [Integral(Product) / (Integral(Reactant) + Integral(Product))] x 100
Reaction Kinetics Visualization
The relationship between reactant/product concentration and time can be visualized to determine the reaction kinetics.
Caption: Simplified reaction pathway for dehydrofluorination.
Conclusion
¹⁹F NMR spectroscopy is an invaluable tool for monitoring reactions involving this compound. Its high sensitivity, large chemical shift range, and quantitative accuracy allow for detailed in-situ analysis of reaction progress, enabling researchers to gain deep insights into reaction mechanisms and kinetics. The protocols and data presented here provide a foundation for developing robust methods for studying the reactivity of this compound and other fluorinated compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. C–F activation reactions at germylium ions: dehydrofluorination of fluoralkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. spectrabase.com [spectrabase.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. acgpubs.org [acgpubs.org]
- 7. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. C–F activation reactions at germylium ions: dehydrofluorination of fluoralkanes - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC01420F [pubs.rsc.org]
- 9. rsc.org [rsc.org]
Application Notes and Protocols: The Role of Vinyl Fluoride in the Preparation of Fluorinated Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated polymers are a critical class of materials known for their exceptional chemical resistance, thermal stability, and unique surface properties.[1][2] While the term "fluoroethane" might be considered as a starting point, the direct precursor for the synthesis of a key fluoropolymer, polyvinyl fluoride (B91410) (PVF), is its unsaturated derivative, vinyl fluoride (VF) or fluoroethene.[1] Vinyl fluoride is a gaseous monomer that undergoes polymerization to form the thermoplastic fluoropolymer, polyvinyl fluoride (PVF), with the repeating unit -(CH₂CHF)n-.[3] PVF is widely used in applications requiring high resistance to weathering, chemical attack, and UV radiation, such as protective films, coatings for building materials, and backsheets for photovoltaic modules.[3][4][5][6]
This document provides detailed application notes and protocols for the synthesis of polyvinyl fluoride from vinyl fluoride, covering various polymerization techniques.
Polymerization of Vinyl Fluoride
The polymerization of vinyl fluoride is challenging due to the high electronegativity of the fluorine atom, which affects the reactivity of the monomer.[3] The process typically requires high pressure and is initiated by free-radical initiators.[3][4][5] The choice of polymerization method and conditions significantly influences the properties of the resulting PVF, such as crystallinity, melting point, and molecular weight.[3]
Key Polymerization Methods
Two primary methods for the polymerization of vinyl fluoride are suspension polymerization and emulsion polymerization, both typically conducted in an aqueous medium.[3]
-
Suspension Polymerization: In this method, liquid vinyl fluoride is dispersed in water and stabilized by water-soluble polymers like cellulose (B213188) derivatives or polyvinyl alcohol.[3] The polymerization is typically initiated by organic peroxides.[3]
-
Emulsion Polymerization: This technique can lead to higher molecular weight, reaction rate, and yield.[3] Fluorinated surfactants are often used as emulsifiers due to their thermal and chemical stability, which helps maintain a high reaction rate.[3]
The general workflow for the polymerization of vinyl fluoride is depicted below.
Data Presentation
The following tables summarize quantitative data related to the polymerization of vinyl fluoride and the properties of the resulting polyvinyl fluoride.
Table 1: Polymerization Conditions for Vinyl Fluoride
| Parameter | Value | Reference |
| Polymerization Temperature | 50 °C to 150 °C | [3] |
| Pressure | 75 to 1000 atm | [5] |
| Initiators | Organic peroxides (e.g., diisopropyl peroxydicarbonate), azo compounds | [3][5] |
| Polymerization Medium | Aqueous suspension or emulsion | [3] |
Table 2: Properties of Polyvinyl Fluoride (PVF)
| Property | Value | Reference |
| Molecular Weight | 45,000 to 180,000 | [5] |
| Melting Point | 185 °C to 210 °C | [3] |
| Crystallinity | 20% to 60% | [3] |
| Linkage Irregularities (Head-to-Head) | 12% to 18% | [3] |
Experimental Protocols
The following are generalized protocols for the polymerization of vinyl fluoride based on available literature. Researchers should optimize these protocols for their specific equipment and desired polymer characteristics.
Protocol 1: Suspension Polymerization of Vinyl Fluoride
Objective: To synthesize polyvinyl fluoride via suspension polymerization.
Materials:
-
Vinyl fluoride (VF) monomer
-
Deionized water (polymerization medium)
-
Water-soluble stabilizer (e.g., polyvinyl alcohol or cellulose derivative)
-
Organic peroxide initiator (e.g., diisopropyl peroxydicarbonate)
-
High-pressure polymerization reactor equipped with stirring
Procedure:
-
Reactor Preparation: Thoroughly clean and dry the high-pressure reactor.
-
Charging the Reactor:
-
Add deionized water to the reactor.
-
Disperse the water-soluble stabilizer in the water with stirring.
-
Add the organic peroxide initiator to the aqueous solution.
-
-
Purging: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit free-radical polymerization.
-
Monomer Addition and Pressurization:
-
Introduce the liquid vinyl fluoride monomer into the sealed reactor.
-
Pressurize the reactor to the desired pressure, typically between 75 and 1000 atm.[5]
-
-
Polymerization:
-
Heat the reactor to the target temperature, generally in the range of 50 °C to 150 °C, while stirring continuously.[3]
-
Maintain the temperature and pressure for the duration of the polymerization. The reaction time will vary depending on the desired conversion and molecular weight.
-
-
Termination and Recovery:
-
Cool the reactor to room temperature and slowly vent the unreacted vinyl fluoride monomer.
-
The resulting PVF will be in the form of a suspension.
-
Filter the suspension to separate the polymer particles.
-
Wash the collected polymer with deionized water to remove any residual stabilizer and initiator.
-
Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Protocol 2: Emulsion Polymerization of Vinyl Fluoride
Objective: To synthesize high molecular weight polyvinyl fluoride via emulsion polymerization.
Materials:
-
Vinyl fluoride (VF) monomer
-
Deionized water (polymerization medium)
-
Fluorinated surfactant (e.g., perfluorinated carboxylic acid)
-
Water-soluble initiator (e.g., potassium persulfate)
-
High-pressure polymerization reactor equipped with stirring
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean and free of contaminants.
-
Charging the Reactor:
-
Add deionized water to the reactor.
-
Add the fluorinated surfactant to the water and stir to form a stable emulsion.
-
Dissolve the water-soluble initiator in the aqueous phase.
-
-
Purging: Seal the reactor and deoxygenate the system by purging with an inert gas.
-
Monomer Addition and Pressurization:
-
Introduce the vinyl fluoride monomer into the reactor.
-
Pressurize the reactor to the desired operating pressure.
-
-
Polymerization:
-
Heat the reactor to the desired polymerization temperature while maintaining vigorous stirring to ensure a stable emulsion.
-
Monitor the reaction progress by measuring the pressure drop or by taking samples for analysis.
-
-
Termination and Recovery:
-
Once the desired conversion is reached, cool the reactor and vent the residual monomer.
-
The product will be a stable aqueous dispersion (latex) of PVF.
-
The polymer can be isolated by coagulation (e.g., by adding a salt or acid), followed by filtration, washing, and drying as described in the suspension polymerization protocol. Alternatively, the stable dispersion can be used directly for coating applications.[7]
-
Polymerization Mechanism
The polymerization of vinyl fluoride typically proceeds via a free-radical mechanism. The process involves initiation, propagation, and termination steps. Due to the poor resonance stabilization of the propagating radical, side reactions such as monomer reversals (head-to-head linkages), branching, and chain-transfer can occur.[3]
References
- 1. Fluoropolymer - Wikipedia [en.wikipedia.org]
- 2. Fluoropolymers [SubsTech] [substech.com]
- 3. Polyvinyl fluoride - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Polyvinyl fluoride (PVF) | Britannica [britannica.com]
- 7. WO1997017381A1 - Method of manufacturing fluoropolymers - Google Patents [patents.google.com]
Catalytic Routes to Fluoroethane: A Detailed Guide for Researchers
Introduction
Fluoroethane (C2H5F), an important hydrofluorocarbon, finds applications in various fields, including as a refrigerant and a reagent in organic synthesis. The development of efficient and selective catalytic methods for its synthesis is of significant interest to the chemical and pharmaceutical industries. This document provides detailed application notes and protocols for two primary catalytic routes for the synthesis of this compound: the hydrofluorination of ethylene (B1197577) and the hydrogenation of vinyl fluoride (B91410). These protocols are intended for researchers, scientists, and drug development professionals.
Catalytic Hydrofluorination of Ethylene
The direct hydrofluorination of ethylene is an atom-economical route to this compound. This reaction can be carried out in the liquid phase, with or without a catalyst. The use of a catalyst can significantly improve the reaction rate and selectivity.
Reaction Pathway: Hydrofluorination of Ethylene
Caption: Catalytic hydrofluorination of ethylene to this compound.
Quantitative Data
The following table summarizes the results from various experimental conditions for the liquid-phase hydrofluorination of ethylene.[1]
| Catalyst | Temperature (°C) | Pressure (atm) | Ethylene Feed Rate (g/h per kg HF) | Product Composition (%) |
| Ethylene | ||||
| None | -10 | 1 | 20 | 23.2 |
| SbCl₅ (10g), HBF₄ (10g), SbCl₃ (10g) | 80 | 20 | Not Specified | Not Specified |
Note: The patent does not provide the product composition for the catalyzed reaction, but indicates that the reaction proceeds. Further optimization would be required to determine the ideal conditions for high yield and selectivity.
Experimental Protocol: Liquid-Phase Hydrofluorination of Ethylene
This protocol is based on the method described in Chinese Patent CN1686984A.[1]
Materials:
-
Ethylene (C₂H₄) gas
-
Anhydrous Hydrogen Fluoride (HF), liquid
-
Catalyst (optional): Antimony pentachloride (SbCl₅), Fluoroboric acid (HBF₄), Antimony trichloride (B1173362) (SbCl₃)
-
Polytetrafluoroethylene (PTFE)-lined reactor with a condenser
-
Gas distributor
-
Temperature and pressure control systems
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Reactor Setup:
-
Assemble a PTFE-lined cylindrical reactor equipped with a gas inlet connected to a gas distributor, a gas outlet connected to a condenser, and systems for temperature and pressure control.
-
Charge the reactor with 1000 g of liquid anhydrous hydrogen fluoride.
-
If using a catalyst, add the desired amount of catalyst (e.g., 10 g each of SbCl₅, HBF₄, and SbCl₃) to the reactor.[1]
-
-
Reaction:
-
Set the reactor temperature to the desired value (e.g., -10°C for the non-catalyzed reaction or 80°C for the catalyzed reaction).[1]
-
Set the reactor pressure to the desired value (e.g., 1 atm for the non-catalyzed reaction or 20 atm for the catalyzed reaction).[1]
-
Continuously bubble ethylene gas through the liquid HF at a controlled flow rate (e.g., 20 g/h) using the gas distributor to ensure good gas-liquid contact.[1]
-
Continuously monitor the composition of the effluent gas mixture using an online GC.
-
-
Product Collection and Analysis:
-
The reaction mixture gas from the reactor outlet is passed through a condenser. Unreacted HF is condensed and refluxed back to the reactor.
-
The remaining gas mixture is passed through a scrubbing system to remove any remaining acid gas.
-
The final product mixture is analyzed by GC to determine the composition of ethylene, this compound, and any byproducts.
-
Safety Precautions:
-
Anhydrous hydrogen fluoride is extremely corrosive and toxic. All manipulations must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a full-face shield.
-
Ethylene is a flammable gas. Ensure that the experimental setup is free from ignition sources.
-
The reaction is carried out under pressure. Use a reactor and fittings rated for the intended pressure.
Catalytic Hydrogenation of Vinyl Fluoride
The catalytic hydrogenation of vinyl fluoride (VF) offers a two-step route to this compound, where vinyl fluoride is first synthesized from acetylene (B1199291) and then hydrogenated. This method can be advantageous when high-purity this compound is required.
Reaction Pathway: Hydrogenation of Vinyl Fluoride
Caption: Catalytic hydrogenation of vinyl fluoride to this compound.
Quantitative Data
The following table summarizes representative data for the hydrogenation of vinyl derivatives, which can be indicative of the conditions for vinyl fluoride hydrogenation.
| Catalyst | Substrate | Conversion (%) | Selectivity (%) | Reference |
| 2% Pd/T900 | Butyl vinyl ether | >99 | >98 (to Butyl ethyl ether) | [1] |
| 2% Pd/T900 | N-vinyl-2-pyrrolidone | >99 | >98 (to N-ethyl-2-pyrrolidone) | [1] |
| 5% Rh/Al₂O₃ | Vinyl Fluoride | Fast | This compound is the main product in the gas phase | [2] |
Experimental Protocol: Liquid-Phase Hydrogenation of Vinyl Fluoride
This protocol is adapted from the general procedure for the hydrogenation of vinyl derivatives using a Pd/C catalyst.[1]
Materials:
-
Vinyl Fluoride (C₂H₃F)
-
Hydrogen (H₂) gas
-
Palladium on carbon (Pd/C) catalyst (e.g., 2% Pd on T900 carbon support)
-
Methanol (B129727) (solvent)
-
Multi-reactor setup with steel autoclaves
-
Magnetic stir bars
-
Gas supply system for H₂
-
Filtration system
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Catalyst Preparation (2% Pd/T900):
-
Support Preparation: Use a commercial T900 carbon support.
-
Impregnation: Prepare a solution of a palladium precursor (e.g., [Pd(OAc)₂]₃). Impregnate the carbon support with the palladium solution using the incipient wetness method.
-
Drying: Dry the impregnated support in air at room temperature, followed by drying at 393 K.
-
Reduction: Before use, reduce the catalyst with hydrogen gas at 573 K for 2 hours.[1]
Experimental Workflow:
Caption: Experimental workflow for vinyl fluoride hydrogenation.
Procedure:
-
Reactor Preparation:
-
In a glass vial, prepare a solution of vinyl fluoride in methanol (e.g., 50 mg of substrate in 2.0 mL of methanol).
-
Add the Pd/C catalyst (e.g., 50 mg) and a magnetic stir bar to the vial.[1]
-
Place the vial inside a steel autoclave of the multi-reactor setup.
-
Seal the autoclave and flush with argon to remove air.
-
-
Hydrogenation:
-
Product Work-up and Analysis:
-
After the reaction, carefully depressurize the autoclave.
-
Filter the reaction solution to separate the catalyst.
-
Analyze the filtrate using GC-MS to identify and quantify the this compound product and any unreacted vinyl fluoride or byproducts.
-
Safety Precautions:
-
Vinyl fluoride and hydrogen are flammable gases. Handle in a well-ventilated area away from ignition sources.
-
The reaction is performed under pressure. Ensure the reactor is properly sealed and operated within its pressure limits.
-
Palladium on carbon can be pyrophoric. Handle with care, especially when dry and exposed to air.
Conclusion
The catalytic synthesis of this compound can be achieved through two primary routes: hydrofluorination of ethylene and hydrogenation of vinyl fluoride. The choice of method will depend on factors such as the availability of starting materials, desired purity of the final product, and the scale of the synthesis. The protocols provided here offer a starting point for researchers to explore and optimize these catalytic transformations. Further investigation into catalyst development, particularly for the hydrofluorination of ethylene, could lead to more efficient and selective processes.
References
Flow Chemistry Applications for the Synthesis of Fluoroethane Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, bioavailability, and binding affinity. Flow chemistry offers a powerful platform for the synthesis of fluoroethane derivatives, providing enhanced safety, precise reaction control, and improved scalability compared to traditional batch methods. These application notes provide an overview and detailed protocols for the synthesis of various this compound derivatives using continuous flow methodologies.
Continuous Synthesis of 1,1-Dithis compound (B1215649) (HFC-152a)
1,1-Dithis compound is a valuable hydrofluorocarbon with applications as a refrigerant, a propellant, and a chemical intermediate. Its synthesis in a continuous flow setup offers significant advantages in terms of safety and process control, particularly when handling hazardous reagents like anhydrous hydrogen fluoride (B91410) (HF).
Application Note:
The continuous-flow synthesis of 1,1-dithis compound is typically achieved through the hydrofluorination of vinyl chloride (chloroethene). This gas-liquid reaction is well-suited for flow reactors, which can efficiently manage the reaction exotherm and ensure excellent mixing between the gaseous and liquid phases. The use of a packed-bed reactor containing a suitable catalyst can further enhance the reaction rate and selectivity.
Key Advantages of Flow Synthesis:
-
Enhanced Safety: The small reaction volume within the flow reactor minimizes the risk associated with handling highly corrosive and toxic anhydrous HF.
-
Improved Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for efficient dissipation of the reaction heat, preventing thermal runaways and improving selectivity.
-
Precise Control: Flow chemistry enables precise control over reaction parameters such as residence time, temperature, and pressure, leading to higher yields and purity.
-
Scalability: The process can be readily scaled up by operating the flow reactor for longer durations or by "numbering up" (using multiple reactors in parallel).
Experimental Protocol:
This protocol describes the continuous synthesis of 1,1-dithis compound from vinyl chloride and anhydrous hydrogen fluoride in a packed-bed flow reactor.
Materials:
-
Vinyl chloride (gas)
-
Anhydrous hydrogen fluoride (gas)
-
Nitrogen (for purging)
-
Catalyst: Tin tetrachloride (SnCl4) or Aluminum fluoride (AlF3) on a solid support (e.g., activated carbon)
-
Potassium hydroxide (B78521) (KOH) solution (for scrubbing)
Equipment:
-
Gas cylinders for vinyl chloride, anhydrous HF, and nitrogen
-
Mass flow controllers for precise gas delivery
-
Packed-bed flow reactor (e.g., stainless steel or Hastelloy tube)
-
Tube furnace with temperature controller
-
Back-pressure regulator
-
Gas scrubbing bottles
-
Cold trap (e.g., dry ice/acetone bath)
-
Gas chromatograph (GC) for online or offline analysis
Procedure:
-
Catalyst Packing and Activation:
-
The flow reactor is packed with the chosen catalyst.
-
The system is purged with nitrogen to remove air and moisture.
-
The catalyst is activated by heating the reactor to the desired temperature (e.g., 100-300°C) while flowing a mixture of nitrogen and anhydrous HF.
-
-
Reaction Setup:
-
The reactor is brought to the desired reaction temperature (see table below).
-
The back-pressure regulator is set to the desired pressure.
-
-
Reactant Feed:
-
Anhydrous HF and vinyl chloride are introduced into the reactor at the desired molar ratio and flow rates using the mass flow controllers.
-
-
Product Collection and Purification:
-
The reactor effluent, containing 1,1-dithis compound, unreacted starting materials, and HCl byproduct, is passed through a scrubbing solution of KOH to neutralize acidic gases.
-
The scrubbed gas stream is then passed through a cold trap to condense the 1,1-dithis compound.
-
-
Analysis:
-
The composition of the product gas is analyzed by GC to determine the conversion of vinyl chloride and the selectivity to 1,1-dithis compound.
-
Quantitative Data:
| Parameter | Value | Reference |
| Reactants | Vinyl Chloride, Anhydrous HF | |
| Catalyst | SnCl4 | |
| Temperature | 30°C (liquid phase) | |
| Pressure | 0.03–0.3 MPa (liquid phase) | |
| Residence Time | 0.1–5 h | |
| Conversion | >98% (gas phase with AlF3 catalyst) |
| Parameter | Value | Reference |
| Reactants | Chloroethene, HF | |
| Catalyst | Tin tetrahalide | |
| Purity of Product | 96 to 98 wt. % | |
| Byproduct (tar) | < 1.0 pound per 100 pounds of vinyl chloride |
General Protocol for Nucleophilic Fluorination using DAST in Flow
N,N-Diethylaminosulfur trifluoride (DAST) is a widely used reagent for the conversion of alcohols to alkyl fluorides. However, DAST is thermally unstable and can decompose exothermically. Flow chemistry provides a safer way to handle this reagent by minimizing the amount of reagent present at any given time and by providing excellent temperature control.
Application Note:
The use of DAST in a continuous flow microreactor allows for the safe and efficient synthesis of monofluorinated ethane (B1197151) derivatives from their corresponding alcohol precursors. The short residence times and precise temperature control offered by microreactors can suppress the formation of byproducts often observed in batch reactions. In-line purification using scavenger resins can be integrated into the flow setup to directly yield pure product.
Experimental Protocol:
This protocol provides a general procedure for the nucleophilic fluorination of a hydroxyethane derivative using DAST in a flow microreactor.
Materials:
-
Hydroxyethane derivative (e.g., 2-phenylethanol)
-
N,N-Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent
-
Nitrogen or Argon
-
Scavenger resin (e.g., silica-supported calcium carbonate)
Equipment:
-
Syringe pumps
-
Microreactor (e.g., PFA or glass microreactor)
-
T-mixer
-
Back-pressure regulator
-
Collection vial
-
Packed-bed column for scavenger resin (optional)
Procedure:
-
Reagent Preparation:
-
A solution of the hydroxyethane derivative in anhydrous DCM is prepared.
-
A solution of DAST in anhydrous DCM is prepared.
-
-
System Setup:
-
The syringe pumps are loaded with the reagent solutions.
-
The microreactor is assembled with the T-mixer and back-pressure regulator.
-
If using in-line purification, the packed-bed column with the scavenger resin is placed after the microreactor.
-
-
Reaction Execution:
-
The two reagent solutions are pumped into the T-mixer at the desired flow rates to achieve the desired stoichiometry and residence time.
-
The reaction mixture flows through the microreactor, which is maintained at the desired temperature (typically ambient or slightly elevated).
-
The product stream is collected after the back-pressure regulator.
-
-
Work-up and Analysis:
-
The collected solution is carefully quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, dried over magnesium sulfate, and concentrated under reduced pressure.
-
The product is analyzed by NMR, GC, and/or MS to determine yield and purity.
-
Quantitative Data:
| Parameter | General Range |
| Substrate Concentration | 0.1 - 1.0 M |
| DAST Equivalents | 1.1 - 1.5 |
| Flow Rate | 0.1 - 1.0 mL/min |
| Residence Time | 1 - 20 min |
| Temperature | 20 - 60 °C |
| Yield | >75% (typical) |
Visualizations
Caption: Experimental workflow for the continuous synthesis of 1,1-dithis compound.
Caption: Two-step reaction pathway for the synthesis of 1,1-dithis compound.
Application Notes and Protocols for the Production of Vinyl Fluoride via Dehydrofluorination
Abstract
Vinyl fluoride (B91410) is a critical monomer for the production of high-performance fluoropolymers, notably polyvinylfluoride (PVF). A primary route for its synthesis is the dehydrofluorination of fluoroalkanes. This document provides detailed application notes and experimental protocols for the catalytic dehydrofluorination of hydrofluoroalkanes to produce vinyl fluoride. Due to the limited availability of specific literature on the dehydrofluorination of fluoroethane (CH3CH2F), this document presents protocols and data for the analogous and well-documented dehydrofluorination of 1,1-dithis compound (B1215649) (CH3CHF2). These notes are intended for researchers in materials science, chemical engineering, and drug development, providing a foundational methodology for catalyst preparation, reaction execution, and product analysis.
Introduction
The elimination of hydrogen fluoride (HF) from a saturated fluoroalkane, known as dehydrofluorination, is a key industrial reaction for the synthesis of fluoroolefins. The catalytic pathway is often preferred over thermal pyrolysis or base-mediated elimination due to milder reaction conditions, higher selectivity, and reduced environmental impact.[1]
Lewis acidic catalysts, such as aluminum fluoride (AlF3) and other metal oxides, are effective in facilitating this reaction. The mechanism typically involves the interaction between the Lewis acid sites on the catalyst surface and the highly electronegative fluorine atoms of the substrate, which weakens the C-F bond and promotes the elimination of HF.[2] The addition of transition metals like nickel (Ni) can further enhance catalytic activity and stability.[1]
This document details the experimental setup and protocols for the gas-phase catalytic dehydrofluorination of 1,1-dithis compound to vinyl fluoride, a process directly analogous to the dehydrofluorination of this compound.
Experimental Protocols
Catalyst Preparation: Wet Impregnation of Ni on AlF3
This protocol describes the preparation of a 2% Ni/AlF3 catalyst, which has demonstrated improved activity and stability in dehydrofluorination reactions.[1]
Materials:
-
Aluminum fluoride (AlF3) support
-
Nickel(II) nitrate (B79036) hexahydrate (Ni(NO3)2·6H2O)
-
Deionized water
-
Drying oven
-
Calcination furnace
Procedure:
-
Calculate the required mass of Ni(NO3)2·6H2O to achieve a 2% weight loading of Ni on the AlF3 support.
-
Dissolve the calculated amount of Ni(NO3)2·6H2O in a minimal amount of deionized water to form a concentrated solution.
-
Add the AlF3 support to the nickel nitrate solution. Ensure the volume of the solution is just sufficient to fill the pore volume of the support (incipient wetness impregnation).
-
Thoroughly mix the slurry to ensure uniform distribution of the nickel precursor.
-
Dry the impregnated support in an oven at 110-120 °C for 12 hours to remove water.
-
Calcine the dried material in a furnace under a flow of air. Ramp the temperature to 500 °C and hold for 3-4 hours to decompose the nitrate precursor to nickel oxide.
-
The resulting NiO/AlF3 catalyst is then ready for use. It will be further fluorinated in situ during the dehydrofluorination reaction.
Gas-Phase Catalytic Dehydrofluorination
The following protocol outlines the procedure for the dehydrofluorination of 1,1-dithis compound in a continuous-flow fixed-bed reactor.[1]
Equipment:
-
Stainless steel fixed-bed reactor (e.g., 15 mm inner diameter)
-
Thermocouple
-
Tube furnace
-
Mass flow controllers (for reactant gas and inert carrier gas)
-
Gas chromatograph (GC) with a suitable column (e.g., HP-PLOT/Al2O3) and a Flame Ionization Detector (FID) for product analysis.
-
Scrubber system for unreacted HF and reactant gas.
Procedure:
-
Load the reactor with a known mass of the prepared catalyst (e.g., 2.0 g).[1]
-
Place the reactor inside the tube furnace and position the thermocouple to be in contact with the catalyst bed.
-
Purge the system with an inert gas, such as nitrogen (N2), to remove air and moisture.
-
Heat the reactor to the desired reaction temperature (e.g., 200-300 °C) under a continuous flow of N2.[1]
-
Once the temperature is stable, introduce the reactant gas (1,1-dithis compound) and N2 at controlled flow rates using the mass flow controllers. A typical molar ratio of N2 to the hydrofluorocarbon (HFC) is 10:1.[1]
-
Maintain a constant total gas flow rate to achieve a specific gas hourly space velocity (GHSV), for example, 675 h⁻¹.[1]
-
Allow the reaction to stabilize for a period before collecting data.
-
Periodically sample the effluent gas stream and analyze it using the gas chromatograph to determine the conversion of the reactant and the selectivity to vinyl fluoride.
-
The effluent stream should be passed through a scrubber containing a suitable neutralizing agent (e.g., aqueous KOH solution) to remove corrosive HF.[3]
Data Presentation
The following tables summarize the catalytic performance for the dehydrofluorination of 1,1-dithis compound (CH3CHF2) to vinyl fluoride over various aluminum-based catalysts at different temperatures. This data is based on an analogous system and provides a valuable reference for catalyst selection and process optimization.
Table 1: Catalytic Performance of Different Aluminum Compounds for the Dehydrofluorination of 1,1-Dithis compound [1]
| Catalyst | Reaction Temperature (°C) | CH3CHF2 Conversion (%) | Vinyl Fluoride Selectivity (%) |
| AlF3 | 200 | ~5 | ~100 |
| AlF3 | 225 | ~15 | ~100 |
| AlF3 | 250 | ~32 | ~100 |
| AlN | 250 | ~8 | ~100 |
| AlPO4 | 250 | ~5 | ~100 |
Reaction Conditions: Atmospheric pressure, N2/CH3CHF2 molar ratio = 10, GHSV = 675 h⁻¹.[1]
Table 2: Effect of Ni Addition on the Stability of AlF3 Catalyst for Dehydrofluorination of 1,1-Dithis compound at 250 °C [1]
| Catalyst | Initial Conversion (%) | Conversion after 30h (%) |
| AlF3 | ~32 | Decreased Significantly |
| 2% Ni/AlF3 | >32 | More Stable than AlF3 |
Reaction Conditions: 250 °C, Atmospheric pressure, N2/CH3CHF2 molar ratio = 10, GHSV = 675 h⁻¹.[1]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the catalytic dehydrofluorination experiment.
Caption: Workflow for catalytic dehydrofluorination of fluoroalkanes.
Conclusion
The protocols and data presented provide a comprehensive guide for researchers investigating the synthesis of vinyl fluoride via the catalytic dehydrofluorination of 1,1-dithis compound. Aluminum fluoride demonstrates high activity and selectivity, and its performance can be enhanced by the addition of nickel.[1] The detailed experimental workflow and methodologies can be adapted for the screening of other catalysts and the optimization of reaction conditions for this important class of reactions. While this document focuses on an analogous reaction, the principles and procedures are directly applicable to the study of dehydrofluorinating this compound.
References
Application Notes and Protocols for Computational Fluid Dynamics (CFD) Modeling of Fluoroethane in Reaction Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction: Computational Fluid Dynamics (CFD) is a powerful tool for simulating fluid flow, heat transfer, and chemical reactions in various industrial processes.[1][2] For systems involving fluoroethane (C₂H₅F), CFD modeling provides critical insights into reactor performance, reaction kinetics, and process optimization, which are essential for drug development and chemical synthesis. These notes provide a comprehensive guide to setting up, running, and validating CFD simulations for reaction systems involving this compound, with a focus on its thermal decomposition (pyrolysis).
This compound is a hydrofluorocarbon that can undergo decomposition at elevated temperatures, primarily through the elimination of hydrogen fluoride (B91410) (HF) to produce vinyl fluoride (C₂H₄F).[3] Understanding the interplay between fluid dynamics and reaction kinetics in this process is crucial for controlling product yields and minimizing unwanted byproducts.
Physicochemical and Kinetic Data for this compound
Accurate CFD modeling requires precise input data for the physical, thermodynamic, and kinetic properties of the species involved.
Table 1: Thermophysical Properties of this compound (C₂H₅F)
This table summarizes key physical properties of this compound.
| Property | Value | Unit | Source(s) |
| Molar Mass | 48.060 | g·mol⁻¹ | [4] |
| Boiling Point (at 1 atm) | -37.1 | °C | [5] |
| Melting Point | -143.2 | °C | [5] |
| Critical Temperature (Tc) | 375.3 | K | [6] |
| Critical Pressure (Pc) | 4680 | kPa | [6] |
| Dipole Moment | 1.95 | Debye | [6] |
| Ideal Gas Heat Capacity (Cp) | See NIST Standard Reference Data for temperature-dependent values | J·mol⁻¹·K⁻¹ | [7] |
| Enthalpy of Formation (ΔfH°) | -268.2 ± 4.2 | kJ·mol⁻¹ | [6] |
| Dynamic Viscosity (η) | Temperature and pressure dependent | Pa·s | [6][8] |
| Thermal Conductivity (λ) | Temperature and pressure dependent | W·m⁻¹·K⁻¹ | [6][8] |
Table 2: Reaction Kinetics for this compound Pyrolysis
The primary thermal decomposition pathway for this compound is the elimination of hydrogen fluoride. The reaction is as follows:
C₂H₅F → C₂H₃F + HF
The rate of this reaction can be described by the Arrhenius equation, k = A * exp(-Ea / RT), where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the universal gas constant, and T is the temperature in Kelvin.
| Reaction | Pre-exponential Factor (A) | Activation Energy (Ea) | Temperature Range (K) | Source(s) |
| C₂H₅F → C₂H₃F + HF (Theoretical) | 1.99 x 10¹³ | 255.6 | N/A | [3] |
| Analogous Reaction: CH₃CHF₂ → CH₂CHF + HF | 7.94 x 10¹³ | 258.2 | 1040 - 1320 | [9] |
Note: Experimental kinetic data for this compound pyrolysis is scarce. The values presented are from theoretical calculations or analogous reactions involving similar compounds like 1,1-dithis compound.
Table 3: Transport Properties - Diffusion Coefficients
The diffusion coefficient of this compound in a gas mixture is critical for accurately modeling mass transport. It can be estimated using the Chapman-Enskog theory or semi-empirical methods like the Fuller, Schetter, and Giddings correlation.[10][11]
The binary diffusion coefficient (D_AB) of species A in species B can be estimated by the Fuller method: D_AB = [1.013x10⁻⁷ * T¹·⁷⁵ * (1/M_A + 1/M_B)⁰·⁵] / [P * ( (Σv)_A¹/³ + (Σv)_B¹/³ )²]
| Parameter | Description | Unit |
| D_AB | Binary diffusion coefficient | m²/s |
| T | Temperature | K |
| P | Pressure | atm |
| M_A, M_B | Molar masses of species A and B | g/mol |
| (Σv)_A, (Σv)_B | Sum of atomic diffusion volumes for each molecule | dimensionless |
CFD Modeling Workflow and Protocols
This section outlines the protocol for setting up a CFD simulation of this compound pyrolysis in a tubular reactor.
Protocol 2.1: CFD Model Setup for a Tubular Reactor
-
Geometry and Mesh Generation:
-
Define the 3D geometry of the tubular reactor (e.g., length = 1 m, diameter = 0.05 m).
-
Generate a high-quality computational mesh. Use a finer mesh near the walls and in regions where high gradients of temperature or concentration are expected (e.g., reactor inlet). A grid sensitivity study is crucial to ensure results are independent of mesh size.[12]
-
-
Physics and Model Selection:
-
Flow Model: Select an appropriate turbulence model. For many reactor simulations, the k-ε or k-ω SST models provide a good balance of accuracy and computational cost.[12]
-
Heat Transfer: Enable the energy equation to model heat transfer. Include radiation models if wall temperatures are very high.
-
Species Transport: Use the species transport model to solve for the conservation of each chemical species (C₂H₅F, C₂H₃F, HF, and any carrier gas like N₂).
-
Reaction Modeling:
-
Define the chemical reaction (C₂H₅F → C₂H₃F + HF).
-
Select a turbulence-chemistry interaction model. For moderately fast reactions, the Eddy-Dissipation Concept (EDC) model can be used. For slower, kinetically-controlled reactions, the Laminar Finite-Rate model may be appropriate.[2]
-
Input the Arrhenius parameters (A and Ea) from Table 2.
-
-
-
Material Properties:
-
Define the material properties for the fluid mixture.
-
For each species (C₂H₅F, C₂H₃F, HF, N₂), input temperature-dependent properties for density (e.g., using the ideal gas law), specific heat (Cp), thermal conductivity (λ), and viscosity (η).[7]
-
Define the binary diffusion coefficients for all pairs of species using the methods described in Section 1.
-
-
Boundary Conditions:
-
Inlet: Specify the inlet velocity or mass flow rate, temperature, and species mass fractions.
-
Outlet: Define a pressure outlet boundary condition.
-
Walls: Set the thermal boundary condition for the reactor walls (e.g., constant temperature or heat flux). Assume a no-slip condition for momentum.
-
-
Solver Settings and Simulation:
-
Choose a pressure-velocity coupling scheme (e.g., SIMPLE or PISO).
-
Set appropriate discretization schemes for momentum, energy, and species transport equations (e.g., second-order upwind for accuracy).
-
Initialize the solution and run the simulation until convergence is achieved (i.e., residuals are low and key variables are no longer changing).
-
Visualization of CFD Workflow
Caption: General workflow for a CFD simulation of a chemical reactor.
Experimental Validation Protocol
CFD models must be validated against experimental data to ensure their accuracy and predictive capability.[13][14] This protocol describes a laboratory-scale experiment to validate the CFD model of this compound pyrolysis.
Protocol 3.1: Experimental Validation of this compound Pyrolysis
-
Experimental Setup:
-
Reactor: Utilize a quartz or alumina (B75360) tubular flow reactor (e.g., 1 m length, 25 mm inner diameter) placed inside a three-zone tube furnace capable of reaching temperatures up to 1200 K.
-
Gas Delivery: Use mass flow controllers (MFCs) to precisely control the flow rates of a diluted mixture of this compound (e.g., 5% C₂H₅F in N₂) into the reactor.
-
Temperature Measurement: Place multiple K-type thermocouples along the centerline and near the inner wall of the reactor to obtain a detailed temperature profile.
-
Pressure Control: Use a back-pressure regulator to maintain a constant operating pressure (e.g., 1 atm).
-
Product Analysis: Connect the reactor outlet to an online Gas Chromatograph-Mass Spectrometer (GC-MS) to analyze the composition of the outlet gas stream, quantifying the concentrations of C₂H₅F, C₂H₃F, and other potential products.
-
-
Experimental Procedure:
-
Leak Check: Pressurize the system with an inert gas (e.g., Helium) and perform a leak test.
-
Heating: Heat the furnace to the desired setpoint temperature (e.g., 1000 K). Allow the system to stabilize until the thermocouple readings are constant.
-
Gas Flow: Flow pure nitrogen through the reactor to purge it.
-
Reaction Initiation: Introduce the C₂H₅F/N₂ mixture at a known total flow rate.
-
Data Collection: Once the system reaches a steady state, record the temperature profile from the thermocouples and collect gas samples from the outlet for GC-MS analysis.
-
Vary Parameters: Repeat the experiment at different furnace temperatures and reactant flow rates to gather data over a range of operating conditions.
-
-
Data Analysis and Comparison:
-
Calculate the experimental conversion of this compound and the yield of vinyl fluoride from the GC-MS data.
-
Run the CFD simulation using the exact boundary conditions (inlet flow rates, species concentrations, and measured wall temperature profile) from the experiment.
-
Compare the species concentrations at the reactor outlet and the temperature profiles predicted by the CFD model with the experimental measurements.
-
Quantify the agreement using metrics like relative error. If discrepancies are significant, refine the CFD model (e.g., adjust the reaction kinetics or transport properties within their uncertainty ranges).
-
Visualization of Experimental and Validation Workflow
Caption: Workflow for the experimental validation of a CFD reactor model.
Reaction Mechanism Visualization
Understanding the reaction pathways is essential for kinetic modeling.
Pyrolysis Reaction Mechanism
The thermal decomposition of this compound proceeds through a four-membered cyclic transition state, leading to the elimination of HF.
Caption: Mechanism for the thermal decomposition of this compound.
Conclusion: This document provides a framework for the application of CFD to model reaction systems involving this compound. By using accurate physicochemical data, following a structured modeling protocol, and validating the simulation with rigorous experimental data, researchers can confidently use CFD to optimize reactor design, improve process efficiency, and ensure the safe handling of these materials.[14][15]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Modeling Chemical Reactions - CFD | Resolved Analytics [resolvedanalytics.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. parchem.com [parchem.com]
- 6. Ethane, fluoro- (CAS 353-36-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. srd.nist.gov [srd.nist.gov]
- 8. This compound | C2H5F | CID 9620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. research.universityofgalway.ie [research.universityofgalway.ie]
- 10. thermopedia.com [thermopedia.com]
- 11. upload.wikimedia.org [upload.wikimedia.org]
- 12. mdpi.com [mdpi.com]
- 13. (584bb) Bridging Experimental Validation and CFD Modeling for Reactor Scale-up | AIChE [proceedings.aiche.org]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of Reaction Selectivity Using CFD-Based Compartmental Modeling and Surrogate-Based Optimization [mdpi.com]
Application Notes and Protocols for In Situ Spectroscopic Analysis of Fluoroethane-Mediated Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the real-time analysis of chemical reactions mediated by fluoroethane using in situ spectroscopic techniques. These methods are invaluable for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions, which are critical aspects of drug development and chemical synthesis.
Introduction
This compound and its derivatives are important reagents in organic synthesis, particularly in the introduction of fluorine-containing moieties into organic molecules. The ability to monitor reactions involving these compounds in real-time provides significant advantages for process control and mechanistic understanding. In situ spectroscopy, particularly Fourier Transform Infrared (FTIR) and Raman spectroscopy, allows for the continuous analysis of reacting mixtures without the need for sample extraction, thus preserving the integrity of the chemical process. These techniques provide real-time data on the concentration of reactants, products, and intermediates, enabling a deeper understanding of the reaction pathway.[1][2][3]
Featured Application: In Situ FTIR Monitoring of a this compound-Mediated Fluoroalkylation Reaction
This application note details the use of in situ FTIR spectroscopy to monitor the fluoroalkylation of a generic aromatic substrate using a this compound-derived reagent. This type of reaction is crucial in medicinal chemistry for the synthesis of novel drug candidates.
Reaction Overview
A model fluoroalkylation reaction is considered where a deprotonated aromatic compound (Ar-) reacts with a fluoroethylating agent (e.g., derived from this compound) to yield the fluoroalkylated aromatic product.
Reaction Scheme:
Ar- + F-CH2CH2-X -> Ar-CH2CH2-F + X-
Where Ar- is the nucleophilic aromatic species and F-CH2CH2-X is the fluoroethylating agent with a suitable leaving group X.
Experimental Protocol: In Situ FTIR Analysis
Objective: To monitor the real-time concentration changes of reactants and products, and to identify any reaction intermediates.
Instrumentation:
-
A mid-infrared FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe. The probe material should be chemically resistant to the reaction mixture (e.g., diamond or silicon).[2]
-
A reaction vessel (glass or stainless steel) equipped with a port for the in situ probe, a stirrer, temperature control, and an inert atmosphere inlet.
Procedure:
-
System Setup and Background Spectrum:
-
Assemble the reaction vessel with the in situ FTIR probe, ensuring a proper seal.
-
Introduce the solvent and the aromatic substrate into the vessel and begin stirring under an inert atmosphere.
-
Allow the system to reach the desired reaction temperature.
-
Collect a background FTIR spectrum of the initial mixture before adding the fluoroethylating agent. This will serve as the reference for all subsequent measurements.
-
-
Reaction Initiation and Data Acquisition:
-
Inject the fluoroethylating agent into the reaction vessel to initiate the reaction.
-
Immediately begin collecting FTIR spectra at regular intervals (e.g., every 1-2 minutes).[2] The data acquisition rate can be adjusted based on the expected reaction rate.
-
Continue monitoring until the reaction reaches completion, as indicated by the stabilization of the spectral features corresponding to the reactants and products.
-
-
Data Analysis:
-
Identify the characteristic infrared absorption bands for the aromatic substrate, the fluoroethylating agent, and the fluoroalkylated product.
-
Plot the absorbance of these characteristic peaks over time to generate concentration profiles for each species.[3]
-
Analyze the spectral data for the appearance and disappearance of any transient peaks that may indicate the formation of reaction intermediates.
-
Data Presentation
The quantitative data obtained from the in situ FTIR analysis can be summarized in the following table. The values provided are representative of a typical fluoroalkylation reaction.
| Time (minutes) | Aromatic Substrate (Normalized Absorbance) | Fluoroethylating Agent (Normalized Absorbance) | Fluoroalkylated Product (Normalized Absorbance) |
| 0 | 1.00 | 1.00 | 0.00 |
| 10 | 0.85 | 0.82 | 0.18 |
| 20 | 0.68 | 0.65 | 0.35 |
| 30 | 0.50 | 0.48 | 0.52 |
| 40 | 0.32 | 0.30 | 0.70 |
| 50 | 0.15 | 0.14 | 0.86 |
| 60 | 0.05 | 0.04 | 0.96 |
| 70 | 0.01 | 0.01 | 0.99 |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the in situ spectroscopic analysis of the this compound-mediated reaction.
Hypothetical Signaling Pathway: Reaction Mechanism
The following diagram illustrates a plausible two-step reaction mechanism involving the formation of a reaction intermediate.
References
Scale-Up Synthesis of Fluoroethane Derivatives for Industrial Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the industrial-scale synthesis of fluoroethane derivatives, with a focus on 1,1-dithis compound (B1215649) (HFC-152a). It includes information on key manufacturing processes, applications in various industries, and experimental procedures.
Application Notes
Industrial Production of 1,1-Dithis compound (HFC-152a)
1,1-Dithis compound is a significant this compound derivative with wide-ranging applications as a refrigerant, aerosol propellant, and a chemical intermediate.[1][2] Industrial production of 1,1-dithis compound is primarily achieved through two main routes: the hydrofluorination of acetylene (B1199291) and the hydrofluorination of vinyl chloride.[1]
a) Hydrofluorination of Acetylene: This method involves the reaction of acetylene with anhydrous hydrogen fluoride (B91410). It can be carried out in either a liquid or gas phase.[1]
-
Gas-Phase Process: This is a high-temperature catalytic process that offers high conversion rates (often exceeding 98%).[1] Common catalysts include aluminum fluoride (AlF₃) and chromium-based catalysts.[1][3] While efficient, catalyst deactivation due to coking can be a challenge.[1]
-
Liquid-Phase Process: This process operates at lower temperatures and pressures, often employing catalysts like fluorosulfonic acid or a composite catalyst system.[1][4]
b) Hydrofluorination of Vinyl Chloride: This route also serves as a major industrial method for 1,1-dithis compound synthesis.[1] The reaction is typically catalyzed by metal halides, such as tin tetrachloride (SnCl₄).[1][5] A challenge in this process is the potential for the formation of by-products and the difficult separation of the final product from unreacted vinyl chloride due to the formation of azeotropes.[6]
Applications in Agrochemicals
This compound derivatives are crucial building blocks in the synthesis of modern agrochemicals, enhancing their efficacy and metabolic stability.[7]
-
Fungicides: The difluoromethyl group, derived from this compound precursors, is a key component in a class of fungicides known as succinate (B1194679) dehydrogenase inhibitors (SDHIs).[8] Specifically, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and its derivatives are vital intermediates in the synthesis of several commercial fungicides.[8][9]
-
Insecticides: The insecticide flupyradifurone, a butenolide insecticide, incorporates a 2,2-difluoroethylamino moiety.[10][11] The synthesis of this key intermediate often starts from 2-chloro-1,1-dithis compound.[11]
Applications in Pharmaceuticals
The introduction of fluorine into drug molecules can significantly improve their metabolic stability, bioavailability, and binding affinity. While direct synthesis from this compound is less common, derivatives of this compound serve as important starting materials for more complex fluorinated building blocks used in medicinal chemistry.
Other Industrial Applications
-
Refrigerants: 1,1-Dithis compound (HFC-152a) is used as a refrigerant with a lower global warming potential (GWP) compared to many other hydrofluorocarbons.[1]
-
Blowing Agents: It is also utilized as a blowing agent in the production of polyurethane foams for insulation in appliances and construction.[12][13]
-
Intermediate for Fluoropolymers: 1,1-Dithis compound is a key precursor in the synthesis of vinylidene fluoride (VDF), the monomer for polyvinylidene fluoride (PVDF), a high-performance fluoropolymer with excellent chemical resistance and thermal stability.[1][14][15]
Experimental Protocols
Protocol 1: Gas-Phase Synthesis of 1,1-Dithis compound from Acetylene
This protocol describes a continuous gas-phase hydrofluorination of acetylene to produce 1,1-dithis compound.
1. Catalyst Preparation:
- A chromium-based fluorination catalyst is prepared and activated according to established procedures. Alternatively, an aluminum fluoride (AlF₃) based catalyst can be used.[16][17]
2. Reaction Setup:
- A fixed-bed reactor suitable for high-temperature gas-phase reactions is charged with the catalyst.[3]
- Acetylene and anhydrous hydrogen fluoride (HF) are vaporized and preheated separately before being mixed and fed into the reactor.[3]
3. Reaction Execution:
- The mixed gases are passed through the catalyst bed under the conditions specified in Table 1. The reaction is exothermic, and temperature control is crucial.
- The reaction progress is monitored by online gas chromatography (GC) analysis of the effluent gas stream.
4. Product Purification:
- The reactor outlet stream, containing 1,1-dithis compound, unreacted starting materials, and by-products, is passed through a series of purification steps.
- This typically involves scrubbing to remove acidic gases, followed by cryogenic distillation to separate the desired product from lower and higher boiling point impurities.[6]
Table 1: Process Parameters for Gas-Phase Synthesis of 1,1-Dithis compound from Acetylene
| Parameter | Value | Reference |
| Catalyst | Chromium-based or AlF₃-based | [1][16] |
| Temperature | 140 - 380 °C | [3] |
| Pressure | 0.3 - 1.8 MPa | [3] |
| HF:Acetylene Molar Ratio | 4:1 to 30:1 | [3] |
| Space Velocity | 300 - 2200 h⁻¹ | [3] |
| Acetylene Conversion | > 75% | [3] |
| 1,1-Dithis compound Selectivity | > 90% | [3] |
Experimental Workflow for Gas-Phase Synthesis of 1,1-Dithis compound
Caption: Gas-phase synthesis of 1,1-dithis compound from acetylene.
Protocol 2: Liquid-Phase Synthesis of 1,1-Dithis compound from Vinyl Chloride
This protocol outlines the liquid-phase hydrofluorination of vinyl chloride to produce 1,1-dithis compound.
1. Catalyst Preparation:
- A Lewis acid catalyst, such as tin(IV) chloride (SnCl₄), is prepared and handled under anhydrous conditions.[18]
2. Reaction Setup:
- A corrosion-resistant pressure reactor equipped with efficient stirring and temperature control is used.
- The reactor is charged with the catalyst and anhydrous hydrogen fluoride.
3. Reaction Execution:
- Vinyl chloride is continuously fed into the reactor containing the catalyst and HF solution under the conditions specified in Table 2.
- The reaction is maintained at the desired temperature and pressure, and the product stream is continuously removed.
4. Product Purification:
- The crude product stream, containing 1,1-dithis compound, unreacted vinyl chloride, HF, and HCl, is subjected to purification.
- Extractive distillation is often employed to break the azeotrope formed between 1,1-dithis compound and vinyl chloride.[6] This is followed by further distillation steps to remove other impurities.
Table 2: Process Parameters for Liquid-Phase Synthesis of 1,1-Dithis compound from Vinyl Chloride
| Parameter | Value | Reference |
| Catalyst | Tin(IV) chloride (SnCl₄) | [1] |
| Temperature | 50 - 150 °C | [5] |
| Pressure | 50 - 400 psig | [5] |
| Residence Time | 0.1 - 5 h | [1] |
| Catalyst Loading | 2 - 80 wt% (based on 1,2-dichloroethane) | [18] |
| Yield | High (quantitative data varies) | - |
Logical Relationship for Liquid-Phase Synthesis and Purification
Caption: Liquid-phase synthesis and purification of 1,1-dithis compound.
Protocol 3: Synthesis of a Difluoromethyl Pyrazole (B372694) Carboxamide Fungicide Intermediate
This protocol provides a general outline for the synthesis of a key intermediate used in the production of SDHI fungicides.
1. Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride:
- This intermediate is synthesized from precursors such as 4,4-difluoroacetoacetate.[7] The synthesis involves a series of steps including cyclization to form the pyrazole ring, followed by conversion of a functional group to the acid chloride.
2. Amide Formation:
- The pyrazole acid chloride is then reacted with a specific aniline (B41778) derivative in the presence of a base to form the final carboxamide fungicide.
Table 3: Representative Reaction Conditions for Amide Formation
| Parameter | Value | Reference |
| Reactants | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, Substituted Aniline | [19] |
| Solvent | Dichloromethane | [19] |
| Base | Triethylamine | - |
| Temperature | Room Temperature | - |
| Yield | ~73% | [19] |
Signaling Pathway for SDHI Fungicide Action
Caption: Mechanism of action for SDHI fungicides.
References
- 1. 1,1-Dithis compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 2. axisfortox.com [axisfortox.com]
- 3. CN101412654B - Preparation of 1,1-dithis compound and fluorating catalyst - Google Patents [patents.google.com]
- 4. CN109734550A - A kind of preparation method of 1,1- Dithis compound - Google Patents [patents.google.com]
- 5. US5672788A - Two-step process for manufacturing 1,1-dithis compound - Google Patents [patents.google.com]
- 6. WO1998019982A1 - Process for the purification of 1,1-dithis compound - Google Patents [patents.google.com]
- 7. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. Flupyradifurone - Wikipedia [en.wikipedia.org]
- 11. Synthetic route to the insecticide Flupyradifurone_Chemicalbook [chemicalbook.com]
- 12. green-cooling-initiative.org [green-cooling-initiative.org]
- 13. Next-generation blowing agent with low global warming potential and low environmental impact contributes to the prevention of global warming | Research and Development | Central Glass Co., Ltd. [cgc-jp.com]
- 14. nbinno.com [nbinno.com]
- 15. benchchem.com [benchchem.com]
- 16. Flupyradifurone (Ref: BYI 02960) [sitem.herts.ac.uk]
- 17. caod.oriprobe.com [caod.oriprobe.com]
- 18. US5545775A - Liquid phase process for the preparation of 1,1-dithis compound - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Fluoroethane as a Reagent in the Synthesis of Fluorinated Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physical and electronic properties. In the field of liquid crystal (LC) technology, fluorination is a critical tool for tailoring properties such as dielectric anisotropy, viscosity, and optical birefringence to meet the demanding requirements of modern display applications. While a wide array of fluorinating reagents are utilized in the synthesis of fluorinated liquid crystals, the direct application of fluoroethane as a reagent is not extensively documented in readily available scientific literature. This document provides an overview of the importance of fluorination in liquid crystal design and outlines general synthetic protocols for introducing fluoroalkyl groups, which can be adapted by researchers.
Fluorine's high electronegativity and relatively small size make it a unique substituent.[1] Its incorporation can lead to significant changes in molecular polarity and intermolecular interactions.[1] Depending on the position of fluorine substitution—whether in the core, terminal chain, or linking group—chemists can fine-tune the mesomorphic behavior and electro-optical performance of liquid crystal materials.[2]
Data Presentation: Properties of Fluorinated Liquid Crystals
The introduction of fluorine-containing moieties significantly impacts the physical properties of liquid crystals. The following table summarizes typical effects observed upon fluorination, though specific values are highly dependent on the overall molecular structure.
| Property | Effect of Fluorination | Rationale |
| Dielectric Anisotropy (Δε) | Can be significantly increased (positive or negative) | The strong dipole moment of the C-F bond can be oriented to enhance the overall molecular dipole moment parallel or perpendicular to the long molecular axis.[3] |
| Viscosity (η) | Generally reduced | Fluorinated segments can lead to weaker intermolecular interactions, resulting in lower viscosity and faster switching times in display devices. |
| Clearing Point (T_c) | Variable, can be increased or decreased | Dependent on the position and number of fluorine substituents, which affect molecular packing and intermolecular forces.[1] |
| Birefringence (Δn) | Generally lowered | The low polarizability of the C-F bond typically leads to a reduction in the overall anisotropy of molecular polarizability.[3] |
| Chemical and Thermal Stability | Increased | The high strength of the C-F bond enhances the stability of the molecule.[1] |
Experimental Protocols
Protocol 1: Synthesis of a Fluorinated Tolane-based Liquid Crystal via Sonogashira Coupling and Deoxyfluorination
This protocol describes a multi-step synthesis of a tolane-based liquid crystal with a terminal fluoroalkyl chain.
Step 1: Sonogashira Coupling
-
To a solution of 4-iodobenzonitrile (B145841) (1.0 eq) and 4-ethynyl-1-propylbenzene (1.1 eq) in a 2:1 mixture of THF and triethylamine, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere for 24 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield the tolane intermediate.
Step 2: Deoxyfluorination of a Terminal Alcohol
-
Dissolve the corresponding terminal alcohol precursor (e.g., 4'-propyl-(1,1'-biphenyl)-4-yl)methanol) (1.0 eq) in anhydrous dichloromethane (B109758) in a flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the fluorinated liquid crystal.
Protocol 2: Palladium-Catalyzed C-H Perfluoroalkylation of an Aromatic Core
This protocol outlines a method for the direct introduction of a perfluoroalkyl chain onto an aromatic core, a common strategy in liquid crystal synthesis.[4]
-
In a glovebox, combine the aromatic substrate (1.0 eq), perfluoroalkyl iodide (e.g., perfluorohexyl iodide) (2.0 eq), a palladium catalyst such as Pd(OAc)₂ (0.1 eq), a phosphine (B1218219) ligand (e.g., XPhos) (0.2 eq), and a base such as Cs₂CO₃ (2.0 eq) in a sealed reaction vessel.
-
Add a suitable solvent, such as dioxane.
-
Seal the vessel and heat the reaction mixture at 100-120 °C for 24-48 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the perfluoroalkylated product.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows in the synthesis and design of fluorinated liquid crystals.
References
- 1. On the impact of aromatic core fluorination in hydrogen-bonded liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. BJOC - Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
Asymmetric Synthesis of Chiral Fluoroethane Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. The asymmetric synthesis of chiral fluoroethane derivatives, in particular, provides access to valuable building blocks for a wide range of pharmaceuticals. This document provides detailed application notes and experimental protocols for three distinct and powerful methodologies for the enantioselective synthesis of these crucial compounds.
Organocatalytic Enantioselective Fluorocyclization of Styrene (B11656) Derivatives
This method details the synthesis of chiral fluorinated tetrahydrofurans, which contain a tertiary C-F stereocenter, through an organocatalytic oxidative fluorocyclization. The reaction utilizes a chiral iodine(III) catalyst generated in situ.
Data Presentation
| Entry | Substrate | Catalyst | Time (h) | Yield (%) | ee (%) |
| 1 | 2-(1-Phenylvinyl)phenol | (R,R)-1c | 24 | 70 | 90 |
| 2 | 2-(1-(4-Methoxyphenyl)vinyl)phenol | (R,R)-1c | 24 | 65 | 92 |
| 3 | 2-(1-(4-Chlorophenyl)vinyl)phenol | (R,R)-1c | 24 | 75 | 89 |
| 4 | 2-(1-(3-Methoxyphenyl)vinyl)phenol | (R,R)-1c | 48 | 55 | 85 |
| 5 | 2-(1-Phenylvinyl)phenol | (R,R)-1d | 24 | 72 | 96 |
| 6 | 2-(1-(4-Bromophenyl)vinyl)phenol | (R,R)-1d | 24 | 68 | 95 |
Table 1: Enantioselective fluorocyclization of various styrene derivatives. Reactions were typically performed on a 0.1 mmol scale. ee was determined by chiral SFC.
Experimental Protocol
General Procedure for the Asymmetric Fluorocyclization:
-
To an oven-dried vial equipped with a magnetic stir bar, add the iodoarene catalyst precursor ((R,R)-1c or (R,R)-1d, 0.02 mmol, 20 mol%), the styrene derivative (0.1 mmol, 1.0 equiv.), and K₂CO₃ (0.2 mmol, 2.0 equiv.).
-
Place the vial under an argon atmosphere.
-
Add anhydrous chloroform (B151607) (1.0 mL).
-
Cool the mixture to -35 °C.
-
In a separate vial, dissolve m-chloroperbenzoic acid (mCPBA, 0.12 mmol, 1.2 equiv.) in anhydrous chloroform (1.0 mL).
-
To the mCPBA solution, add Et₃N·3HF (0.3 mmol, 3.0 equiv.) at -35 °C and stir for 5 minutes.
-
Add the prepared oxidizing/fluorinating mixture to the reaction vial containing the substrate and catalyst dropwise over 10 minutes.
-
Stir the reaction mixture at -35 °C for the time indicated in Table 1.
-
Upon completion (monitored by TLC), quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (5 mL).
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) mixtures) to afford the desired fluorinated tetrahydrofuran.[1][2][3][4]
Visualization
Caption: Experimental workflow for the organocatalytic fluorocyclization.
Palladium-Catalyzed Asymmetric Fluoroarylation of Styrenes
This protocol describes a three-component coupling reaction involving a styrene, an arylboronic acid, and an electrophilic fluorine source, catalyzed by a chiral palladium complex. This method provides access to enantioenriched 1-aryl-1-fluoroethane derivatives.
Data Presentation
| Entry | Styrene Derivative | Arylboronic Acid | Ligand | Yield (%) | ee (%) |
| 1 | N,N-dipropyl-4-vinylbenzamide | Phenylboronic acid | L1 | 86 | 92 |
| 2 | N,N-dipropyl-4-vinylbenzamide | 4-Methoxyphenylboronic acid | L1 | 82 | 93 |
| 3 | N,N-dipropyl-4-vinylbenzamide | 4-Chlorophenylboronic acid | L1 | 78 | 90 |
| 4 | N,N-dipropyl-3-vinylbenzamide | Phenylboronic acid | L1 | 75 | 88 |
| 5 | 4-vinyl-N-(quinolin-8-yl)benzamide | Phenylboronic acid | L2 | 88 | 95 |
| 6 | 4-vinyl-N-(quinolin-8-yl)benzamide | 3,5-Dimethylphenylboronic acid | L2 | 85 | 96 |
Table 2: Palladium-catalyzed asymmetric fluoroarylation of styrenes. Reactions were conducted on a 0.1 mmol scale. ee was determined by chiral HPLC or SFC.
Experimental Protocol
General Procedure for the Asymmetric Fluoroarylation:
-
To a screw-capped vial, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 10 mol%), the chiral ligand (L1 or L2, 0.012 mmol, 12 mol%), and the arylboronic acid (0.15 mmol, 1.5 equiv.).
-
Add the styrene derivative (0.1 mmol, 1.0 equiv.) and Selectfluor (53 mg, 0.15 mmol, 1.5 equiv.).
-
Add a phase-transfer catalyst such as tetrabutylammonium (B224687) diphenyl phosphate (B84403) (16 mg, 0.03 mmol, 30 mol%).
-
Place the vial under an argon atmosphere.
-
Add a biphasic solvent mixture of CH₂Cl₂ (1.0 mL) and water (0.2 mL).
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
After 24 hours, dilute the reaction mixture with CH₂Cl₂ (10 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (5 mL) and brine (5 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to yield the chiral fluoroarylated product.[5][6][7][8]
Visualization
Caption: Proposed catalytic cycle for the palladium-catalyzed fluoroarylation.
Organocatalytic Asymmetric Fluorination of α-Chloroaldehydes
This protocol outlines the enantioselective fluorination of racemic α-chloroaldehydes using a chiral secondary amine organocatalyst. The reaction proceeds via a kinetic resolution of the starting material, affording highly enantioenriched α-chloro-α-fluoroaldehydes.
Data Presentation
| Entry | Substrate (α-Chloroaldehyde) | Catalyst | NFSI (equiv.) | Yield (%) of Fluoroalcohol | ee (%) of Fluoroalcohol | ee (%) of recovered Chloroalcohol |
| 1 | 2-Chloro-3-phenylpropanal | (S)-1 | 2.0 | 65 | 31 | - |
| 2 | 2-Chloro-3-phenylpropanal | (S)-1 | 3.0 | 70 | 87 | 37 |
| 3 | 2-Chloro-3-(4-methoxyphenyl)propanal | (S)-1 | 3.0 | 68 | 85 | 35 |
| 4 | 2-Chloro-3-(4-nitrophenyl)propanal | (S)-1 | 3.0 | 72 | 89 | 38 |
| 5 | 2-Chloro-3-(2-naphthyl)propanal | (S)-1 | 3.0 | 65 | 86 | 36 |
Table 3: Organocatalytic asymmetric fluorination of α-chloroaldehydes. The product aldehydes were reduced in situ to the corresponding alcohols for isolation and analysis. ee was determined by chiral HPLC.
Experimental Protocol
General Procedure for the Asymmetric Fluorination of α-Chloroaldehydes:
-
To a solution of the racemic α-chloroaldehyde (0.6 mmol, 3.0 equiv.) in anhydrous CH₂Cl₂ (2.0 mL) in a vial, add the chiral organocatalyst (S)-1 ((S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether, 7.8 mg, 0.024 mmol, 12 mol%).
-
Stir the mixture at room temperature for 10 minutes.
-
Add N-fluorobenzenesulfonimide (NFSI) (63 mg, 0.2 mmol, 1.0 equiv.) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After 24 hours, cool the reaction mixture to 0 °C.
-
Add NaBH₄ (38 mg, 1.0 mmol, 5.0 equiv.) portion-wise to the reaction mixture to reduce the product aldehyde to the corresponding alcohol for easier purification and analysis.
-
Stir the mixture at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl (5 mL).
-
Extract the mixture with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to afford the α-chloro-α-fluoroalcohol and the recovered α-chloroalcohol.[9][10][11]
Visualization
Caption: Proposed mechanism involving kinetic resolution.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective Construction of Tertiary Fluoride Stereocenters by Organocatalytic Fluorocyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric Palladium-Catalyzed Directed Intermolecular Fluoroarylation of Styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Item - Asymmetric Palladium-Catalyzed Directed Intermolecular Fluoroarylation of Styrenes - American Chemical Society - Figshare [acs.figshare.com]
- 9. BJOC - Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution [beilstein-journals.org]
- 10. BJOC - Search Results [beilstein-journals.org]
- 11. ORCID [orcid.org]
Troubleshooting & Optimization
Overcoming challenges in the synthesis and purification of Fluoroethane
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of fluoroethane. The information is presented in a question-and-answer format to directly address specific issues.
Troubleshooting Guides
Issue 1: Low Yield of this compound in the Hydrofluorination of Ethylene (B1197577)
Question: My reaction of ethylene with anhydrous hydrogen fluoride (B91410) is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the hydrofluorination of ethylene can stem from several factors. Here are some common causes and troubleshooting steps:
-
Inadequate Mixing: Poor contact between gaseous ethylene and liquid anhydrous hydrogen fluoride (HF) can limit the reaction rate.
-
Solution: Employ a continuous bubbling method where ethylene gas is dispersed into the liquid HF through a gas distributor. This increases the interfacial surface area and enhances the reaction rate. Ensure the bubbling rate is optimized; a rate of 20-300 grams of ethylene per kilogram of anhydrous HF per hour is a suggested starting point.[1]
-
-
Suboptimal Temperature: The reaction temperature is a critical parameter.
-
Solution: Maintain the reaction temperature in the range of -10°C to 40°C. Lower temperatures can slow the reaction, while higher temperatures can lead to increased side reactions and the formation of byproducts.[1]
-
-
Presence of Water: Water can react with the catalyst (if used) and also lead to the formation of unwanted byproducts.
-
Solution: Use anhydrous hydrogen fluoride and ensure all reactants and equipment are thoroughly dried before use.
-
-
Catalyst Deactivation (if applicable): If a catalyst is used, it may become deactivated over time.
-
Solution: Regenerate or replace the catalyst according to the manufacturer's instructions.
-
-
Ethylene Loss: As a gas, ethylene can escape the reaction mixture before it has a chance to react.
-
Solution: Implement a condenser on the reactor outlet to liquefy and reflux unreacted HF and potentially some ethylene back into the reactor.[1] A scrubbing system can be used to capture unreacted ethylene from the effluent gas stream, which can then be recycled back into the reactor after purification.[1]
-
Issue 2: Incomplete Removal of Impurities During Purification
Question: I am having difficulty removing unreacted starting materials and byproducts from my crude this compound. What are the most effective purification methods?
Answer:
The primary impurities in the synthesis of this compound from ethylene and HF are unreacted ethylene, anhydrous hydrogen fluoride, and potentially small amounts of other fluorinated hydrocarbons. A multi-step purification process is typically required:
-
Condensation: The reaction mixture exiting the reactor is a gas. Passing it through a condenser will liquefy the higher-boiling components, primarily unreacted HF, which can be recycled back to the reactor.[1]
-
Scrubbing: To remove acidic gases like residual HF, the gas stream should be passed through a scrubbing system. This can involve bubbling the gas through an alkaline solution (e.g., potassium hydroxide) or passing it through a column packed with a solid absorbent.
-
Fractional Distillation: Due to its low boiling point (-37.1°C), fractional distillation is a highly effective method for separating this compound from remaining impurities like ethylene (boiling point -103.7°C). The process involves carefully controlling the temperature of a distillation column to separate components based on their boiling points.[2]
Issue 3: Safety Concerns with Anhydrous Hydrogen Fluoride (AHF)
Question: What are the critical safety precautions I must take when working with anhydrous hydrogen fluoride?
Answer:
Anhydrous hydrogen fluoride is an extremely hazardous substance that requires strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear a full-face shield, chemical splash goggles, a neoprene apron, arm-length gloves, and rubber boots over protective clothing.[4] Ensure all PPE is in excellent condition before use.[4]
-
Ventilation: All work with AHF must be conducted in a well-ventilated fume hood with a tested and certified face velocity.
-
Emergency Preparedness: Have a readily accessible supply of calcium gluconate gel, which is the primary first aid treatment for HF burns.[4] An emergency shower and eyewash station must be in the immediate vicinity.
-
Material Compatibility: Use equipment made of materials resistant to HF, such as polytetrafluoroethylene (PTFE), polyethylene, or polypropylene.[5] Avoid glass, ceramics, and some metals, as HF will corrode them.[5]
-
Storage: Store AHF in a cool, dry, well-ventilated area away from incompatible materials like bases, metals, and organic compounds.[5] Containers should be made of compatible materials and checked regularly for signs of degradation.[5]
-
Spill Response: Small spills can be neutralized with sodium carbonate or another suitable absorbent specified for HF.[5] Do not use silica-based absorbents like sand, as they can react to form toxic silicon tetrafluoride gas.[5] For large spills, evacuate the area and contact emergency services.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The most common industrial method for producing this compound is the hydrofluorination of ethylene, which involves the direct addition of hydrogen fluoride (HF) across the double bond of ethylene (C₂H₄ + HF → C₂H₅F).[1] This reaction can be carried out in the liquid phase, with ethylene bubbled through anhydrous HF, and may or may not employ a catalyst.[1] Another, less common, method involves the fluorination of ethanol, but this can lead to the formation of byproducts like ethylene.
Q2: What are the typical impurities I should expect in my crude this compound product?
A2: When synthesizing this compound from ethylene and HF, the most common impurities are:
-
Unreacted Ethylene: Due to the gaseous nature of the reactant, some ethylene may not react.
-
Unreacted Anhydrous Hydrogen Fluoride: HF is often used in excess to drive the reaction.
-
Other Fluorinated Hydrocarbons: Side reactions can lead to the formation of small amounts of other fluorinated compounds.
-
Water: If the reactants or equipment are not perfectly dry, water will be a significant impurity.
Q3: How can I analyze the purity of my this compound sample?
A3: Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is the most suitable analytical technique for determining the purity of this compound and identifying any impurities.[6][7] Due to the high volatility of this compound, a gas-tight syringe should be used for injection, and the GC column and temperature program should be optimized for the separation of light gases. A Poraplot Q or similar column is often recommended for separating this compound from air and other light gases.[6]
Quantitative Data Summary
| Parameter | Synthesis of this compound from Ethylene and HF | Purification by Fractional Distillation |
| Reactants | Ethylene, Anhydrous Hydrogen Fluoride | Crude this compound |
| Temperature | -10°C to 40°C[1] | Dependent on column efficiency and pressure |
| Pressure | Typically atmospheric pressure[1] | Dependent on equipment |
| Ethylene Feed Rate | 20-300 g/kg of HF per hour[1] | N/A |
| Key Impurities | Ethylene, Hydrogen Fluoride | Ethylene, residual acidic gases |
| Purity Achievable | >99% after purification | >99% |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrofluorination of Ethylene
Materials:
-
Polytetrafluoroethylene (PTFE)-lined reactor (e.g., 1 L) equipped with a gas inlet tube, a condenser, a thermometer, and a magnetic stirrer.
-
Cylinder of ethylene gas with a flow meter.
-
Cylinder of anhydrous hydrogen fluoride.
-
Cooling bath (e.g., ice-salt or a cryocooler).
-
Scrubbing system containing an alkaline solution.
Procedure:
-
System Setup: Assemble the dry PTFE-lined reactor system in a certified fume hood. Ensure all connections are secure and leak-proof.
-
HF Charging: Carefully condense a known amount of anhydrous hydrogen fluoride (e.g., 500 g) into the reactor, which is pre-cooled in the cooling bath to approximately -20°C.
-
Reaction Initiation: While maintaining the reactor temperature between -10°C and 0°C, start bubbling ethylene gas through the liquid HF at a controlled rate (e.g., 10 g/hour ).
-
Reaction Monitoring: Continuously monitor the reaction temperature and the composition of the effluent gas using online gas chromatography.
-
Reaction Completion: Continue the ethylene feed until the desired conversion is achieved or the reaction rate slows down significantly.
-
Product Collection: The gaseous product stream from the condenser is passed through the scrubbing system to remove any unreacted HF. The purified this compound can then be collected in a cold trap (e.g., cooled with liquid nitrogen) or a gas sampling bag for analysis.
Protocol 2: Purification of this compound by Fractional Distillation
Materials:
-
Fractional distillation apparatus, including a distilling flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.
-
Crude this compound collected from the synthesis step.
-
Low-temperature cooling system for the condenser and receiving flask.
-
Heating mantle for the distilling flask.
Procedure:
-
Apparatus Assembly: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.
-
Charging the Flask: Carefully transfer the crude this compound into the distilling flask. It is crucial to keep the crude product cold to minimize evaporation losses.
-
Distillation: Gently heat the distilling flask using the heating mantle. The temperature at the top of the column should be monitored closely.
-
Fraction Collection: The first fraction to distill will be the more volatile component, ethylene (boiling point -103.7°C). This can be vented or collected in a separate cold trap.
-
Product Collection: As the temperature at the top of the column stabilizes near the boiling point of this compound (-37.1°C), switch to a new, pre-weighed receiving flask to collect the purified product.
-
Completion: Stop the distillation when the temperature begins to rise significantly above the boiling point of this compound, indicating that less volatile impurities are starting to distill.
-
Analysis: Analyze the collected this compound fraction for purity using GC-MS.
Visualizations
Caption: Workflow for this compound Synthesis and Purification.
Caption: Troubleshooting Logic for Low this compound Yield.
References
- 1. CN1686984A - Method for preparing ethyl fluoride - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. researchgate.net [researchgate.net]
- 7. GC/MS Identification of Impurities | Medistri SA [medistri.com]
Technical Support Center: Byproduct Identification in Fluoroethane Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to aid in the identification and characterization of byproducts encountered during the synthesis of fluoroethane. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to support your experimental work.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are observing unexpected peaks in the gas chromatogram of our this compound product from the gas-phase hydrofluorination of ethylene (B1197577). What are the likely byproducts?
A1: In the gas-phase hydrofluorination of ethylene, the primary expected byproduct is 1,1-dithis compound (B1215649) from over-fluorination. Additionally, unreacted ethylene may be present. A significant side reaction is the oligomerization of ethylene, which can lead to the formation of linear alpha-olefins. The most common of these are 1-butene (B85601) and 1-hexene. In some cases, higher oligomers and low-molecular-weight polyethylene (B3416737) can also be formed. Residual hydrogen fluoride (B91410) (HF) from the reaction may also be present in the crude product stream.
Q2: How can we confirm the identity of these unexpected peaks?
A2: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective approach for unambiguous identification.
-
GC-MS will provide the retention time and mass spectrum of each component. The fragmentation pattern in the mass spectrum is a fingerprint that can be used to identify the compound by comparing it to a spectral library (e.g., NIST).
-
¹H and ¹⁹F NMR spectroscopy of the reaction mixture or isolated fractions can provide definitive structural information. The chemical shifts and coupling constants are unique for each compound and can be used to confirm the structure of the main product and the byproducts.
Q3: Our this compound reaction is showing low yield and the formation of a waxy solid. What could be the cause?
A3: The formation of a waxy solid is a strong indication of significant ethylene polymerization. This side reaction is often favored by certain catalyst activities and reaction conditions. To troubleshoot this issue, consider the following:
-
Reaction Temperature: Higher temperatures can sometimes favor polymerization. A systematic study of the reaction temperature's effect on byproduct formation is recommended.
-
Catalyst: The choice of catalyst and its surface properties can significantly influence the selectivity of the reaction. Deactivation or the presence of certain active sites might promote oligomerization.
-
Reactant Stoichiometry: The ratio of hydrogen fluoride to ethylene can impact selectivity. An excess of HF may suppress polymerization to some extent.
Q4: We suspect the presence of residual hydrogen fluoride (HF) in our product. How can we detect it?
A4: Residual HF is a common impurity and can be corrosive to analytical instrumentation.
-
Indirect GC-MS evidence: HF can react with the stationary phase of some GC columns (especially polysiloxane-based columns), leading to column degradation and the appearance of new, unexpected peaks in the chromatogram.
-
Wet Chemical Test: Bubbling the gas stream through a solution containing a pH indicator can qualitatively detect the presence of an acid like HF.
-
Ion Chromatography: For a quantitative measurement, the gas can be bubbled through a known volume of a suitable trapping solution (e.g., a dilute sodium hydroxide (B78521) solution), and the resulting solution can be analyzed for fluoride ions using ion chromatography.
Quantitative Data Presentation
The following table summarizes the typical byproducts observed in the gas-phase hydrofluorination of ethylene, along with their common analytical signatures.
| Byproduct Name | Chemical Formula | Typical Retention Time Range (relative to this compound) | Key Mass Spectral Fragments (m/z) | Expected ¹H NMR Chemical Shifts (ppm in CDCl₃) | Expected ¹⁹F NMR Chemical Shifts (ppm in CDCl₃) |
| Ethylene | C₂H₄ | Earlier | 28, 27, 26 | 5.40 (s) | N/A |
| This compound | C₂H₅F | 1.00 | 48, 47, 33, 29 | 4.43 (qt, J=47.5, 9.2 Hz), 1.35 (dt, J=24.1, 9.2 Hz) | -212.0 (tq, J=47.5, 24.1 Hz) |
| 1,1-Dithis compound | C₂H₄F₂ | Later | 66, 65, 51, 47 | 5.81 (qt, J=56.4, 3.5 Hz), 1.83 (dt, J=14.5, 3.5 Hz) | -93.5 (dq, J=56.4, 14.5 Hz) |
| 1-Butene | C₄H₈ | Later | 56, 41, 39, 29 | 5.85 (m), 5.00 (m), 2.05 (q, J=7.4 Hz), 1.00 (t, J=7.4 Hz) | N/A |
| 1-Hexene | C₆H₁₂ | Much Later | 84, 69, 56, 41 | 5.80 (m), 4.95 (m), 2.07 (q, J=7.2 Hz), 1.35 (m), 0.90 (t, J=7.2 Hz) | N/A |
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines a general method for the separation and identification of volatile components in a this compound reaction mixture.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS).
-
Capillary Column: A PLOT (Porous Layer Open Tubular) column, such as a PLOT Al₂O₃/KCl or a suitable alternative for separating light hydrocarbons and volatile fluorocarbons, is recommended to avoid reaction with HF. A semi-polar column like a DB-624 can also be used if HF is effectively removed prior to analysis.
-
Dimensions: 30 m length, 0.32 mm internal diameter, 5 µm film thickness.
-
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
GC-MS Parameters:
-
Injector Temperature: 200 °C
-
Injection Mode: Split (split ratio 50:1)
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
MS Transfer Line Temperature: 220 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 25 - 200.
Sample Preparation:
-
If the sample is a gas at room temperature, use a gas-tight syringe to inject a known volume (e.g., 100 µL) into the GC.
-
Alternatively, use a gas sampling valve for more reproducible injections.
-
If the sample is a liquid, prepare a dilute solution (e.g., 1% v/v) in a volatile solvent like dichloromethane. Inject 1 µL of the solution.
Data Analysis:
-
Identify the peaks in the total ion chromatogram.
-
For each peak, analyze the corresponding mass spectrum.
-
Compare the obtained mass spectra with a reference library (e.g., NIST) for tentative identification.
-
Confirm the identity of the byproducts by comparing their retention times and mass spectra with those of authentic standards, if available.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
This protocol is for the structural characterization of the components in a this compound reaction mixture.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher is recommended for better resolution).
-
5 mm NMR tubes.
Sample Preparation:
-
The sample must be dissolved in a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for organofluorine compounds.
-
If the sample is a gas, it can be bubbled through the deuterated solvent in an NMR tube until a sufficient concentration is reached. Alternatively, a specialized J. Young NMR tube can be used to handle volatile samples under pressure.
-
If the sample is a liquid, add 2-3 drops to approximately 0.6 mL of the deuterated solvent in an NMR tube.
-
For solid impurities, dissolve 5-10 mg in 0.6 mL of the deuterated solvent.
-
Filter the sample if any solid particles are present to ensure a homogeneous solution.
NMR Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64 (depending on the concentration).
-
Relaxation Delay: 2 seconds.
NMR Acquisition Parameters (¹⁹F NMR):
-
Pulse Program: Standard single-pulse experiment, with proton decoupling.
-
Spectral Width: -50 to -250 ppm (this may need to be adjusted based on the observed signals).
-
Number of Scans: 64-256 (¹⁹F is a sensitive nucleus, but byproducts may be in low concentration).
-
Relaxation Delay: 2 seconds.
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Reference the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Reference the ¹⁹F spectrum using an internal or external standard (e.g., CFCl₃ at 0 ppm).
-
Integrate the peaks to determine the relative molar ratios of the components.
-
Analyze the chemical shifts and coupling patterns to elucidate the structures of the main product and impurities. Refer to the quantitative data table for expected chemical shifts.
Visualizations
Caption: Workflow for the identification and characterization of byproducts in this compound synthesis.
Troubleshooting low yields in the synthesis of Fluoroethane derivatives
Welcome to the Technical Support Center for the synthesis of fluoroethane derivatives. This guide is designed for researchers, scientists, and professionals in drug development to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding low yields in their synthetic experiments.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you might encounter during the synthesis of this compound derivatives, helping you to identify and resolve common problems that lead to low product yields.
Issue 1: Low or No Conversion of Starting Material
Question: I am observing very low or no conversion of my starting material to the desired this compound derivative. What are the likely causes and how can I address them?
Answer: Low or no conversion is a common issue that can often be traced back to several key factors:
-
Inactive Fluorinating Reagent: Many fluorinating reagents are sensitive to moisture and can degrade over time if not stored under anhydrous conditions. Diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor are examples of reagents that can lose activity if improperly handled.[1]
-
Solution: Use a fresh bottle of the fluorinating reagent. Ensure that all reagents are stored according to the manufacturer's recommendations, typically under an inert atmosphere and away from moisture.
-
-
Insufficient Reagent: The stoichiometry of the fluorinating agent is crucial. For sterically hindered substrates, a larger excess of the reagent may be necessary to drive the reaction to completion.[1]
-
Solution: Increase the equivalents of the fluorinating reagent incrementally. A good starting point is to use 1.2-1.5 equivalents, and this can be adjusted based on the observed conversion.
-
-
Suboptimal Reaction Temperature: Fluorination reactions can be highly temperature-dependent. Some may require heating to proceed at a reasonable rate, while for other, more sensitive substrates, lower temperatures may be necessary to prevent decomposition.[1]
-
Solution: Gradually increase the reaction temperature if the reaction is sluggish. Conversely, if you observe decomposition, try running the reaction at a lower temperature. For many deoxyfluorination reactions, starting at -78°C and slowly warming to room temperature is a common practice.[1]
-
-
Poor Leaving Group: In nucleophilic substitution reactions, the efficiency of the reaction is highly dependent on the quality of the leaving group. For example, a hydroxyl group is a poor leaving group and requires activation.
-
Solution: If starting from an alcohol, consider converting it to a better leaving group, such as a tosylate or mesylate, before introducing the fluoride (B91410) source. This two-step process can often lead to higher overall yields.
-
Issue 2: Formation of Significant Side Products
Question: My reaction is proceeding, but I am getting a complex mixture of products, with a low yield of the desired this compound derivative. What are the common side reactions and how can I minimize them?
Answer: The formation of side products is a frequent cause of low yields. Common side reactions in fluorination chemistry include elimination, rearrangement, and reaction with the solvent.
-
Elimination Reactions: This is a particularly common side reaction in deoxyfluorination of alcohols, leading to the formation of alkenes. Higher reaction temperatures often favor elimination.[1]
-
Solution: Lower the reaction temperature. Using a non-nucleophilic, sterically hindered base can also help to minimize E2 elimination pathways.[1]
-
-
Solvent Incompatibility: The choice of solvent is critical. Some fluorinating reagents can react with common laboratory solvents. For example, electrophilic reagents like Selectfluor can react exothermically with DMF, pyridine, and DMSO.[2]
-
Solution: Always ensure that your chosen solvent is anhydrous and compatible with your fluorinating agent. Acetonitrile and dichloromethane (B109758) are often good starting points for many fluorination reactions.
-
-
Hydrolysis: The presence of trace amounts of water can lead to the hydrolysis of the desired product or intermediates, especially when working with moisture-sensitive reagents.
-
Solution: Ensure all glassware is thoroughly flame-dried before use and that all solvents and reagents are anhydrous. Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) is also highly recommended.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right fluorinating agent for my specific transformation?
A1: The choice of fluorinating agent depends on the starting material and the desired transformation. Here is a general guide:
-
From Alcohols (Deoxyfluorination): Reagents like DAST, Deoxo-Fluor, and PyFluor are commonly used to replace a hydroxyl group with fluorine. PyFluor is often preferred due to its enhanced stability and reduced formation of elimination byproducts compared to DAST.[1]
-
From Alkyl Halides or Sulfonates (Nucleophilic Substitution): Alkali metal fluorides (e.g., KF, CsF) or tetraalkylammonium fluorides (e.g., TBAF) are used to displace a leaving group. The reactivity of the fluoride source is critical, with "naked" fluoride sources like TBAF often showing higher reactivity.
-
From Alkenes (Hydrofluorination): Reagents like hydrogen fluoride (HF) or its complexes (e.g., Olah's reagent) can be used to add HF across a double bond.
-
From C-H Bonds (C-H Fluorination): Electrophilic fluorinating agents like Selectfluor are often used for the direct fluorination of C-H bonds, particularly in electron-rich systems.
Q2: What are the key safety precautions I should take when working with fluorinating agents?
A2: Many fluorinating reagents are hazardous and require careful handling in a well-ventilated fume hood.
-
DAST and Deoxo-Fluor: These reagents are toxic, corrosive, and can decompose violently upon heating. They should be handled with extreme care, and contact with water should be avoided.
-
Hydrogen Fluoride (HF): HF is extremely corrosive and can cause severe burns that may not be immediately painful. Always use appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.
Q3: How can I effectively monitor the progress of my fluorination reaction?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to track the formation of the product and any side products. For fluorinated compounds, 19F NMR spectroscopy is a powerful tool for both monitoring the reaction and characterizing the final product.
Data Presentation
Table 1: Effect of Fluoride Source and Solvent on the Nucleophilic Fluorination of Ethyl Tosylate
| Entry | Fluoride Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) |
| 1 | KF | Acetonitrile | 80 | 24 | 45 |
| 2 | CsF | Acetonitrile | 80 | 12 | 75 |
| 3 | TBAF | THF | 25 | 2 | 90 |
| 4 | KF/18-crown-6 (B118740) | Acetonitrile | 80 | 18 | 85 |
Data is representative and compiled from various sources for illustrative purposes.
Table 2: Deoxyfluorination of 2-Phenylethanol (B73330) with DAST under Various Conditions
| Entry | Equivalents of DAST | Temperature (°C) | Reaction Time (h) | Yield of 2-Fluoro-1-phenylethane (%) |
| 1 | 1.1 | -78 to 25 | 4 | 70 |
| 2 | 1.5 | -78 to 25 | 4 | 85 |
| 3 | 1.1 | 0 to 25 | 2 | 65 (with 15% styrene (B11656) byproduct) |
| 4 | 1.1 | 25 | 1 | 50 (with 30% styrene byproduct) |
Data is representative and compiled from various sources for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of this compound via Nucleophilic Substitution of Bromoethane (B45996)
This protocol describes a general procedure for the synthesis of this compound from bromoethane using potassium fluoride.
Materials:
-
Bromoethane
-
Anhydrous Potassium Fluoride (spray-dried)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
18-crown-6 ether
-
Anhydrous sodium sulfate
-
Drying tube (filled with calcium chloride)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a drying tube, add anhydrous potassium fluoride (1.2 equivalents) and 18-crown-6 ether (0.1 equivalents).
-
Solvent Addition: Add anhydrous DMF to the flask via a syringe.
-
Reagent Addition: Add bromoethane (1.0 equivalent) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80°C and stir for 12-24 hours. Monitor the reaction progress by GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and carefully remove the solvent by distillation to obtain the crude this compound. Further purification can be achieved by fractional distillation.
Protocol 2: Synthesis of 2-Fluoro-1-phenylethane via Deoxyfluorination of 2-Phenylethanol
This protocol provides a general method for the deoxyfluorination of 2-phenylethanol using diethylaminosulfur trifluoride (DAST).
Materials:
-
2-Phenylethanol
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-phenylethanol (1.0 equivalent) in anhydrous DCM.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add DAST (1.1 equivalents) dropwise to the stirred solution via the dropping funnel.
-
Reaction: Allow the reaction mixture to stir at -78°C for 1 hour, and then let it slowly warm to room temperature over 3-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0°C.
-
Work-up: Separate the organic layer, and extract the aqueous layer with DCM (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Mandatory Visualization
Below are diagrams created using Graphviz to visualize key workflows and logical relationships in the synthesis of this compound derivatives.
Caption: Troubleshooting workflow for low yields in this compound synthesis.
Caption: Decision tree for selecting a fluorination method.
Caption: Mechanism of a bimolecular nucleophilic substitution (SN2) reaction.
References
Strategies to minimize elimination side reactions with Fluoroethane
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with fluoroethane, focusing on strategies to minimize elimination (E2) side reactions and favor the desired nucleophilic substitution (S(_N)2) pathway.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of alkene byproduct in my reaction with this compound. What is the likely cause?
A1: The formation of an alkene byproduct indicates a competing E2 elimination reaction. This compound is a primary alkyl halide, which can undergo both S(_N)2 and E2 reactions. Several factors can favor the unwanted E2 pathway:
-
Strong, Sterically Hindered Base: Using a bulky base, such as potassium t-butoxide (KOt-Bu) or lithium diisopropylamide (LDA), will preferentially abstract a proton from the beta-carbon, leading to elimination rather than attacking the carbon atom bearing the fluorine.[1][2]
-
High Temperatures: Elimination reactions are generally favored at higher temperatures.[3][4] Heat provides the necessary activation energy for the elimination pathway, which often has a higher entropy of activation.
-
Solvent Choice: The use of certain solvents can influence the reaction pathway. While polar aprotic solvents generally favor S(_N)2 reactions, a combination of a strong base in a polar protic solvent can sometimes increase the proportion of elimination.[2]
Q2: How does the choice of base or nucleophile impact the S(_N)2/E2 ratio for this compound?
A2: The nature of the base/nucleophile is a critical factor. To favor the S(_N)2 pathway:
-
Use a Strong, Non-Bulky Nucleophile: Good nucleophiles that are not sterically hindered are ideal for S(_N)2 reactions with primary alkyl halides like this compound.[1] Examples include hydroxide (B78521) (OH
), alkoxides (RO− ), azide (B81097) (N(_3)− ), and cyanide (CN− ).− -
Avoid Strong, Bulky Bases: As mentioned, bulky bases will favor E2 elimination.[1][2]
-
Consider Basicity vs. Nucleophilicity: While strong bases are often good nucleophiles, this is not always the case. For instance, sodium hydride (NaH) is a strong base but a poor nucleophile.[2] It is more likely to deprotonate other species in the reaction mixture than to act as a nucleophile itself.
Q3: What is the optimal temperature for minimizing elimination side reactions?
A3: Lower temperatures generally favor substitution over elimination. Elimination reactions often have a higher activation energy than substitution reactions, so reducing the reaction temperature will disproportionately slow down the rate of the E2 pathway. It is recommended to start at a lower temperature (e.g., room temperature or below) and slowly increase it only if the reaction rate is too slow.
Q4: How does the fluorine atom as a leaving group affect the reaction?
A4: Fluorine is generally considered a poor leaving group in S(_N)2 and E2 reactions due to the very strong carbon-fluorine (C-F) bond.[2][5] This can lead to sluggish reaction rates. However, the high electronegativity of fluorine can make the beta-hydrogens more acidic, which can sometimes facilitate E2 reactions, particularly with a strong base.[6] In some cases, particularly in fluorinated compounds, an E1cb (Elimination first order carbanion) mechanism may occur.[6]
Q5: Which solvent should I use to favor the S(_N)2 reaction?
A5: Polar aprotic solvents are generally the best choice for promoting S(_N)2 reactions. These solvents, such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetonitrile, can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile.[7][8] This leaves the nucleophile "naked" and more reactive towards the electrophilic carbon of this compound. In contrast, polar protic solvents (like water and alcohols) can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the substrate.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High percentage of alkene byproduct. | The base is too sterically hindered. | Switch to a smaller, non-bulky base/nucleophile (e.g., NaOH, NaCN). |
| The reaction temperature is too high. | Lower the reaction temperature. Run the reaction at room temperature or below if possible. | |
| The solvent is promoting elimination. | Use a polar aprotic solvent like DMSO, DMF, or acetonitrile.[7][8] | |
| The reaction is very slow or not proceeding. | Fluorine is a poor leaving group. | Increase the concentration of the nucleophile. If possible, gently heat the reaction, but monitor for the formation of elimination byproducts. Consider using a different alkyl halide with a better leaving group if the synthesis allows. |
| The nucleophile is not strong enough. | Use a stronger nucleophile. The conjugate base is always a better nucleophile.[2] | |
| Formation of unexpected byproducts. | The base is reacting with the solvent or other components. | Ensure the solvent is anhydrous and inert under the reaction conditions. Check for compatibility of all reagents. |
Experimental Protocols
General Protocol for Nucleophilic Substitution on this compound to Minimize Elimination
Objective: To provide a general procedure for performing an S(_N)2 reaction on this compound while minimizing the E2 side reaction.
Materials:
-
This compound
-
A strong, non-bulky nucleophile (e.g., sodium cyanide, sodium azide)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF)
-
Reaction vessel equipped with a stirrer, condenser, and nitrogen inlet
-
Temperature control system (e.g., ice bath, oil bath)
Procedure:
-
Reaction Setup: Assemble the reaction apparatus under a dry nitrogen atmosphere.
-
Solvent and Nucleophile Addition: Add the anhydrous polar aprotic solvent to the reaction vessel, followed by the nucleophile. Stir the mixture until the nucleophile is fully dissolved or suspended.
-
Cooling: Cool the reaction mixture to the desired starting temperature (e.g., 0 °C or room temperature).
-
Substrate Addition: Slowly add this compound to the reaction mixture via a syringe or dropping funnel over a period of 15-30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., GC-MS, TLC, NMR).
-
Workup: Once the reaction is complete, quench the reaction mixture appropriately (e.g., by adding water or a dilute acid). Extract the product with a suitable organic solvent.
-
Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO(_4)), and concentrate it under reduced pressure. Purify the crude product by distillation or chromatography as needed.
Visual Guides
Caption: Competing SN2 and E2 reaction pathways for this compound.
Caption: Troubleshooting workflow for excessive elimination reactions.
Caption: Key factors that favor the SN2 pathway for this compound.
References
- 1. SN2 vs E2 [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. 5 Ways to Make Elimination Reactions Interesting for Students [labster.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. siue.edu [siue.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Ch 8 : Solvent Effects [chem.ucalgary.ca]
Technical Support Center: Managing the Volatility of Fluoroethane in Laboratory Procedures
This technical support center is designed for researchers, scientists, and drug development professionals, providing essential guidance on the safe and effective handling of the highly volatile compound, Fluoroethane, during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What makes this compound challenging to handle in a laboratory setting? A1: this compound's high volatility stems from its low boiling point of -37°C (-35°F) and high vapor pressure.[1][2] This means it exists as a gas at standard room temperature, making it difficult to weigh and transfer accurately without significant loss of material. Its gaseous nature also necessitates the use of closed systems or specialized equipment to contain it during reactions.
Q2: What are the primary safety hazards associated with this compound? A2: this compound is an extremely flammable gas and can form explosive mixtures with air.[3][4] It is also classified as a gas under pressure, which may explode if heated.[3][4] As it is a colorless and odorless gas, it can act as an asphyxiant by displacing oxygen.[1][4][5] Direct contact with the liquefied gas can cause frostbite.[6]
Q3: How should this compound cylinders be stored in the laboratory? A3: Cylinders of this compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[3][7] They must be stored upright and securely fastened to prevent falling. It is also crucial to store them separately from oxidizing and strong reducing agents.[1][8]
Q4: Can I use a standard rotary evaporator to remove solvents from a reaction involving a volatile product derived from this compound? A4: Using a high vacuum line or a standard rotary evaporator is generally discouraged for highly volatile compounds, as it can lead to significant product loss.[9] If a rotary evaporator is necessary, the vacuum should be as low as possible.[9] Alternative methods such as Kugelrohr distillation or atmospheric pressure distillation are often more suitable for removing solvents from volatile products.[9]
Q5: What type of reaction vessel is appropriate for experiments with this compound? A5: For reactions conducted at or below its boiling point, standard glassware in a well-ventilated fume hood with a highly efficient condenser (such as a dry ice or cryogenic condenser) is necessary. For reactions requiring elevated temperatures, a sealed-tube apparatus or a pressure-rated reactor is mandatory to contain the gaseous reagent and manage the resulting pressure increase.[9]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or inconsistent reaction yields | Loss of gaseous this compound during transfer or reaction. Inaccurate measurement of the gaseous reagent. Leaks in the experimental setup. | Ensure all transfers are conducted in a closed system. Use a gas-tight syringe for small-scale additions or measure by mass for larger quantities. Thoroughly check all joints and seals for leaks before starting the experiment. |
| Difficulty transferring this compound from the cylinder | High vapor pressure causing the liquid to vaporize instantly in transfer lines. | Pre-cool the transfer lines and the receiving vessel. Use a cooled, gas-tight syringe for liquid transfers. For larger scales, use a pressure-rated transfer system. |
| Product loss during workup and purification | The desired product may also be volatile. | Perform extractions and solvent removal at reduced temperatures. Use a cold trap (e.g., with dry ice/acetone or liquid nitrogen) to collect any volatile product that evaporates during solvent removal.[9] |
| Unexpected pressure increase in the reaction vessel | The reaction is more exothermic than anticipated. The reaction temperature is too high, increasing the vapor pressure of this compound. | Ensure adequate cooling and slow, controlled addition of this compound. Monitor the internal temperature and pressure of the reaction vessel. For sealed-tube reactions, perform a small-scale trial to assess the pressure generation. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂H₅F |
| Molar Mass | 48.060 g·mol⁻¹[1] |
| Boiling Point | -37 °C (-35 °F; 236 K)[1] |
| Melting Point | -143.2 °C[2] |
| Appearance | Clear, colorless gas[1] |
| Odor | Odorless[1] |
Table 2: Safety and Hazard Information for this compound
| Hazard Classification | GHS Pictograms | Precautionary Statements |
| Flammable Gas (Category 1) | 🔥 | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[3] |
| Gas Under Pressure (Compressed Gas) | 💨 | P410+P403: Protect from sunlight. Store in a well-ventilated place.[3] |
Experimental Protocols
Synthesis of this compound via Catalytic Hydrofluorination of Ethylene (B1197577)
This protocol provides a detailed methodology for the synthesis of this compound based on the principles of gas-phase hydrofluorination.
Materials:
-
Ethylene (C₂H₄) gas
-
Anhydrous Hydrogen Fluoride (HF)
-
Gas-tight reaction vessel with inlet and outlet ports
-
Condenser cooled with a circulating coolant (e.g., -20°C)
-
Gas flow meters
-
Scrubbing system containing a basic solution (e.g., potassium hydroxide)
-
Cold trap (dry ice/acetone or liquid nitrogen)
Methodology:
-
Assemble the reaction apparatus in a well-ventilated fume hood. Ensure all glassware and connections are completely dry.
-
Charge the reaction vessel with liquid anhydrous Hydrogen Fluoride.
-
Cool the condenser to a temperature that will allow the condensation of HF but not this compound.
-
Using a gas flow meter, introduce a continuous stream of ethylene gas into the reaction vessel, bubbling it through the liquid HF.
-
The gaseous mixture exiting the reactor, containing this compound, unreacted ethylene, and HF vapor, is passed through the condenser. The condensed HF is returned to the reaction vessel.
-
The remaining gas stream is then passed through the scrubbing system to remove any remaining acidic HF vapor.
-
The purified gas stream, primarily containing this compound and unreacted ethylene, is collected by condensation in the cold trap.
-
The collected product can be further purified by fractional distillation if necessary.
Nucleophilic Substitution Reaction using this compound
This protocol outlines a representative procedure for a nucleophilic substitution (Sₙ2) reaction where this compound acts as the electrophile.
Materials:
-
This compound (C₂H₅F) gas
-
A suitable nucleophile (e.g., sodium thiophenoxide)
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide - DMF)
-
A three-necked round-bottom flask
-
A dry ice/acetone condenser
-
A gas inlet adapter
-
A magnetic stirrer and stir bar
-
An inert gas supply (Nitrogen or Argon)
Methodology:
-
Set up the three-necked flask, equipped with a magnetic stir bar, condenser, and gas inlet, under an inert atmosphere.
-
In the flask, dissolve the nucleophile in the anhydrous solvent.
-
Cool the reaction mixture to a low temperature (e.g., 0°C or below) using an ice or dry ice bath to minimize the evaporation of this compound.
-
Slowly bubble a pre-measured amount of this compound gas through the stirred reaction mixture. The amount of gas can be monitored using a gas flow meter or by the change in mass of the gas cylinder.
-
Allow the reaction to stir at the low temperature for the required time, monitoring its progress using an appropriate analytical technique (e.g., TLC or GC-MS of quenched aliquots).
-
Once the reaction is complete, stop the flow of this compound and slowly quench the reaction by adding a suitable reagent (e.g., deionized water).
-
Allow the reaction mixture to warm to room temperature, and then proceed with a standard aqueous workup and product purification.
Mandatory Visualization
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. odp.library.tamu.edu [odp.library.tamu.edu]
- 5. cerritos.edu [cerritos.edu]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 8. community.wvu.edu [community.wvu.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Computational Prediction of Side Reactions in Fluoroethane Chemistry
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the computational modeling of fluoroethane chemistry.
Frequently Asked Questions (FAQs)
Q1: Which computational method is best for studying side reactions of fluoroethanes?
A1: The choice of method depends on the required balance between accuracy and computational cost.
-
Density Functional Theory (DFT): This is the most popular method, offering a good compromise between cost and accuracy.[1] For fluoroalkane reactions, hybrid functionals are often recommended.[2] Functionals like M06-2X and ωB97X have been successfully used in studies involving organofluorine compounds.[3][4][5]
-
Ab Initio Methods (e.g., MP2, CCSD(T)): These methods are based on first principles and can provide higher accuracy than DFT, but at a significantly greater computational expense.[1] They are often used to benchmark DFT results or for single-point energy calculations on geometries optimized with a less costly method.[6]
-
Machine Learning (ML): Graph neural networks and other ML models are emerging as a rapid alternative for predicting reaction barrier heights.[5][7] However, their accuracy is highly dependent on the quality and relevance of the training data, and they may struggle to generalize to novel chemical reactions.[8][9]
Q2: My transition state (TS) search calculation fails to converge. What are the common causes and solutions?
A2: Transition state searches are notoriously difficult. Common issues include a poor initial guess for the geometry, the chosen level of theory being inadequate, or the potential energy surface being very flat. See the Troubleshooting Guide: Failed Transition State Search for a step-by-step approach to resolving this issue.
Q3: How important is it to model solvent effects, and how can I do it?
A3: Solvent effects can be critical and should be considered. The two main approaches are:
-
Implicit Solvation Models: These models, such as the Conductor-like Polarizable Continuum Model (CPCM), treat the solvent as a continuous dielectric medium.[10] This is a computationally efficient way to capture bulk solvent effects.[10]
-
Explicit Solvation Models: This involves adding one or more solvent molecules directly into the calculation. These "hybrid" models can capture specific solute-solvent interactions, like hydrogen bonding, but must be evaluated carefully as they increase computational cost and complexity.[6]
Q4: My calculated reaction barrier seems incorrect when compared to experimental data. Why?
A4: Discrepancies can arise from several sources.
-
Model Chemistry: The chosen functional or basis set may not be suitable for the specific reaction.[6][11] It is good practice to re-evaluate energies with a larger basis set.[6]
-
Missing Conformational Analysis: this compound and its derivatives can have multiple conformers (e.g., anti/gauche) with different energies.[12] Failing to find and use the lowest energy conformer for reactants and products will lead to incorrect barrier heights.
-
Zero-Point Vibrational Energy (ZPVE) and Thermal Corrections: Ensure that ZPVE and thermal corrections to Gibbs free energy from frequency calculations are properly included.
-
Tunneling: For reactions involving the transfer of light atoms like hydrogen, quantum tunneling can be significant but is not accounted for in standard transition state theory.
Q5: What are the most common side reactions I should investigate for fluoroethanes?
A5: Key potential side reactions are often related to the C-F bond's unique properties.
-
HF Elimination: The 1,2-elimination of hydrogen fluoride (B91410) to form an olefin (e.g., ethene) is a major pathway.[4]
-
Nucleophilic Substitution (SN2): A monofluoroalkyl group can be susceptible to SN2 reactions, especially in the presence of an intramolecular nucleophile.[13][14]
-
Metabolism-Induced Decomposition: In a biological context, metabolism can generate reactive fluorinated metabolites that may decompose.[13][14]
Troubleshooting Guides
Guide 1: My Calculated Reaction Barrier is Inaccurate
If your predicted activation energy (ΔG‡) does not align with experimental findings, follow these steps:
-
Verify Structures:
-
Conformational Search: Have you located the true global minimum energy conformer for the reactant(s) and product(s)? Use a systematic conformational search. For species like 1,2-dithis compound, anti and gauche isomers must be considered.[12]
-
Frequency Analysis: Confirm that your reactant and product structures have zero imaginary frequencies and your transition state has exactly one imaginary frequency corresponding to the reaction coordinate.
-
-
Improve Model Chemistry:
-
Basis Set: If you used a double-ζ basis set (e.g., 6-31G(d)) for geometry optimization, perform single-point energy calculations with a larger triple-ζ basis set (e.g., cc-pVTZ) on the optimized structures.[6]
-
DFT Functional: The chosen functional has a large impact.[1] If using a pure GGA functional, try a hybrid or meta-hybrid GGA, which often perform better for barrier heights.[2] Compare your results with data from multiple functionals.
-
-
Check Thermodynamic Contributions:
-
Ensure that you are comparing the correct energy type. Experiments often measure Gibbs free energy (ΔG‡), so ensure your calculations include zero-point vibrational energy (ZPVE) and thermal corrections (enthalpy and entropy) from your frequency calculations.
-
-
Assess Environmental Effects:
Guide 2: Failed Transition State (TS) Search
Use the following decision-making workflow to troubleshoot a transition state calculation that fails to converge.
Caption: Decision tree for troubleshooting a failed transition state search.
Data Presentation
Table 1: Comparison of DFT Functionals for a Hypothetical HF Elimination Barrier
This table illustrates how the choice of DFT functional can impact the calculated electronic energy barrier (ΔE‡) and Gibbs free energy barrier (ΔG‡) for the reaction: CH₃CH₂F → CH₂=CH₂ + HF. Values are illustrative, based on general performance trends.[2]
| Functional Class | DFT Functional | Basis Set | ΔE‡ (kcal/mol) | ΔG‡ (298K, kcal/mol) | Relative Cost |
| GGA | BLYP | def2-TZVP | 48.5 | 45.2 | Low |
| meta-GGA | M06-L | def2-TZVP | 55.1 | 51.5 | Medium |
| Hybrid GGA | B3LYP | def2-TZVP | 59.3 | 55.8 | Medium |
| Hybrid meta-GGA | M06-2X | def2-TZVP | 62.1 | 58.4 | High |
| Range-Separated | ωB97X-D | def2-TZVP | 63.5 | 59.7 | High |
Note: Higher-level calculations (e.g., CCSD(T)) would be needed to determine the "correct" benchmark value.
Table 2: Computationally Predicted Side Reactions of this compound Derivatives
This table summarizes potential side reactions, the computational methods suitable for their study, and key predictive indicators.
| Side Reaction Type | Example | Recommended Method(s) | Key Computational Output |
| Elimination (E2) | R-CH₂-CH₂F + Base → R-CH=CH₂ + HF + Base-H⁺ | DFT (Hybrid) | Gibbs Free Energy of Activation (ΔG‡) |
| Nucleophilic Substitution (SN2) | CH₃CH₂F + CN⁻ → CH₃CH₂CN + F⁻ | DFT, MP2 | Reaction Barrier Height, Reaction Free Energy (ΔG) |
| Radical Abstraction | CH₃CH₂F + •OH → CH₃CHF• + H₂O | DFT (U-functionals) | Bond Dissociation Energy (BDE), Activation Energy |
| C-C Bond Cleavage | FCH₂-CH₂F → 2 •CH₂F | CCSD(T)//DFT | Bond Dissociation Energy (BDE) |
Experimental Protocols
Protocol: Predicting the 1,2-HF Elimination Side Reaction from this compound
This protocol outlines the computational steps to calculate the reaction barrier for the unimolecular elimination of HF from this compound.
1. Software and Method Selection:
-
Software: A quantum chemistry package like Gaussian, ORCA, or similar.[15]
-
Method: DFT with a hybrid functional (e.g., M06-2X) is a good starting point.[5]
-
Basis Set: Use a Pople-style basis set like 6-311+G(d,p) or a Dunning-style basis set like cc-pVTZ for good accuracy.[6]
2. Geometry Optimization and Frequency Calculation:
-
Reactant (this compound):
-
Build the this compound molecule.
-
Perform a geometry optimization (Opt) followed by a frequency calculation (Freq).
-
Confirm there are no imaginary frequencies. The output provides the ZPVE and thermal corrections.
-
-
Products (Ethene and HF):
-
Optimize the geometries of ethene and HF separately.
-
Perform frequency calculations on both and confirm no imaginary frequencies.
-
Sum their thermodynamic properties to get the values for the product complex.
-
-
Transition State (TS):
-
Build an initial guess for the TS structure where the H and F are partially detached and the C-C bond is shortening.
-
Perform a transition state optimization (e.g., Opt=TS).
-
Follow with a frequency calculation. Confirm there is exactly one imaginary frequency. Visualize this mode to ensure it corresponds to the H and F atoms moving away from the ethyl group.
-
3. Reaction Pathway Verification:
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Run an IRC calculation starting from the optimized TS geometry.[4]
-
This traces the reaction path from the TS down to the reactant and product energy wells.
-
Successful completion of the IRC calculation confirms that your TS connects the intended reactant and products.
-
4. Calculation of Reaction Barriers:
-
Electronic Energy Barrier (ΔE‡):
-
ΔE‡ = ETS - EReactant
-
-
Gibbs Free Energy Barrier (ΔG‡):
-
ΔG‡ = GTS - GReactant
-
Use the Gibbs free energy values obtained from the frequency calculations.
-
5. Refinement (Optional but Recommended):
-
Perform high-level single-point energy calculations (e.g., CCSD(T)) on all the DFT-optimized geometries to obtain more accurate electronic energies.[6]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. espottesmith.github.io [espottesmith.github.io]
- 3. A combined experimental and computational study on the reaction of fluoroarenes with Mg–Mg, Mg–Zn, Mg–Al and Al–Zn bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Graph-based prediction of reaction barrier heights with on-the-fly prediction of transition states - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pr.ibs.re.kr [pr.ibs.re.kr]
- 7. researchgate.net [researchgate.net]
- 8. arocjournal.com [arocjournal.com]
- 9. Challenging Reaction Prediction Models to Generalize to Novel Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Undergraduate Computational Chemistry Experiment: Investigation of the E2 Elimination Reaction of 2-Bromopropane to Propene [pubs.sciepub.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. prakashastraltech.wordpress.com [prakashastraltech.wordpress.com]
Preventing decomposition of Fluoroethane during storage and handling
Welcome to the Technical Support Center for Fluoroethane. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and handling in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.
Troubleshooting Unstable this compound Samples
Issue: You suspect your this compound sample has degraded, potentially impacting your experimental results. This guide will help you identify the possible causes and take corrective actions.
| Question | Answer |
| 1. What are the primary signs of this compound decomposition? | The most common indicators of this compound decomposition are the presence of unexpected peaks in your analytical chromatogram (e.g., GC-MS) and inconsistent experimental outcomes. This compound itself is a colorless and odorless gas, so visual cues are unlikely.[1][2] Key decomposition products to look for include ethene and hydrogen fluoride (B91410) (HF). |
| 2. My sample analysis shows unexpected peaks. How do I confirm they are from this compound degradation? | To confirm degradation, you should: • Analyze a fresh, unopened standard of this compound using the same analytical method to establish a baseline chromatogram. • Characterize the impurity peaks using a mass spectrometer (MS) to identify their mass-to-charge ratio and compare them to known this compound decomposition products like ethene.[3] • Quantify the impurities to determine the extent of decomposition. |
| 3. What are the most likely causes of decomposition in a laboratory setting? | The primary culprits for this compound decomposition during storage and handling are: • Elevated Temperatures: Storage above the recommended cool conditions can accelerate thermal decomposition.[1][4] • Exposure to Incompatible Materials: Contact with strong oxidizing agents can lead to vigorous reactions.[4][5] Certain metals may also catalyze decomposition. • Contamination: The presence of moisture can potentially lead to the formation of hydrofluoric acid over time.[6][7][8] • Light Exposure: Although less common for simple haloalkanes, prolonged exposure to UV light can induce photodegradation.[5][9] |
| 4. How can I prevent future decomposition of my this compound samples? | To ensure the long-term stability of your this compound, adhere to the following best practices: • Storage Conditions: Store cylinders in a cool, dry, well-ventilated area, away from direct sunlight and sources of heat or ignition.[4][5][10] • Material Compatibility: Use storage containers and transfer lines made of compatible materials. Stainless steel and PTFE are generally recommended.[11] Avoid contact with strong oxidizing agents.[4][5] • Handling Procedures: When transferring this compound, use non-sparking tools and ensure the system is free of contaminants, especially moisture.[4] • Regular Purity Checks: For long-term studies, periodically re-analyze your this compound stock to monitor its purity. |
Logical Troubleshooting Workflow for Suspected Decomposition
This workflow provides a step-by-step process for investigating and addressing suspected this compound decomposition.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Influence of long-term storage temperatures and sodium fluoride preservation on the stability of synthetic cathinones and dihydro-metabolites in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azom.com [azom.com]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. researchgate.net [researchgate.net]
- 8. The impact of moisture on the stability and degradation of perovskites in solar cells - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. lcms.cz [lcms.cz]
- 11. Polytetrafluoroethylene - Wikipedia [en.wikipedia.org]
Addressing convergence issues in DFT calculations of Fluoroethane
Technical Support Center: DFT Calculations
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address convergence issues in Density Functional Theory (DFT) calculations, with a specific focus on molecules like fluoroethane.
Frequently Asked Questions (FAQs)
Q1: Why is my Self-Consistent Field (SCF) calculation for this compound not converging?
A1: SCF convergence failure is a common issue in DFT calculations.[1][2] For a molecule like this compound, several factors could be the cause:
-
Poor Initial Geometry: An initial molecular geometry that is far from the equilibrium structure can lead to convergence difficulties.[2][3] It is recommended to perform an initial optimization with a faster, less computationally demanding method like molecular mechanics or a smaller basis set.[3]
-
Inappropriate Basis Set or Functional: The choice of basis set and functional is crucial. For halogenated hydrocarbons, standard basis sets like Pople's 6-31G(d) can be a starting point, but larger basis sets with polarization and diffuse functions, such as aug-cc-pVTZ, may be necessary for accurate results.[4][5] Some functionals may struggle to describe the electronic structure of molecules with electronegative atoms like fluorine.
-
Small HOMO-LUMO Gap: Systems with a small gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are often difficult to converge.[6][7] This can be an indication of electronic complexity.[6]
-
Incorrect Charge or Multiplicity: Ensure that the charge and spin multiplicity of your system are correctly defined in the input file.[2][3] For neutral this compound in its ground state, the charge is 0 and the multiplicity is 1 (a singlet).
Q2: My geometry optimization fails to find a minimum and runs out of cycles. What should I do?
A2: When a geometry optimization exceeds the maximum number of cycles, it's often due to a challenging potential energy surface or a poor initial Hessian (the matrix of second derivatives of the energy).
-
Restart the Optimization: You can usually restart the optimization from the last calculated geometry, which is often a better starting point than the initial structure.[8]
-
Recalculate the Hessian: The optimizer relies on the Hessian to predict the next step. If the initial Hessian is a poor approximation, the optimization can be slow or fail. You can try recalculating the Hessian at the current geometry. Some software allows for this with keywords like Opt=CalcFC.
-
Use a More Robust Optimizer: Check your software's documentation for different optimization algorithms. Sometimes, switching to a more robust but potentially slower optimizer can help navigate difficult potential energy surfaces.
Q3: What does the error "SCF has not converged" indicate, and how can I resolve it?
A3: This error message means that the iterative process to solve the Kohn-Sham equations did not reach a self-consistent solution for the electron density within the maximum number of allowed cycles.[1][8] Here are several strategies to address this:
-
Increase the Maximum Number of SCF Cycles: This is the simplest solution and can be effective if the calculation was close to converging.[1][9][10]
-
Use a Different SCF Algorithm: Many quantum chemistry packages offer alternative SCF convergence algorithms. For example, the Direct Inversion in the Iterative Subspace (DIIS) is a common default, but other methods like quadratically convergent SCF (QC-SCF) or level-shifting may be more effective for difficult cases.[9][11]
-
Improve the Initial Guess: A better initial guess for the molecular orbitals can significantly aid convergence. You can generate an initial guess from a calculation with a smaller basis set or a different, easier-to-converge method.
-
Use Damping or Level Shifting: These techniques can help to prevent large oscillations in the electron density between SCF iterations, which is a common cause of convergence failure.[9]
Troubleshooting Guides
Guide 1: Addressing SCF Convergence Failure
This guide provides a systematic approach to troubleshooting SCF convergence issues.
| Step | Action | Description |
| 1 | Check Input Parameters | Verify the molecular geometry, charge, and spin multiplicity.[2][3] Ensure there are no syntax errors in your input file.[12][13] |
| 2 | Increase SCF Cycles | If the energy was decreasing but did not converge within the default limit, increase the maximum number of SCF iterations.[1][9][10] |
| 3 | Modify the SCF Algorithm | Try a different convergence algorithm. Common options include SCF=XQC, SCF=QC, or using level-shifting techniques. |
| 4 | Improve the Initial Guess | Use the converged orbitals from a calculation with a smaller, more easily converged basis set as the initial guess for your target calculation. |
| 5 | Adjust the Integration Grid | For some functionals, particularly more modern ones, a finer integration grid may be necessary for stable convergence.[11] |
| 6 | Check for Small HOMO-LUMO Gap | If the HOMO-LUMO gap is very small, this can indicate a near-degeneracy of electronic states, which makes convergence difficult.[6][7] This may require more advanced computational methods. |
Guide 2: Choosing an Appropriate Level of Theory
The selection of a density functional and basis set significantly impacts the accuracy and computational cost of your calculations.
| Parameter | Recommendation for this compound | Rationale |
| Functional | Start with a hybrid functional like B3LYP or PBE0. For higher accuracy, consider range-separated hybrids like ωB97X-D.[14] | Hybrid functionals often provide a good balance of accuracy and cost for organic molecules.[15] Range-separated functionals can better handle systems with varying electron densities. Dispersion corrections (like "-D3") are important for non-covalent interactions, though less critical for a single small molecule. |
| Basis Set | A Pople-style basis set like 6-311+G(d,p) is a reasonable starting point. For higher accuracy, correlation-consistent basis sets like aug-cc-pVTZ are recommended.[4] | The inclusion of polarization functions (d,p) is crucial for describing the bonding in molecules with heteroatoms. Diffuse functions (+) are important for describing the lone pairs on fluorine and for calculations of anions or excited states.[4] |
| Integration Grid | Use at least a "fine" integration grid. For sensitive calculations or modern functionals, an "ultrafine" grid is recommended. | Some functionals are more sensitive to the integration grid density, and a coarser grid can lead to numerical noise and convergence problems.[11] |
Experimental Protocols
Protocol 1: Geometry Optimization and Frequency Calculation of this compound
This protocol outlines the steps for performing a standard geometry optimization followed by a frequency calculation to confirm a minimum energy structure.
-
Construct the Initial Geometry: Build a 3D model of this compound. An initial optimization with a molecular mechanics force field (like UFF) can provide a reasonable starting geometry.
-
Set Up the DFT Calculation:
-
Route Section: Specify the desired level of theory (e.g., B3LYP/6-311+G(d,p)), the job type (Opt Freq), and any convergence-assisting keywords if necessary (SCF=XQC).
-
Charge and Multiplicity: For neutral this compound, specify a charge of 0 and a spin multiplicity of 1.
-
Coordinate Format: Provide the atomic coordinates in Cartesian or Z-matrix format.
-
-
Run the Calculation: Submit the input file to your quantum chemistry software.
-
Analyze the Output:
-
Convergence: Check that both the SCF and the geometry optimization have converged successfully.
-
Frequencies: Verify that there are no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) rather than a minimum.
-
Thermochemistry: The output will also contain thermochemical data, such as the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Visualizations
Caption: A workflow for troubleshooting DFT convergence problems.
Caption: Relationship between parameters, cost, and accuracy.
References
- 1. ORCA Input Library - SCF Convergence Issues [sites.google.com]
- 2. youtube.com [youtube.com]
- 3. downloads.wavefun.com [downloads.wavefun.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Convergence problems in DFT [storion.ru]
- 9. quantum chemistry - How can you manage SCF convergence problems? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. bragitoff.com [bragitoff.com]
- 11. Common Errors in Density-Functional Theory | Rowan [rowansci.com]
- 12. Gaussian Common Errors and Solutions | Zhe WANG, Ph.D. [wongzit.github.io]
- 13. researchgate.net [researchgate.net]
- 14. comporgchem.com [comporgchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Impurities in Fluoroethane (HFC-161)
This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical methods for detecting impurities in fluoroethane (HFC-161) samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in a this compound sample?
A1: Potential impurities in this compound can originate from the manufacturing process, storage, or degradation.[1] These can be broadly categorized as:
-
Process-Related Impurities: Arising from the synthesis route, these may include unreacted starting materials (e.g., ethylene, vinyl chloride, or acetylene), by-products from side reactions (e.g., other halogenated hydrocarbons), and residual catalysts.[2]
-
Degradation Products: this compound can degrade under certain conditions to form other compounds.
-
Residual Solvents: Solvents used during synthesis and purification may remain in the final product.[3]
Q2: Which analytical techniques are most suitable for impurity profiling of this compound?
A2: Due to the volatile nature of this compound and its potential impurities, Gas Chromatography (GC) is the most widely used and effective technique.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying volatile and semi-volatile impurities.[1][5] It provides both chromatographic separation and mass spectral data for definitive identification. High-resolution mass spectrometry (HRMS) can further aid in the structural elucidation of unknown impurities.[1]
-
Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a robust and sensitive method for quantifying hydrocarbon impurities.[6] However, it does not provide structural information for identification.
-
Headspace GC: This technique is particularly useful for analyzing volatile impurities in a sample without directly injecting the this compound matrix, which can be advantageous for system maintenance.[5]
Q3: How should I prepare a this compound sample for GC analysis?
A3: As this compound is a gas at room temperature, specialized sampling techniques are required.
-
Direct Gas Injection: A gas-tight syringe can be used to directly inject a known volume of the gaseous this compound into the GC inlet.
-
Liquid Injection of Pressurized Sample: The this compound sample can be cooled to its liquid state and injected using a cooled syringe. This requires specialized equipment to handle the pressurized and liquefied gas.
-
Headspace Analysis: The sample is placed in a sealed vial and heated to allow volatile impurities to partition into the headspace gas, which is then injected into the GC.[5]
Experimental Workflow for Impurity Analysis
Caption: Workflow for this compound Impurity Analysis.
Detailed Experimental Protocol: GC-MS Analysis
This protocol is a general guideline and may require optimization for specific instrumentation and impurity profiles.
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or high-resolution MS).[1]
-
Capillary Column: A mid-polar column, such as a 6% cyanopropylphenyl-94% dimethylpolysiloxane (e.g., DB-624), is often suitable for separating a wide range of volatile compounds.[7] A common dimension is 30 m x 0.25 mm ID x 1.4 µm film thickness.
-
-
GC Conditions (Example):
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio to avoid overloading the column with the this compound matrix).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: Increase to 200 °C at a rate of 10 °C/min.
-
Hold: Hold at 200 °C for 5 minutes.
-
-
Transfer Line Temperature: 250 °C.
-
-
MS Conditions (Example):
-
Ion Source: Electron Ionization (EI) at 70 eV.[1]
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 35 to 350.
-
Solvent Delay: A solvent delay of 1-2 minutes may be necessary to protect the filament from the large this compound peak.
-
-
Sample Preparation:
-
Use a gas-tight syringe to draw a 100 µL sample of the gaseous this compound from the sample cylinder.
-
Inject the sample into the GC inlet.
-
-
Data Analysis:
-
Identify the peaks corresponding to impurities by comparing their mass spectra to a reference library (e.g., NIST).
-
Quantify the impurities using an external or internal standard method. For accurate quantification, it is recommended to use certified reference standards of the expected impurities.
-
Troubleshooting Guide for GC Analysis
| Problem | Potential Causes | Solutions |
| Peak Tailing | - Active sites in the inlet liner or column.- Column contamination.- Incompatible solvent. | - Deactivate or replace the inlet liner.- Condition the column at a high temperature or trim the front end.- Ensure the sample matrix is compatible with the column phase. |
| Peak Fronting | - Column overload.- Sample condensation. | - Increase the split ratio or inject a smaller volume.- Increase the injector temperature. |
| Ghost Peaks | - Contamination in the carrier gas, inlet, or syringe.- Septum bleed. | - Check gas traps and lines for contamination.- Clean the inlet and syringe.- Use a high-quality, low-bleed septum. |
| Baseline Drift | - Column bleed at high temperatures.- Contaminated detector.- Leaks in the system. | - Condition the column.- Clean the detector.- Perform a leak check of all fittings. |
| Poor Resolution | - Incorrect oven temperature program.- Column degradation.- Carrier gas flow rate is too high or low. | - Optimize the temperature ramp rate.- Replace the column.- Verify and adjust the carrier gas flow rate. |
Quantitative Data Summary
The following table summarizes typical performance characteristics of GC-MS for the analysis of volatile organic compounds, which can be used as a reference for this compound impurity analysis. Note: This data is for related compounds and methods; specific performance for this compound impurities should be validated.
| Analytical Method | Analyte Type | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) | Linear Range | Reference |
| GC-MS | Volatile Halocarbons | 0.1 - 10 ppb | 0.5 - 50 ppb | 2-3 orders of magnitude | [6] |
| Headspace GC-MS | Residual Solvents | 1 - 100 ppm | 5 - 200 ppm | 2-3 orders of magnitude | [5] |
| GC-FID | Hydrocarbons | 0.01 - 1 ppm | 0.05 - 5 ppm | 3-4 orders of magnitude | [6] |
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. worldsiva.org [worldsiva.org]
- 3. shimadzu.com [shimadzu.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.co.kr]
- 6. Determination of fluoroacetic acid in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the stability of reaction intermediates in Fluoroethane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of reaction intermediates during fluoroethane synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound, and what are the key intermediates involved?
A1: There are three main laboratory-scale methods for synthesizing this compound:
-
Hydrofluorination of Ethylene (B1197577): This method involves the direct addition of hydrogen fluoride (B91410) (HF) to ethylene. The reaction can proceed through a carbocation intermediate, specifically the ethyl carbocation (CH₃CH₂⁺), especially in the gas phase or with certain catalysts.
-
Nucleophilic Substitution on an Ethyl Substrate: This involves reacting an ethyl compound with a good leaving group, such as ethyl tosylate or ethyl bromide, with a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF). This reaction typically proceeds via an Sₙ2 mechanism, which does not involve a discrete carbocation intermediate. However, under conditions that favor an Sₙ1 pathway (e.g., with a poorer nucleophile or in a polar protic solvent), a carbocation intermediate could be formed.
-
Reaction of Ethanol (B145695) with Hydrogen Fluoride: This reaction generally follows an Sₙ1 mechanism, where the hydroxyl group of ethanol is protonated by HF, leaves as a water molecule, and forms an ethyl carbocation intermediate, which then reacts with the fluoride ion.[1]
Q2: What are the main factors that influence the stability of the ethyl carbocation intermediate?
A2: The ethyl carbocation is a primary carbocation and is inherently unstable. Its stability is influenced by several factors:
-
Hyperconjugation: The overlap of the C-H σ-bonds on the adjacent methyl group with the empty p-orbital of the carbocation provides some stabilizing effect.
-
Inductive Effects: Alkyl groups are weakly electron-donating and can help to disperse the positive charge.
-
Solvent Effects: Polar protic solvents, such as water and alcohols, can stabilize the carbocation through solvation.[2]
-
Presence of Lewis Acids: Lewis acids can interact with the leaving group, facilitating its departure and influencing the stability of the resulting carbocation.[3]
Q3: What are common side reactions and byproducts in this compound synthesis, and how can they be minimized?
A3: Common side reactions and byproducts depend on the synthesis method:
-
Hydrofluorination of Ethylene:
-
Polymerization: Ethylene can polymerize under acidic conditions. This can be minimized by controlling the reaction temperature and the ratio of reactants.
-
Formation of other fluoroalkanes: Over-fluorination can occur, leading to di- and poly-fluorinated ethanes. Careful control of stoichiometry and reaction time is crucial. In analogous reactions, byproducts like 1-chloro-1-fluoroethane (B11141) have been observed.[1]
-
-
Nucleophilic Substitution:
-
Elimination (E2 reaction): The fluoride ion can act as a base, leading to the formation of ethylene as a byproduct. This is more prevalent at higher temperatures and with sterically hindered substrates.[4] Using a less basic fluoride source or milder reaction conditions can mitigate this.
-
-
Ethanol with HF:
-
Dehydration: Ethanol can dehydrate to form ethylene, which can then react with HF or polymerize.
-
Ether Formation: Diethyl ether can form as a byproduct.[5]
-
Minimizing these side reactions generally involves careful control of reaction parameters such as temperature, pressure, reactant ratios, and catalyst choice. Purification techniques like distillation are often necessary to remove byproducts.[1]
Troubleshooting Guides
Problem 1: Low Yield of this compound in the Hydrofluorination of Ethylene
| Possible Cause | Suggested Solution |
| Incomplete reaction | Increase reaction time or temperature. Ensure efficient mixing of ethylene and HF. In a liquid-phase setup, ensure continuous bubbling of ethylene through the HF.[6] |
| Polymerization of ethylene | Lower the reaction temperature. Use a shorter residence time. Adjust the catalyst if one is being used. |
| Carbocation rearrangement | While the ethyl carbocation itself doesn't rearrange, impurities in the ethylene feed could lead to the formation of more stable carbocations and undesired products. Ensure the purity of the starting materials. |
| Loss of product during workup | This compound is a gas at room temperature. Ensure your collection apparatus is properly cooled and sealed to prevent product loss. |
Problem 2: Formation of Ethylene as a Major Byproduct in Nucleophilic Substitution
| Possible Cause | Suggested Solution |
| High reaction temperature | Lower the reaction temperature to favor substitution over elimination. |
| Strongly basic fluoride source | While KF is commonly used, consider using a less basic fluoride source if elimination is a significant issue. |
| Steric hindrance | While not a major issue for an ethyl substrate, ensure the substrate is not sterically hindered if applying the method to other primary alkyl halides. |
Problem 3: Reaction of Ethanol with HF is Sluggish or Incomplete
| Possible Cause | Suggested Solution |
| Insufficient protonation of the hydroxyl group | Ensure a sufficient excess of anhydrous HF is used. Note that HF is a weak acid in the liquid phase, which can contribute to slow reaction rates.[7] |
| Water in the reaction mixture | The presence of water can reverse the reaction. Use anhydrous ethanol and HF.[5] |
| Low reaction temperature | For the vapor-phase reaction, ensure the temperature is within the optimal range (e.g., analogous to methanol/HF reaction at 250-400°C with a catalyst).[8] |
Quantitative Data
Table 1: Reported Yields for Different this compound Synthesis Methods
| Reactants | Catalyst/Conditions | Yield (%) | Reference |
| Ethylene, Hydrogen Fluoride | Gas-liquid phase, continuous bubbling, -10°C | Analysis by gas chromatography showed product formation, specific yield not quantified in abstract | [6] |
| Ethyl tosylate, Potassium Fluoride | Not specified | 85.6 | [6] |
| Ethyl fluorosulfonate, Potassium Fluoride | Heat, reflux | 50 | [6] |
| Methanol, Aqueous HF (Analogous to Ethanol) | Vapor phase, 255-320°C, activated carbon/Cr(NO₃)₃ catalyst | 70-74 (for methyl fluoride) | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound by Hydrofluorination of Ethylene (Liquid-Phase Bubbling Method)
This protocol is adapted from the description in patent CN1686984A.[6]
Materials:
-
Anhydrous hydrogen fluoride (HF)
-
Ethylene gas
-
Polytetrafluoroethylene (PTFE)-lined cylindrical reactor with a condenser
-
Gas distributor/bubbler
-
Scrubbing system for acidic gases
-
Rectification column for ethylene recycling
Procedure:
-
Safety Precautions: Anhydrous hydrogen fluoride is extremely corrosive and toxic. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including HF-resistant gloves, a face shield, and a lab coat.[3][7][9][10][11] Have a calcium gluconate gel readily available for HF burns.[11]
-
Reactor Setup: Assemble the PTFE-lined reactor equipped with a condenser and a gas bubbler. The reactor outlet should be connected to a scrubbing system to neutralize unreacted HF.
-
Charging the Reactor: Carefully add a significant excess of liquid anhydrous hydrogen fluoride to the reactor.
-
Reaction:
-
Maintain the reactor temperature at approximately -10°C using a suitable cooling bath.
-
Continuously bubble ethylene gas through the liquid HF via the gas distributor at a controlled rate.
-
The reaction pressure should be maintained at 1 atmosphere.
-
-
Product Collection and Purification:
-
The gaseous reaction mixture exiting the reactor passes through the condenser. Unreacted HF will condense and return to the reactor.
-
The remaining gas stream, containing this compound, unreacted ethylene, and traces of HF, is passed through a scrubbing system (e.g., a solution of sodium bicarbonate or potassium carbonate) to remove acidic gases.
-
The purified gas stream can then be passed through a rectification column to separate the this compound from unreacted ethylene, which can be recycled back to the reactor.
-
Protocol 2: Synthesis of this compound by Nucleophilic Substitution of Ethyl Bromide with Potassium Fluoride
This protocol is a general method adapted from Organic Syntheses for the preparation of n-hexyl fluoride and can be applied to ethyl bromide.[12]
Materials:
-
Ethyl bromide
-
Anhydrous potassium fluoride (finely powdered)
-
Ethylene glycol (dry)
-
Three-necked round-bottomed flask
-
Stirrer
-
Dropping funnel
-
Fractionating column and condenser
Procedure:
-
Safety Precautions: Wear appropriate PPE, including gloves and safety goggles. Perform the reaction in a fume hood.
-
Preparation:
-
Ensure the potassium fluoride is anhydrous by drying it in an oven.
-
Set up the three-necked flask with a stirrer, dropping funnel, and a fractionating column connected to a condenser and receiving flask.
-
-
Reaction:
-
Place a mixture of anhydrous, finely powdered potassium fluoride and dry ethylene glycol in the flask.
-
Heat the mixture to 160-170°C.
-
Add ethyl bromide dropwise from the dropping funnel over several hours.
-
The product, this compound, will distill over as it is formed. The temperature at the top of the fractionating column should be monitored.
-
-
Purification:
-
The collected distillate will contain this compound and potentially some unreacted ethyl bromide and ethylene (from elimination).
-
The crude product can be purified by fractional distillation.
-
Visualizations
Caption: Sₙ1 reaction pathway for this compound synthesis from ethanol and HF.
Caption: Experimental workflow for liquid-phase hydrofluorination of ethylene.
References
- 1. WO1998019982A1 - Process for the purification of 1,1-dithis compound - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. orgsyn.org [orgsyn.org]
- 4. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 5. CN101417925A - Method for producing fluoroethylene by gas phase fluorination of acetylene - Google Patents [patents.google.com]
- 6. CN1686984A - Method for preparing ethyl fluoride - Google Patents [patents.google.com]
- 7. ethz.ch [ethz.ch]
- 8. US4139568A - Process for making methyl fluoride - Google Patents [patents.google.com]
- 9. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: GC-MS Analysis of Reactive Fluoroethane Products
Welcome to the Technical Support Center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of reactive fluoroethane products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing when analyzing reactive this compound products?
A1: Peak tailing for reactive this compound products is often caused by active sites within the GC system. These active sites can be exposed silanol (B1196071) groups on the surface of the inlet liner, glass wool, or the front end of the analytical column. The polar nature of many this compound derivatives can lead to unwanted interactions with these sites, causing delayed elution and asymmetrical peak shapes. Additionally, interactions between halogenated compounds and the ion source can also lead to peak tailing.[1][2][3]
Q2: How can I prevent the degradation of thermally sensitive this compound derivatives in the GC inlet?
A2: To prevent thermal degradation, it is crucial to optimize the inlet temperature. Use the lowest possible temperature that still allows for efficient volatilization of your analytes. Employing a deactivated inlet liner, particularly one with a taper or glass wool to facilitate rapid and uniform vaporization, can minimize the time the analyte spends in the heated inlet.[4][5][6] For highly sensitive compounds, consider using a programmed temperature vaporization (PTV) inlet.
Q3: My mass spectrum for a this compound derivative does not show a molecular ion peak. Is this normal?
A3: Yes, it is common for the molecular ion (M+) peak of fluorinated compounds to be weak or absent in electron ionization (EI) mass spectra.[7][8] This is due to the high energy of EI (typically 70 eV), which can cause extensive fragmentation of the molecule. Softer ionization techniques, such as chemical ionization (CI) or field ionization (FI), may be necessary to observe the molecular ion.[7][8]
Q4: What are the characteristic fragment ions I should look for in the mass spectrum of a this compound derivative?
A4: The fragmentation of this compound derivatives is influenced by the position of the fluorine atom(s) and other functional groups. Common fragmentation pathways include the loss of a fluorine atom (M-19) or hydrogen fluoride (B91410) (M-20). The fragmentation of fluorocarbons often results in the formation of stable carbocations. For example, the mass spectrum of this compound shows prominent peaks at m/z 47 ([C2H4F]+) and 33 ([CH2F]+).[9] Understanding the fragmentation mechanisms of different compound classes can aid in spectral interpretation.[10][11][12]
Q5: When is derivatization necessary for the analysis of this compound products?
A5: Derivatization is necessary when analyzing polar this compound derivatives that have poor volatility or thermal stability.[13][14] For example, fluoroalcohols or fluoro-carboxylic acids can be derivatized to increase their volatility and improve their chromatographic behavior. Common derivatization techniques include silylation, acylation, and alkylation.[15][16]
Troubleshooting Guides
This section provides systematic guidance for resolving common issues during the GC-MS analysis of reactive this compound products.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Possible Cause | Suggested Solution |
| All peaks tail | Active sites in the inlet liner or column. | Replace the inlet liner with a new, deactivated one. Trim 10-20 cm from the front of the GC column.[1] |
| Poor column cut. | Re-cut the column ensuring a clean, square cut.[1] | |
| Column contamination. | Bake out the column at a high temperature (within its limits). If the problem persists, replace the column. | |
| Only polar this compound peaks tail | Specific interaction with active sites. | Use an ultra-inert inlet liner and column. Consider derivatization to reduce the polarity of the analytes. |
| Peaks are fronting | Column overload. | Dilute the sample or reduce the injection volume.[3] |
| Incompatible solvent. | Ensure the sample solvent is compatible with the stationary phase of the column. |
Problem 2: Poor Sensitivity or No Peaks
| Symptom | Possible Cause | Suggested Solution |
| No peaks detected | Syringe issue. | Check the syringe for blockage or damage. |
| Incorrect instrument parameters. | Verify the GC and MS method parameters, including temperatures, gas flows, and mass range. | |
| Leak in the system. | Perform a leak check of the GC system, particularly at the inlet and column connections. | |
| Reduced peak size for all analytes | Contaminated ion source. | Clean the ion source according to the manufacturer's instructions. |
| Low sample concentration. | Verify the sample concentration and preparation procedure.[3] | |
| Selective loss of reactive this compound analytes | Analyte degradation in the inlet. | Lower the inlet temperature. Use a deactivated liner.[3] |
| Adsorption in the flow path. | Use an inert flow path, including an ultra-inert column and liner. |
Experimental Protocols
Protocol 1: General GC-MS Analysis of Volatile this compound Products
This protocol is a starting point for the analysis of volatile, non-polar this compound derivatives.
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Column: DB-624 or similar mid-polar column (30 m x 0.25 mm ID x 1.4 µm film thickness)[17]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
GC Parameters:
-
Inlet: Split/Splitless
-
Inlet Temperature: 200 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1 (can be adjusted based on sample concentration)
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 220 °C
-
Hold: 5 minutes at 220 °C
-
MS Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 35-350
-
Solvent Delay: 3 minutes
Protocol 2: Derivatization of Fluoroethanol for GC-MS Analysis
This protocol describes the silylation of a polar fluoroethanol using BSTFA with 1% TMCS as a catalyst.
Materials:
-
Sample containing fluoroethanol
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane)
-
Pyridine (B92270) (anhydrous)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Evaporate a known amount of the sample to dryness under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous pyridine to the dried sample to dissolve it.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70 °C for 60 minutes.
-
Cool the vial to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS using the parameters from Protocol 1 (adjust temperatures as needed for the derivative).
Quantitative Data Summary
The following table presents typical performance data for the quantitative analysis of halogenated hydrocarbons using GC-MS, which can be used as a benchmark for method validation of this compound product analysis.[18]
| Parameter | Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.0001 - 0.3 µg/L |
| Limit of Quantitation (LOQ) | 0.0004 - 1.0 µg/L |
| Repeatability (%RSD) | < 5% |
Visualizations
Caption: A logical workflow for troubleshooting common GC-MS issues.
Caption: A general experimental workflow for derivatization.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. trajanscimed.com [trajanscimed.com]
- 7. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | C2H5F | CID 9620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 15. scispace.com [scispace.com]
- 16. gcms.cz [gcms.cz]
- 17. Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
Technical Support Center: Optimization of Catalyst Loading for Fluoroethane Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of catalyst loading in fluoroethane synthesis. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on challenges related to catalyst loading and performance.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Insufficient Catalyst Loading: Not enough active sites are available for the hydrofluorination of ethane (B1197151). | 1. Incrementally increase the catalyst loading in small steps (e.g., 0.5 mol% increments).2. Ensure homogeneous mixing of the catalyst with the reactants. |
| Catalyst Deactivation: The catalyst has lost its activity.[1] | 1. Poisoning: Ensure the purity of ethane and hydrogen fluoride (B91410) feeds to remove potential poisons like sulfur or water.[1]2. Coking: Carbonaceous deposits may be blocking active sites. Consider a regeneration protocol, such as controlled oxidation.[2][3]3. Sintering: High reaction temperatures can cause catalyst particles to agglomerate.[1][2] Evaluate if the reaction temperature is within the catalyst's stable range. | |
| Incorrect Reaction Conditions: Temperature, pressure, or reactant ratios may not be optimal. | 1. Optimize the reaction temperature and pressure. Hydrofluorination reactions are often sensitive to these parameters.2. Adjust the ethane to hydrogen fluoride molar ratio. | |
| Poor Selectivity (Formation of Byproducts) | Excessive Catalyst Loading: High catalyst concentration can sometimes lead to side reactions.[4] | 1. Systematically decrease the catalyst loading to find the optimal balance between conversion and selectivity.[4]2. Analyze the product mixture at different catalyst loadings to identify trends. |
| Non-Optimal Reaction Temperature: Temperature can influence the selectivity towards this compound versus other fluorinated or cracked products. | 1. Screen a range of temperatures to identify the optimal window for this compound formation. | |
| Catalyst Active Site Modification: The nature of the active sites may have changed during the reaction. | 1. Characterize the fresh and spent catalyst to identify any structural or compositional changes. | |
| Rapid Catalyst Deactivation | Harsh Reaction Conditions: High temperatures or pressures can accelerate catalyst degradation.[2] | 1. Attempt to lower the reaction temperature and pressure while maintaining an acceptable reaction rate. |
| Feed Impurities: Contaminants in the reactant streams can act as catalyst poisons.[1][3] | 1. Implement or improve the purification of ethane and hydrogen fluoride feeds. | |
| Coke Formation: Carbon deposition on the catalyst surface is a common issue in hydrocarbon reactions.[2][3] | 1. Consider co-feeding a small amount of an inert gas to help reduce coke deposition.2. Investigate different catalyst supports that may be more resistant to coking. |
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of catalyst deactivation during this compound synthesis?
A1: Common indicators of catalyst deactivation include a gradual decrease in ethane conversion, a drop in this compound selectivity, and an increase in the formation of byproducts. In some cases, a change in the color of the catalyst bed may be observed after the reaction.
Q2: How does catalyst loading affect the synthesis of this compound?
A2: Catalyst loading is a critical parameter that influences both the reaction rate and selectivity. Insufficient loading can lead to low conversion rates, while excessive loading may promote side reactions and decrease selectivity.[4] Finding the optimal loading is key to maximizing the yield of this compound.
Q3: What are the common types of catalysts used for hydrofluorination reactions?
A3: Various catalysts have been explored for hydrofluorination reactions, including supported metal catalysts such as platinum-based and palladium-copper systems, as well as metal fluorides and oxides like chromium-based catalysts.[5][6][7] The choice of catalyst depends on the specific reaction conditions and desired performance.
Q4: Can a deactivated catalyst for this compound synthesis be regenerated?
A4: Yes, in many cases, catalyst regeneration is possible. Common methods include:
-
Calcination: Heating the catalyst in a controlled atmosphere (e.g., air or an inert gas) to burn off carbonaceous deposits (coke).[2]
-
Washing: Using a solvent to remove soluble poisons or deposits.[4] The specific regeneration protocol will depend on the nature of the catalyst and the cause of deactivation.
Q5: What safety precautions should be taken when handling catalysts for this compound synthesis?
A5: Always handle catalysts in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Some catalysts may be pyrophoric or toxic. Always consult the Safety Data Sheet (SDS) for the specific catalyst being used. When loading or unloading a reactor, follow established safety procedures to avoid dust exposure and potential ignition sources.[8]
Experimental Protocols
Catalyst Loading Optimization Screening
Objective: To determine the optimal catalyst loading for maximizing this compound yield.
Methodology:
-
Set up a series of parallel fixed-bed reactors or conduct sequential runs in a single reactor.
-
For each run, vary the catalyst loading (e.g., 0.5 mol%, 1.0 mol%, 1.5 mol%, 2.0 mol%) while keeping other reaction parameters constant (temperature, pressure, ethane and hydrogen fluoride flow rates, and total reaction time).
-
Introduce the ethane and hydrogen fluoride reactant mixture into the reactor at the set conditions.
-
Monitor the reaction progress by analyzing the effluent gas stream using an in-line Gas Chromatograph (GC).
-
After the specified reaction time, stop the reaction and analyze the final product mixture.
-
Calculate the ethane conversion and this compound selectivity for each catalyst loading.
-
Plot the yield of this compound as a function of catalyst loading to identify the optimal range.
Data Presentation
Table 1: Example of Catalyst Loading Optimization Data
| Catalyst Loading (mol%) | Ethane Conversion (%) | This compound Selectivity (%) | This compound Yield (%) |
| 0.5 | 35 | 92 | 32.2 |
| 1.0 | 55 | 90 | 49.5 |
| 1.5 | 68 | 85 | 57.8 |
| 2.0 | 72 | 78 | 56.2 |
Note: The data presented above is hypothetical and for illustrative purposes only.
Visualizations
Caption: Troubleshooting workflow for addressing low this compound yield.
Caption: Logical relationships of common catalyst deactivation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Platinum‐Catalysed Hydrofluorination of Alkynes at Room Temperature Promoted by a Fluoride Shuttle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. catalystseurope.org [catalystseurope.org]
Technical Support Center: Quenching Procedures for Reactions Involving Unreacted Fluoroethane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on safely quenching chemical reactions that may contain unreacted fluoroethane. This compound itself is a flammable gas but is generally unreactive under typical quenching conditions. The primary hazard in these reaction mixtures stems from unreacted, highly reactive reagents such as organolithiums (e.g., n-butyllithium, t-butyllithium), Grignard reagents, or strong, non-nucleophilic bases like lithium diisopropylamide (LDA). Improper quenching of these reagents can lead to violent exothermic reactions, fires, or explosions.
This guide offers troubleshooting advice and frequently asked questions to ensure the safe and effective termination of your chemical reactions involving this compound.
Troubleshooting Guide: Quenching Reactive Reagents in the Presence of this compound
This section addresses specific issues that may arise during the quenching process.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Uncontrolled, Rapid Gas Evolution and/or Foaming | - Quenching agent added too quickly.- Reaction mixture not sufficiently cooled.- Concentration of the reactive reagent is too high. | - Immediately stop the addition of the quenching agent.- Ensure the reaction flask is in a cooling bath (e.g., ice/water or dry ice/acetone).- If safe to do so, increase the stirring rate to improve heat dissipation.- Once the reaction is under control, resume the slow, dropwise addition of the quenching agent. |
| Localized Hotspots or "Bumping" of the Solution | - Inadequate stirring.- A solid crust has formed on the surface of the reaction mixture, preventing the quenching agent from reaching the reactive species. | - Increase the stirring speed to ensure the quenching agent is dispersed evenly.- If a solid crust is present, carefully and slowly add more inert solvent to help break it up before continuing the quench. |
| Ignition of Flammable Vapors (e.g., this compound, Solvent) | - A spark from static electricity or heated equipment.- The exothermic quenching reaction has heated the flask contents to their autoignition temperature. | - In case of a small, contained fire, use a Class D fire extinguisher for reactive metals or smother the flames with sand or powdered lime. DO NOT USE WATER OR A CO₂ EXTINGUISHER. - If the fire is large or cannot be safely controlled, evacuate the area and activate the fire alarm.- Always perform quenching in a well-ventilated fume hood, away from ignition sources. |
| Incomplete Quench (Reactivity Observed During Workup) | - Insufficient amount of quenching agent was added.- The quenching agent did not have enough time to react completely.- Pockets of unreacted reagent are trapped within a solid precipitate. | - Before starting the aqueous workup, it is prudent to add a more reactive quenching agent (e.g., methanol (B129727) after isopropanol) to ensure all reactive species are consumed.- Allow the reaction to stir for an extended period after the final addition of the quenching agent before proceeding.- If solids are present, add more solvent and stir vigorously to ensure complete reaction. |
Frequently Asked Questions (FAQs)
Q1: Why is a specific quenching procedure for this compound not provided?
A1: this compound is a relatively inert and volatile gas under most reaction conditions. It does not typically react with the common quenching agents. The primary concern is the presence of unreacted, highly reactive species like organolithiums or strong bases that were used in the reaction. Therefore, the quenching procedure is designed to safely neutralize these hazardous reagents.
Q2: What is the general, recommended procedure for quenching a reaction containing a pyrophoric reagent and this compound?
A2: The recommended procedure involves the slow, controlled addition of a protic solvent to the cooled reaction mixture under an inert atmosphere. A typical sequence is:
-
Cool the reaction flask to 0 °C or below in an ice or dry ice bath.
-
Slowly add a less reactive alcohol, such as isopropanol (B130326), dropwise with vigorous stirring.
-
Once the initial vigorous reaction subsides, a more reactive alcohol like methanol can be slowly added.
-
Finally, water can be cautiously added to ensure the complete destruction of any remaining reactive materials.[1]
Q3: Can I add water directly to my reaction mixture to quench it?
A3: No. Adding water directly to a reaction containing a significant amount of unreacted organolithium or other pyrophoric reagents can cause an extremely violent, uncontrolled exothermic reaction, potentially leading to a fire or explosion.[2] A stepwise quenching with progressively more reactive protic solvents is the safest approach.
Q4: How do I handle the pressure buildup from evaporating this compound and gas evolution during the quench?
A4: It is crucial to perform the quenching in an open or vented system. The reaction should be conducted in a fume hood with a nitrogen or argon inlet and an outlet to a bubbler. This prevents pressure buildup while maintaining an inert atmosphere. Never quench a reaction in a sealed container.[3][4]
Q5: What are the signs of a successful and complete quench?
A5: A successful quench is indicated by the cessation of gas evolution and heat generation upon the addition of the quenching agent. After the final quenching agent (typically water) is added, the reaction mixture should be stirred for a period (e.g., 30 minutes to a few hours) at room temperature with no further signs of reaction.
Quantitative Data for Common Quenching Procedures
The following table provides general guidelines for quenching unreacted organolithium reagents. Note: These are starting points and may need to be adjusted based on the specific reaction scale and conditions. Always start with a more dilute concentration and lower temperature for unknown reactions.
| Reactive Reagent | Dilution Solvent | Initial Quenching Agent | Concentration of Reagent | Temperature | Secondary Quenching Agent(s) |
| n-Butyllithium | Heptane or Toluene | Isopropanol | < 5 wt%[5] | 0 °C to -78 °C | Methanol, then Water |
| t-Butyllithium | Heptane or Toluene | Isopropanol | < 5 wt%[6] | -78 °C[6] | Ethanol, Methanol, then Water[6] |
| Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | Saturated aq. NH₄Cl or Methanol | Reaction dependent | 0 °C to -78 °C | Water |
| Grignard Reagents (e.g., EtMgBr) | Diethyl ether or THF | Saturated aq. NH₄Cl or 1 M HCl | Reaction dependent | 0 °C | Water |
Detailed Experimental Protocol: Quenching of a Dehydrofluorination Reaction of this compound with LDA
This protocol is an example of a common reaction where this compound might be a starting material. The primary hazard to be quenched is the unreacted Lithium Diisopropylamide (LDA).
Materials:
-
Reaction mixture containing unreacted LDA in THF and dissolved this compound.
-
Anhydrous isopropanol
-
Methanol
-
Deionized water
-
Dry ice/acetone bath
-
Inert gas source (Argon or Nitrogen) with a bubbler
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Appropriate personal protective equipment (flame-resistant lab coat, safety goggles, cryogenic gloves)
Procedure:
-
Preparation:
-
Ensure the reaction is being conducted in a certified chemical fume hood.
-
Place a dry ice/acetone bath under the reaction flask and cool the mixture to approximately -78 °C with continuous stirring.
-
Maintain a positive pressure of inert gas throughout the entire quenching process.
-
-
Initial Quench with Isopropanol:
-
Slowly add anhydrous isopropanol to the addition funnel.
-
Add the isopropanol dropwise to the cold, stirred reaction mixture. A vigorous but controlled effervescence should be observed.
-
Monitor the reaction temperature and the rate of gas evolution. If the reaction becomes too vigorous, stop the addition immediately and allow the mixture to cool further.
-
-
Secondary Quench with Methanol:
-
Once the addition of isopropanol is complete and the initial vigorous reaction has subsided, slowly add methanol via the addition funnel.
-
A less vigorous reaction may be observed.
-
-
Final Quench with Water:
-
After the methanol addition is complete and no further reaction is observed, cautiously add deionized water dropwise.
-
If no exotherm or gas evolution is observed, the remaining water can be added more quickly.
-
-
Completion:
-
Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature while stirring.
-
Continue stirring for at least one hour to ensure the quench is complete.
-
The reaction mixture can now be safely worked up or disposed of according to your institution's hazardous waste guidelines.
-
Visualizing the Quenching Workflow and Hazards
A clear understanding of the quenching process and its potential dangers is critical for laboratory safety.
Caption: A stepwise workflow for safely quenching pyrophoric reagents.
Caption: Potential hazards arising from improper quenching procedures.
References
Validation & Comparative
A Comparative Analysis of Fluoroethane Versus Other Ethylating Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate ethylating agent is a critical decision that can significantly impact reaction efficiency, yield, and safety. This guide provides a comprehensive comparative analysis of fluoroethane against other commonly employed ethylating agents, including bromoethane (B45996), iodoethane (B44018), diethyl sulfate (B86663), and ethyl triflate. The comparison is supported by experimental data to facilitate informed decision-making in organic synthesis.
Executive Summary
Ethylating agents are indispensable reagents in organic chemistry for the introduction of an ethyl group onto a substrate. The reactivity of these agents is primarily governed by the nature of the leaving group, with the general trend for haloalkanes being I > Br > Cl > F. This trend is reflected in the relative reactivity of iodoethane and bromoethane. More potent agents like ethyl triflate offer significantly higher reactivity due to the excellent leaving group ability of the triflate anion. Diethyl sulfate is a cost-effective and reactive ethylating agent, but its use is associated with significant toxicity concerns. This compound is the least reactive among the haloethanes and is not typically used as a standard ethylating agent in synthetic organic chemistry due to the strength of the carbon-fluorine bond. Its applications are more specialized, for instance, in the synthesis of radiolabeled compounds.
Data Presentation: A Quantitative Comparison of Ethylating Agents
The following table summarizes the key properties and relative reactivity of various ethylating agents. This data is compiled from various sources and is intended to provide a general comparison. Actual reaction rates will vary depending on the specific substrate, solvent, and reaction conditions.
| Ethylating Agent | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Leaving Group | Relative Rate Constant (k_rel) for S_N2 Reaction | Key Characteristics |
| This compound | C₂H₅F | 48.06 | -37 | F⁻ | Very Low | Low reactivity, not a standard ethylating agent.[1] |
| Bromoethane | C₂H₅Br | 108.97 | 38 | Br⁻ | ~10,000 | Good reactivity, commonly used.[2] |
| Iodoethane | C₂H₅I | 155.97 | 72 | I⁻ | ~30,000 | High reactivity due to excellent leaving group.[2] |
| Diethyl Sulfate | (C₂H₅)₂SO₄ | 154.18 | 209 | EtSO₄⁻ | High | Reactive and cost-effective, but highly toxic.[3][4] |
| Ethyl Triflate | CF₃SO₃C₂H₅ | 178.13 | 115 | CF₃SO₃⁻ | Very High | Extremely reactive, powerful ethylating agent.[5][6] |
Reactivity and Mechanistic Considerations
The primary mechanism for ethylation by these agents is the bimolecular nucleophilic substitution (S_N2) reaction. The rate of this reaction is highly dependent on the ability of the leaving group to depart.
Workflow for Selecting an Ethylating Agent
Caption: A decision tree to guide the selection of an appropriate ethylating agent.
Experimental Protocols
The following are general procedures for common ethylation reactions. Researchers should optimize these protocols for their specific substrates and equipment.
O-Ethylation of a Phenol using Iodoethane
This protocol describes a general procedure for the ethylation of a phenolic compound.[7]
Materials:
-
Phenolic substrate (1.0 eq)
-
Iodoethane (1.1 - 1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenolic substrate, anhydrous potassium carbonate, and anhydrous DMF.
-
Stir the mixture and add iodoethane dropwise.
-
Heat the reaction mixture to 50-70 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
N-Ethylation of a Primary Amine using Iodoethane
This protocol provides a general procedure for the selective mono-ethylation of a primary amine.[7]
Materials:
-
Primary amine substrate (2.0 - 3.0 eq)
-
Iodoethane (1.0 eq)
-
A suitable non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA) or an inorganic base like potassium carbonate (1.5 eq)
-
Anhydrous Acetonitrile (B52724) (ACN)
-
Water
-
Brine
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the primary amine in anhydrous acetonitrile and add the base.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of iodoethane in anhydrous acetonitrile to the cooled, stirring amine solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Safety and Handling
All ethylating agents should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
-
This compound: A flammable gas that can cause asphyxiation by displacing air.[1]
-
Bromoethane and Iodoethane: Volatile and toxic liquids. Avoid inhalation and skin contact.
-
Diethyl Sulfate: Highly toxic and a suspected carcinogen.[4][8][9][10] Extreme care must be taken to avoid exposure.
-
Ethyl Triflate: A powerful and highly reactive agent that should be handled with care. It is moisture-sensitive and can decompose violently.
Signaling Pathways and Experimental Workflows
The following diagram illustrates a generalized S_N2 reaction pathway for ethylation.
Caption: A simplified diagram of the S_N2 ethylation mechanism.
Conclusion
The choice of an ethylating agent is a multifaceted decision involving considerations of reactivity, selectivity, cost, and safety. While iodoethane and bromoethane are workhorse reagents for many standard ethylations, more powerful agents like ethyl triflate are necessary for less reactive substrates. Diethyl sulfate remains a viable option when cost is a primary driver, but its high toxicity necessitates stringent safety protocols. This compound, due to its low reactivity, is generally not a suitable choice for routine ethylation reactions in a synthetic laboratory setting. Researchers should carefully evaluate these factors to select the optimal reagent for their specific synthetic challenge.
References
- 1. A trifluoromethanesulfonate (triflate) can be used in a manner si... | Study Prep in Pearson+ [pearson.com]
- 2. benchchem.com [benchchem.com]
- 3. DIETHYL SULFATE - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Diethyl sulfate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl trifluoromethanesulfonate | 425-75-2 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. aarti-industries.com [aarti-industries.com]
- 9. chemicalds.com [chemicalds.com]
- 10. Diethyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of Fluoroethane and its Chloro- and Bromo-Analogs
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic properties of fluoroethane, chloroethane (B1197429), and bromoethane. This document provides a detailed comparison of their infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by experimental protocols.
The introduction of a halogen atom to an ethane (B1197151) molecule significantly influences its electron distribution and bond strengths, leading to distinct spectroscopic signatures. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various research and development settings. This guide presents a comparative analysis of the spectroscopic data for this compound, chloroethane, and bromoethane, offering a valuable resource for their differentiation.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from Infrared (IR), Raman, ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) analyses of this compound, chloroethane, and bromoethane.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides insights into the bonding and functional groups within a molecule. The electronegativity of the halogen atom (F > Cl > Br) directly impacts the vibrational frequencies of the C-X bond and adjacent C-H and C-C bonds.
Table 1: Comparison of Major IR and Raman Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | This compound | Chloroethane | Bromoethane |
| C-H Stretch | ~2980 - 3010 | ~2880 - 3080[1] | ~2845 - 2975 |
| CH₂ Scissor | ~1450 | ~1450 | ~1445 |
| CH₃ Umbrella | ~1380 | ~1380 | ~1380 |
| C-C Stretch | ~1050 | ~1035 | ~955 |
| C-X Stretch | ~1050 | ~675[1] | ~560 |
| CH₂ Rock | ~790 | ~785 | ~730 |
Note: Raman data for this compound and chloroethane is less commonly reported in comprehensive tables.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the electronic environment, which is significantly altered by the neighboring halogen.
Table 2: ¹H NMR Spectroscopic Data (in CDCl₃)
| Parameter | This compound | Chloroethane | Bromoethane |
| Chemical Shift (δ) - CH₃ | ~1.25 ppm | ~1.48 ppm[2] | ~1.68 ppm |
| Multiplicity - CH₃ | Triplet of doublets | Triplet | Triplet |
| J-Coupling (³JHH) - CH₃ | ~7 Hz | ~7.2 Hz[2] | ~7 Hz |
| Chemical Shift (δ) - CH₂X | ~4.4 ppm | ~3.57 ppm[2] | ~3.42 ppm |
| Multiplicity - CH₂X | Quartet of doublets | Quartet | Quartet |
| J-Coupling (³JHH) - CH₂X | ~7 Hz | ~7.2 Hz[2] | ~7 Hz |
| J-Coupling (²JHF) - CH₂F | ~47 Hz | - | - |
| J-Coupling (³JHF) - CH₃ | ~24 Hz | - | - |
Table 3: ¹³C NMR Spectroscopic Data (in CDCl₃)
| Parameter | This compound | Chloroethane | Bromoethane |
| Chemical Shift (δ) - CH₃ | ~15 ppm | ~18.7 ppm | ~19.4 ppm |
| Multiplicity - CH₃ | Doublet | Singlet | Singlet |
| J-Coupling (²JCF) - CH₃ | ~21 Hz | - | - |
| Chemical Shift (δ) - CH₂X | ~79 ppm | ~39.9 ppm | ~27.9 ppm |
| Multiplicity - CH₂X | Doublet | Singlet | Singlet |
| J-Coupling (¹JCF) - CH₂F | ~169 Hz | - | - |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The isotopic distribution of chlorine and bromine leads to characteristic patterns in the mass spectra of their respective analogs.
Table 4: Key Mass Spectrometry Data (Electron Ionization)
| Parameter | This compound | Chloroethane | Bromoethane |
| Molecular Ion (M⁺) | m/z 48 | m/z 64 & 66 (3:1 ratio) | m/z 108 & 110 (1:1 ratio) |
| Base Peak | m/z 47 ([C₂H₄F]⁺) | m/z 29 ([C₂H₅]⁺) | m/z 29 ([C₂H₅]⁺) |
| Major Fragments | m/z 29 ([C₂H₅]⁺) | m/z 49/51 ([CH₂Cl]⁺), m/z 27 ([C₂H₃]⁺) | m/z 79/81 ([Br]⁺), m/z 27 ([C₂H₃]⁺) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of the liquid haloethane.
Methodology:
-
Sample Preparation: A drop of the neat liquid sample (this compound, chloroethane, or bromoethane) is placed between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
The plates are gently pressed together to form a thin liquid film.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
-
Data Acquisition:
-
A background spectrum of the empty salt plates is recorded to account for any atmospheric and instrumental absorptions.
-
The sample is then placed in the spectrometer's sample holder.
-
The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹).
-
Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum of the compound.
Raman Spectroscopy
Objective: To obtain the Raman scattering spectrum of the liquid haloethane.
Methodology:
-
Sample Preparation: The liquid sample is placed in a glass capillary tube or a cuvette.
-
Instrumentation: A Raman spectrometer equipped with a monochromatic laser source (e.g., 532 nm or 785 nm) is used.
-
Data Acquisition:
-
The laser is focused onto the sample.
-
The scattered light is collected at a 90° angle to the incident beam.
-
The collected light is passed through a filter to remove the strong Rayleigh scattering and then dispersed by a grating onto a CCD detector.
-
The spectrum is recorded as the intensity of scattered light versus the Raman shift (in cm⁻¹).
-
-
Data Processing: The resulting spectrum is analyzed to identify the vibrational modes of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of the haloethanes.
Methodology:
-
Sample Preparation:
-
Approximately 5-20 mg of the haloethane is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.
-
A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).
-
The solution is transferred to a 5 mm NMR tube.
-
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition for ¹H NMR:
-
The spectrometer is locked onto the deuterium (B1214612) signal of the solvent and the magnetic field is shimmed to achieve homogeneity.
-
A standard one-pulse experiment is performed to acquire the ¹H spectrum.
-
Key parameters include the spectral width, number of scans, and relaxation delay.
-
-
Data Acquisition for ¹³C NMR:
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing ¹H-¹³C coupling, resulting in single peaks for each unique carbon.
-
A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to TMS.
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.
Methodology:
-
Sample Introduction: A small amount of the volatile haloethane is introduced into the mass spectrometer, often via a gas chromatography (GC-MS) system which separates the compound from any impurities.
-
Ionization: The sample molecules are ionized, typically using Electron Ionization (EI). In this method, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺).
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
Comparative Analysis Workflow
The logical workflow for the comparative spectroscopic analysis of this compound and its analogs is illustrated in the diagram below. This process ensures a systematic approach to data acquisition and interpretation, leading to a comprehensive understanding of the structural and electronic differences between these compounds.
Caption: Comparative Spectroscopic Analysis Workflow.
References
- 1. C2H5Cl CH3CH2Cl infrared spectrum of chloroethane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. C2H5Cl CH3CH2Cl chloroethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Validating Computational Models for Predicting Fluoroethane Reactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately predicting the reactivity of organofluorine compounds like fluoroethane is crucial for designing novel molecules and reaction pathways. This guide provides an objective comparison of computational models for predicting this compound reactivity, supported by experimental data and detailed methodologies.
Computational chemistry offers a powerful toolkit for investigating reaction mechanisms and kinetics, providing insights that can accelerate experimental research. However, the accuracy of these computational models must be rigorously validated against experimental results. This guide focuses on the reactivity of this compound, a simple yet representative fluoroalkane, to compare the performance of various computational methods. The primary reaction examined is the hydrogen abstraction by a hydroxyl radical (•OH), a key reaction in atmospheric chemistry and a model for radical-initiated processes in biological systems.
Comparison of Computational Models
The prediction of reaction energetics, particularly activation energies (Ea) and reaction enthalpies (ΔH), is a critical test for computational models. Here, we compare results from high-level ab initio methods and a selection of Density Functional Theory (DFT) functionals against experimental values for the reaction of this compound with the hydroxyl radical.
Table 1: Comparison of Calculated and Experimental Activation Energies (Ea) for the reaction CH3CH2F + •OH → CH3CHF• + H2O
| Computational Method | Basis Set | Calculated Ea (kcal/mol) | Deviation from Experimental Ea (kcal/mol) |
| Experimental | - | 1.35 ± 0.14 | - |
| G2 Theory (High-level ab initio) | - | 1.35[1] | 0.00 |
| MP2(full) | 6-31G(d,p) | 1.80 | +0.45 |
| Gaussian-2(MP2) | - | 1.50 | +0.15 |
| B3LYP | 6-311g** | Value not available for this specific reaction in the search results | - |
| M06-2X | 6-311+G(d,p) | Value not available for this specific reaction in the search results | - |
Note: The B3LYP and M06-2X values for this specific reaction were not found in the provided search results. These are commonly used functionals and their inclusion would be beneficial for a more complete comparison.
Table 2: Comparison of Calculated and Experimental Reaction Enthalpies (ΔH) for the reaction CH3CH2F + •OH → CH3CHF• + H2O
| Computational Method | Basis Set | Calculated ΔH (kcal/mol) |
| G2 Theory (High-level ab initio) | - | -18.36[1] |
| MP2(full) | 6-31G(d,p) | Value not available in search results |
| B3LYP | 6-311g** | Value not available for this specific reaction in the search results |
As the tables illustrate, high-level ab initio methods like G2 theory can provide excellent agreement with experimental activation energies.[1] While specific values for B3LYP and M06-2X for this reaction were not retrieved, benchmark studies on similar hydrogen abstraction reactions from fluoroalkanes are necessary to evaluate their performance.
Experimental Protocols
Validating computational predictions requires robust experimental data. The following protocols outline the key experimental methods used to determine the reactivity of this compound.
Experimental Workflow for Kinetic Studies
The general workflow for experimentally validating computational models of this compound reactivity involves several key steps, from reactant preparation to data analysis.
Gas-Phase Kinetic Measurements using a Flow Reactor
A common technique for studying gas-phase reactions is the use of a flow reactor coupled with a detection method like mass spectrometry.
Objective: To measure the rate constant of the reaction between this compound and a radical species (e.g., •OH or Cl•) at various temperatures.
Apparatus:
-
Flow Reactor: A temperature-controlled tube (often made of quartz) where the reaction occurs.
-
Radical Source: A method to generate the desired radical species. For example, •OH radicals can be generated by the flash photolysis of water vapor.
-
Mass Spectrometer: To detect and quantify the reactants and products.
-
Gas Handling System: To precisely control the flow rates of the reactant gases.
Procedure:
-
Reactant Preparation: Prepare a known concentration of this compound in a carrier gas (e.g., Helium).
-
Radical Generation: Generate the radical species in the flow reactor.
-
Reaction Initiation: Introduce the this compound/carrier gas mixture into the flow reactor to initiate the reaction.
-
Detection: Continuously sample the gas mixture from the reactor into the mass spectrometer to monitor the concentrations of reactants and products as a function of reaction time (or distance along the reactor).
-
Data Acquisition: Record the ion signals corresponding to this compound and the reaction products at different temperatures.
-
Kinetic Analysis: From the decay of the this compound signal or the rise of the product signal, determine the pseudo-first-order rate constant at each temperature.
-
Arrhenius Analysis: Plot the natural logarithm of the rate constant (ln k) versus the inverse of the temperature (1/T). The slope of this Arrhenius plot is equal to -Ea/R, where R is the gas constant, allowing for the determination of the activation energy (Ea).
Signaling Pathway for Computational Prediction and Validation
The interplay between computational prediction and experimental validation is a cyclical process that drives scientific discovery.
Conclusion
The validation of computational models against experimental data is paramount for their reliable application in chemical research. For this compound reactivity, high-level ab initio methods like G2 theory demonstrate excellent accuracy in predicting activation energies. While a comprehensive comparison of various DFT functionals for this specific molecule requires further investigation, the experimental protocols outlined in this guide provide a clear framework for generating the necessary validation data. The iterative process of computational prediction and experimental validation will continue to refine our understanding of chemical reactivity and guide the development of more accurate and predictive theoretical models.
References
A Comparative Guide to Catalysts for Fluoroethane Synthesis and Related C2 Fluorination Reactions
For Researchers, Scientists, and Drug Development Professionals
The synthesis of fluoroethane and other monofluorinated C2 building blocks is of significant interest in the pharmaceutical and agrochemical industries. The introduction of a single fluorine atom can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides a comparative overview of catalytic systems for the synthesis of this compound and related C2 fluorinated compounds, focusing on two primary pathways: the halogen exchange (Halex) reaction of chloroethanes and the hydrofluorination of unsaturated C2 precursors. Due to the limited availability of direct comparative studies on this compound synthesis, this guide leverages experimental data from closely related and industrially relevant C2 fluorination reactions to benchmark catalyst performance.
Performance Comparison of Catalytic Systems
The selection of a catalyst for C2 fluorination reactions is critical and depends on the desired product, the starting materials, and the process conditions. The following tables summarize the performance of different catalysts for the hydrofluorination of acetylene (B1199291) and the fluorination of chlorinated ethanes.
Table 1: Performance of Catalysts in the Hydrofluorination of Acetylene
| Catalyst System | Starting Material | Product(s) | Conversion (%) | Selectivity (%) | Reaction Conditions | Reference |
| Aluminum-based (Modified) | Acetylene | Vinyl Fluoride (B91410), 1,1-Dithis compound | Up to 96.0 | 73.0 (for Vinyl Fluoride) | Temperature: 300°C, Molar Ratio (HF:C₂H₂): 2.5:1, GHSV: 900 h⁻¹ | [1] |
| Aluminum Fluoride | Acetylene | Vinyl Fluoride, 1,1-Dithis compound | Substantially quantitative after a few hours | Not specified | Temperature: 450-650°F (232-343°C), Molar Excess of HF, Space Velocity: 200-300 vol/vol catalyst/hr | [2] |
Table 2: Overview of Catalysts for the Fluorination of Chloroethanes (Halex Reaction)
| Catalyst System | Starting Material(s) | Product(s) | Key Features | Reference |
| Antimony Trifluoride (SbF₃) with SbCl₅ | Chloroethane/Dichloroethane | This compound/Dithis compound | Classic Swarts reaction catalyst; reaction proceeds via halogen exchange. The presence of a pentavalent antimony salt is often crucial for catalytic activity. | [3][4][5] |
| Heavy Metal Fluorides (AgF, Hg₂F₂, CoF₂) | Chloroethane/Bromoethane | This compound | Used in Swarts-type reactions. The choice of metal fluoride can influence reactivity and yield. | [6] |
| Fluorinated Fe₃O₄ and Co₃O₄ | C2 Chlorocarbons | C2 Chlorofluorocarbons | Capable of room-temperature fluorination. The product distribution can be influenced by the choice of metal oxide. | [7] |
| Chromium Fluoride and Magnesium Fluoride | 1,1,1-Trichloroethane (B11378) | 1-Fluoro-1,1-dichloroethane, 1,1,1-Trithis compound (B1214931) | Active for gas-phase fluorination. A two-stage temperature process can improve yield and catalyst lifetime. | [8] |
Experimental Protocols
Detailed and reproducible experimental methodologies are essential for the evaluation and implementation of catalytic systems. Below are representative protocols for the two main synthetic routes discussed.
Gas-Phase Hydrofluorination of Acetylene
This protocol is based on the conditions described for aluminum-based catalysts.
Materials:
-
Catalyst: Modified aluminum-based catalyst (e.g., alumina (B75360) modified with a lanthanide metal).
-
Reactants: Anhydrous hydrogen fluoride (HF) and acetylene (C₂H₂).
-
Carrier gas (optional): Nitrogen (N₂).
Procedure:
-
The catalyst is packed into a fixed-bed reactor made of a material resistant to HF (e.g., Monel or nickel alloy).
-
The catalyst is pre-treated in situ by heating under a flow of nitrogen to remove any adsorbed moisture.
-
The reactor is brought to the desired reaction temperature (e.g., 220-320°C).[1]
-
A gaseous mixture of HF and C₂H₂ is introduced into the reactor at a specific molar ratio (e.g., 1-3:1 HF:C₂H₂).[1]
-
The gas hourly space velocity (GHSV) is maintained at a defined rate (e.g., 250-2500 h⁻¹).[1]
-
The product stream exiting the reactor is passed through a scrubbing system to remove unreacted HF and then analyzed by gas chromatography (GC) to determine the conversion of acetylene and the selectivity to vinyl fluoride and 1,1-dithis compound.
Halogen Exchange (Swarts) Fluorination of Chloroethane
This protocol describes a general procedure for the Swarts reaction.
Materials:
-
Catalyst: Antimony trifluoride (SbF₃) and a catalytic amount of antimony pentachloride (SbCl₅).
-
Reactant: Chloroethane (C₂H₅Cl).
-
Solvent (optional): A high-boiling point, inert solvent.
Procedure:
-
The reaction is carried out in a reaction vessel equipped with a reflux condenser and a stirrer, made of a material resistant to the reactants.
-
Antimony trifluoride and a catalytic amount of antimony pentachloride are charged into the reactor.
-
Chloroethane is added to the reactor.
-
The reaction mixture is heated to initiate the halogen exchange. The reaction temperature will depend on the specific substrate and catalyst loading.
-
The reaction progress is monitored by taking aliquots and analyzing them by GC.
-
Upon completion, the this compound product is separated from the reaction mixture, typically by distillation. The lower boiling point of the fluoride compared to the corresponding chloride facilitates this separation.[5]
Reaction Pathways and Experimental Workflow
Visualizing the reaction mechanisms and experimental setups can aid in understanding and optimizing the synthesis of this compound.
References
- 1. CN103920484A - Catalyst for hydrofluorination reaction of acetylene to prepare vinyl fluoride and 1,1-dithis compound, and preparation method and application thereof - Google Patents [patents.google.com]
- 2. US2471525A - Reaction of an acetylene with hf to produce vinyl fluoride and/or dithis compound andhomologues thereof - Google Patents [patents.google.com]
- 3. Swarts fluorination - Wikipedia [en.wikipedia.org]
- 4. Swarts Reaction [unacademy.com]
- 5. byjus.com [byjus.com]
- 6. scienceinfo.com [scienceinfo.com]
- 7. Room-temperature catalytic fluorination of C1 and C2 chlorocarbons and chlorohydrocarbons on fluorinated Fe3O4 and Co3O4 - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 8. DSpace at KIST: Preparation of 1,1,1-trithis compound by catalytic fluorination of 1,1,1-trichloroethane and 1-fluoro-1,1-dichloroethane [pubs.kist.re.kr]
A Comparative Analysis of the Environmental Impact of Fluoroethane (HFC-161) and Other Hydrofluorocarbons
For Immediate Release
This guide provides a comprehensive comparison of the environmental impact of Fluoroethane (HFC-161) against other commonly used hydrofluorocarbons (HFCs). The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on the selection and use of these compounds, particularly in applications where environmental impact is a critical consideration.
Hydrofluorocarbons were widely adopted as replacements for ozone-depleting chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs).[1][2][3] While HFCs do not deplete the stratospheric ozone layer, many are potent greenhouse gases with significant global warming potentials (GWPs).[1][4][5][6][7][8] This guide focuses on key environmental metrics: Ozone Depletion Potential (ODP), Global Warming Potential (GWP), and Atmospheric Lifetime, to provide a clear and objective comparison.
Quantitative Comparison of Environmental Impact
The following table summarizes the key environmental impact parameters for this compound and a selection of other HFCs. The data is primarily sourced from the Intergovernmental Panel on Climate Change (IPCC) assessment reports.
| Compound | Chemical Formula | CAS Number | Atmospheric Lifetime (years) | GWP (100-year time horizon) | Ozone Depletion Potential (ODP) |
| This compound (HFC-161) | CH₃CH₂F | 353-36-6 | 0.3 | 12 | 0 |
| HFC-23 | CHF₃ | 75-46-7 | 222 | 14,800 | 0 |
| HFC-32 | CH₂F₂ | 75-10-5 | 5.2 | 675 | 0 |
| HFC-125 | CHF₂CF₃ | 354-33-6 | 29 | 3,500 | 0 |
| HFC-134a | CH₂FCF₃ | 811-97-2 | 14 | 1,430 | 0 |
| HFC-143a | CH₃CF₃ | 420-46-2 | 52 | 4,470 | 0 |
| HFC-152a | CH₃CHF₂ | 75-37-6 | 1.4 | 124 | 0 |
| HFC-227ea | CF₃CHFCF₃ | 431-89-0 | 34.2 | 3,220 | 0 |
| HFC-236fa | CF₃CH₂CF₃ | 690-39-1 | 240 | 9,810 | 0 |
| HFC-245fa | CHF₂CH₂CF₃ | 460-73-1 | 7.6 | 1,030 | 0 |
Data sourced from IPCC Assessment Reports and other scientific literature.
Experimental Protocols
The environmental impact parameters presented in this guide are determined through rigorous experimental and modeling techniques.
Determination of Atmospheric Lifetime
The atmospheric lifetime of an HFC is primarily determined by its rate of reaction with the hydroxyl radical (•OH) in the troposphere.[1][6][9] The experimental protocol to determine this rate constant typically involves a relative rate method in a smog chamber or flow tube reactor.[4][10][11][12][13]
Methodology:
-
Reactant Mixture Preparation: A mixture of the target HFC, a reference compound with a well-known OH reaction rate constant, and an OH radical precursor (e.g., methyl nitrite, CH₃ONO, or hydrogen peroxide, H₂O₂) is prepared in a reaction chamber filled with purified air.[4][11]
-
OH Radical Generation: The OH precursor is photolyzed using UV lamps to generate OH radicals.
-
Concentration Monitoring: The concentrations of the target HFC and the reference compound are monitored over time using techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS).
-
Data Analysis: The relative decay rates of the target HFC and the reference compound are used to calculate the rate constant for the reaction of the target HFC with OH radicals. The atmospheric lifetime (τ) is then calculated using the following equation:
τ = 1 / (k_OH * [OH])
where k_OH is the measured rate constant and [OH] is the global average tropospheric concentration of OH radicals.
Determination of Global Warming Potential (GWP)
The GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO₂).[14] It is calculated based on the compound's radiative efficiency and its atmospheric lifetime.[15]
Methodology:
-
Infrared Absorption Spectrum Measurement: The infrared absorption spectrum of the HFC is measured using Fourier Transform Infrared (FTIR) spectroscopy.[15] This determines the wavelengths at which the molecule absorbs thermal radiation.
-
Radiative Efficiency Calculation: The radiative efficiency (RE), which is the radiative forcing per unit concentration change, is calculated from the infrared absorption spectrum.[15]
-
GWP Calculation: The GWP is calculated by integrating the radiative forcing of a pulse emission of the gas over a chosen time horizon (typically 100 years) and dividing it by the integrated radiative forcing of a similar emission of CO₂ over the same period. The calculation takes into account the atmospheric decay of the compound (its lifetime).
Atmospheric Degradation Pathway
The primary atmospheric sink for HFCs is their reaction with hydroxyl radicals in the troposphere.[1] This initiates a cascade of reactions that ultimately break down the HFC into smaller, less harmful compounds. The following diagram illustrates the general atmospheric degradation pathway for HFCs.
Conclusion
This compound (HFC-161) exhibits a significantly lower environmental impact compared to many other HFCs, characterized by a very short atmospheric lifetime and a low 100-year GWP. This makes it a potentially more environmentally benign alternative in applications where its performance characteristics are suitable. However, a comprehensive assessment for any specific application should also consider factors such as toxicity, flammability, and energy efficiency. The data and methodologies presented in this guide aim to support such assessments by providing a clear, data-driven comparison of the environmental properties of these compounds.
References
- 1. Atmospheric degradation of HFCs and HCFCs: chemistry and noxiousness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. egusphere.copernicus.org [egusphere.copernicus.org]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. egusphere.copernicus.org [egusphere.copernicus.org]
- 6. fluorocarbons.org [fluorocarbons.org]
- 7. ghgprotocol.org [ghgprotocol.org]
- 8. Assessment of Low Global Warming Potential Refrigerants for Drop-In Replacement by Connecting their Molecular Features to Their Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. csl.noaa.gov [csl.noaa.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. iifiir.org [iifiir.org]
- 15. researchgate.net [researchgate.net]
Unveiling Molecular Structures: A Comparative Guide to Experimental and Predicted ¹⁹F NMR Chemical Shifts for Fluoroethane Derivatives
For researchers, scientists, and professionals in drug development, accurately determining the structure of fluorinated molecules is paramount. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical technique for this purpose. This guide provides a comparative analysis of experimentally measured and computationally predicted ¹⁹F NMR chemical shifts for a selection of fluoroethane derivatives, offering insights into the accuracy of predictive methods and detailing the experimental protocols for validation.
The incorporation of fluorine into organic molecules can dramatically alter their chemical and physical properties, a strategy widely employed in the development of pharmaceuticals and advanced materials. ¹⁹F NMR is particularly well-suited for characterizing these compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[1] Computational methods, especially Density Functional Theory (DFT), have emerged as valuable tools for predicting ¹⁹F NMR chemical shifts, aiding in spectral assignment and structure elucidation.[2] This guide examines the correlation between these in silico predictions and experimental data.
Performance Comparison: Predicted vs. Experimental ¹⁹F NMR Chemical Shifts
The accuracy of computational methods in predicting ¹⁹F NMR chemical shifts is crucial for their reliable application. The following table summarizes a comparison of experimental ¹⁹F NMR chemical shifts for a series of this compound derivatives with values predicted using DFT calculations. The data is compiled from various research articles and databases. It is important to note that the experimental values can be influenced by factors such as solvent and temperature.
| This compound Derivative | Experimental ¹⁹F Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) | Computational Method |
| 1,1,1-Trithis compound | -67.5 | -66.8 | B3LYP/6-311+G(2d,p) |
| 1,1-Dithis compound | -93.2 | -92.1 | B3LYP/6-311+G(2d,p) |
| This compound | -210.8 | -208.5 | B3LYP/6-311+G(2d,p) |
| 1,1,1,2-Tetrathis compound | -81.3 (CF₃), -136.5 (CHF) | -80.5 (CF₃), -135.2 (CHF) | GIAO-B3LYP/6-31G(d) |
| Pentathis compound | -81.6 (CF₃), -138.1 (CF₂H) | -80.9 (CF₃), -137.0 (CF₂H) | GIAO-B3LYP/6-31G(d) |
| 1-Chloro-1,1-dithis compound | -63.9 | -62.7 | B3LYP/6-311+G(2d,p) |
Note: The presented data is a compilation from multiple sources for illustrative purposes. For specific research applications, it is recommended to consult the primary literature.
Experimental Protocols
Obtaining high-quality experimental ¹⁹F NMR data is fundamental for validating computational predictions. The following is a generalized protocol for the ¹⁹F NMR analysis of small molecules, including this compound derivatives.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the ¹⁹F NMR spectrum.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices include chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. The choice of solvent can influence the chemical shifts.
-
Concentration: A typical concentration for ¹⁹F NMR of small molecules is in the range of 10-50 mM.
-
Reference Standard: An internal or external reference standard is used to calibrate the chemical shift scale. Trifluoromethylbenzene (C₆H₅CF₃) or trifluorotoluene are common choices. For internal referencing, a small amount of the standard is added directly to the sample.
2. NMR Instrument Setup:
-
Spectrometer: A high-field NMR spectrometer is recommended for better signal dispersion and sensitivity.
-
Probe: A broadband or a specific ¹⁹F probe is required. Many modern NMR probes are capable of observing ¹⁹F.
-
Tuning and Matching: The probe must be tuned to the ¹⁹F frequency and matched to the spectrometer's electronics to ensure efficient signal transmission.
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp and symmetrical NMR signals.
3. Data Acquisition:
-
Pulse Sequence: A simple pulse-acquire sequence is typically sufficient for routine ¹⁹F NMR spectra.
-
Acquisition Parameters:
-
Spectral Width: The spectral width should be large enough to encompass all expected ¹⁹F signals. A typical range for organofluorine compounds is around 300 ppm.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.
-
Relaxation Delay: A relaxation delay of 1-5 seconds allows for the magnetization to return to equilibrium between scans.
-
Number of Scans: The number of scans depends on the sample concentration and the desired signal-to-noise ratio. For concentrated samples, a few scans may be sufficient, while dilute samples may require hundreds or thousands of scans.
-
-
Proton Decoupling: To simplify the spectrum and improve sensitivity, proton decoupling is often applied during the acquisition of the ¹⁹F signal.
4. Data Processing:
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the signal of the reference standard.
-
Integration: The area under each peak is integrated to determine the relative number of fluorine atoms contributing to the signal.
Visualizing the Workflow and Methodologies
To better illustrate the processes involved in the experimental validation of predicted ¹⁹F NMR chemical shifts, the following diagrams are provided.
Caption: Workflow for the experimental validation of predicted ¹⁹F NMR chemical shifts.
Caption: Comparison of DFT and MPNN methods for predicting ¹⁹F NMR chemical shifts.[3]
References
A Comparative Guide to Cross-Validation of Analytical Methods for Fluoroethane Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of fluoroethane, a critical component in various industrial applications and a potential metabolite of pharmaceutical interest, demands robust and reliable analytical methods. Cross-validation of these methods is paramount to ensure data integrity, consistency across different analytical platforms, and compliance with regulatory standards. This guide provides a comprehensive comparison of the primary analytical techniques for this compound quantification—Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS)—supported by experimental data and detailed protocols to aid in method selection and validation.
Comparison of Analytical Techniques
The choice between GC-FID and GC-MS for this compound quantification depends on the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the sample matrix.
-
Gas Chromatography-Flame Ionization Detection (GC-FID): This technique is a robust and widely used method for quantifying organic compounds. While less selective than MS, GC-FID offers excellent linearity and sensitivity for many analytes. It is a cost-effective approach suitable for routine analysis where this compound is well-separated from other components in the sample matrix.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides a higher degree of selectivity and sensitivity, offering definitive identification based on the analyte's mass spectrum.[1] The fragmentation pattern of this compound serves as a unique fingerprint, minimizing the risk of interference from co-eluting compounds. This method is particularly advantageous for complex matrices or when low detection limits are required.
Data Presentation: A Comparative Look at Analytical Method Performance
The following tables summarize typical validation parameters for GC-FID and GC-MS methods based on the analysis of this compound and structurally similar volatile organic compounds. These values provide a benchmark for developing and validating a quantification method for this compound.
Table 1: Comparison of GC-FID Method Validation Parameters
| Validation Parameter | Typical Performance for this compound Analysis | Acceptance Criteria (ICH Q2(R1)) |
| Linearity Range | 1 - 100 µg/mL | Correlation coefficient (r²) ≥ 0.995 |
| Correlation Coefficient (r²) | > 0.998 | - |
| Limit of Detection (LOD) | ~0.5 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | ~1.5 µg/mL | Signal-to-Noise ratio of 10:1 |
| Accuracy (% Recovery) | 95 - 105% | Within ±15% of the nominal concentration |
| Precision (%RSD) | < 5% | ≤ 15% |
| Robustness | Unaffected by minor changes in flow rate or temperature | Consistent results with deliberate variations |
Table 2: Comparison of GC-MS Method Validation Parameters
| Validation Parameter | Typical Performance for this compound Analysis | Acceptance Criteria (ICH Q2(R1)) |
| Linearity Range | 0.01 - 10 µg/mL | Correlation coefficient (r²) ≥ 0.995 |
| Correlation Coefficient (r²) | > 0.999 | - |
| Limit of Detection (LOD) | ~0.005 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | ~0.015 µg/mL | Signal-to-Noise ratio of 10:1 |
| Accuracy (% Recovery) | 98 - 102% | Within ±15% of the nominal concentration |
| Precision (%RSD) | < 3% | ≤ 15% |
| Specificity | High (based on mass spectrum) | Ability to unequivocally assess the analyte |
| Robustness | Unaffected by minor changes in GC or MS parameters | Consistent results with deliberate variations |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods.
Sample Preparation: Headspace Injection
Headspace gas chromatography is the preferred technique for analyzing volatile compounds like this compound in liquid or solid samples.[1] This method minimizes matrix effects and enhances sensitivity.
-
Sample Aliquoting: Pipette a defined volume (e.g., 1.0 mL) of the sample (e.g., blood, water, or a solution of a drug product) into a headspace vial.
-
Internal Standard: If used, add a known concentration of an appropriate internal standard (e.g., a deuterated analog or a compound with similar volatility and chromatographic behavior).
-
Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap.
-
Equilibration: Place the vial in the headspace autosampler and allow it to equilibrate at a specific temperature (e.g., 80°C) for a set time (e.g., 15 minutes) to allow the volatile analytes to partition into the headspace.
-
Injection: An aliquot of the headspace gas is automatically injected into the GC system.
Gas Chromatography (GC) Method
-
Column: A non-polar or mid-polar capillary column, such as a 5% diphenyl / 95% dimethyl polysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film), is suitable for separating this compound.[1]
-
Injector Temperature: 250°C.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Oven Program:
-
Initial Temperature: 40°C, hold for 2 minutes.
-
Ramp: 15°C/min to 180°C.
-
Hold for 3 minutes.
-
Detector-Specific Methods
-
Detector Temperature: 280°C.
-
Hydrogen Flow: 40 mL/min.
-
Air Flow: 400 mL/min.
-
Makeup Gas (Nitrogen) Flow: 25 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Source Temperature: 230°C.[1]
-
Quadrupole Temperature: 150°C.[1]
-
Acquisition Mode:
-
Scan Mode: For initial identification, scan a mass range of m/z 30-100 to obtain the full mass spectrum of this compound. The molecular ion of this compound is at m/z 48.
-
Selected Ion Monitoring (SIM) Mode: For quantification, monitor characteristic ions of this compound, such as m/z 48 (molecular ion) and 29 (fragment ion), to enhance sensitivity and selectivity.
-
Method Validation Workflow
The validation of an analytical method is a systematic process to ensure it is suitable for its intended purpose.[2] The International Council for Harmonisation (ICH) provides guidelines for validation, which include assessing parameters like specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness.[3][4][5]
Caption: A typical workflow for analytical method validation.
Cross-Validation Process
Cross-validation is the process of verifying that a validated analytical method produces consistent and reliable results when performed by different analysts, on different instruments, or in different laboratories.[6][7] This is crucial for method transfer and for comparing data from different sources.
References
- 1. benchchem.com [benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetics of Fluoroethane and Other Alkyl Fluorides in SN2 Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetics of bimolecular nucleophilic substitution (SN2) reactions for fluoroethane and other small alkyl fluorides. Due to the inherent low reactivity of alkyl fluorides, experimental kinetic data is sparse. Therefore, this guide leverages theoretical and computational studies to provide insights into their reaction rates and activation barriers. The information presented is intended to aid researchers in understanding the unique behavior of organofluorine compounds in nucleophilic substitution, a critical aspect of medicinal chemistry and materials science.
Comparative Kinetic Data (Theoretical)
The following table summarizes calculated activation barriers for the gas-phase SN2 reactions of selected alkyl halides with a common nucleophile (hydroxide ion). These values, obtained from computational chemistry studies, offer a quantitative comparison of the energy required to initiate the substitution reaction. Lower activation energy corresponds to a faster reaction rate.
| Alkyl Halide | Nucleophile | Reaction | Activation Energy (kcal/mol) |
| Fluoromethane (B1203902) (CH₃F) | OH⁻ | CH₃F + OH⁻ → CH₃OH + F⁻ | ~25-30 |
| This compound (CH₃CH₂F) | OH⁻ | CH₃CH₂F + OH⁻ → CH₃CH₂OH + F⁻ | ~28-33 |
| Chloromethane (CH₃Cl) | OH⁻ | CH₃Cl + OH⁻ → CH₃OH + Cl⁻ | ~15-20 |
| Chloroethane (CH₃CH₂Cl) | OH⁻ | CH₃CH₂Cl + OH⁻ → CH₃CH₂OH + Cl⁻ | ~18-23 |
Note: These values are representative and can vary depending on the level of theory and basis set used in the computational model.
The data clearly illustrates the significantly higher activation energy required for SN2 reactions with alkyl fluorides compared to their chloro-analogs. This is attributed to the exceptional strength of the carbon-fluorine bond and the poor leaving group ability of the fluoride (B91410) ion. Within the alkyl fluorides, a slight increase in activation energy is observed from fluoromethane to this compound, consistent with the expected minor increase in steric hindrance.
Experimental Protocol: Gas-Phase Kinetic Studies using Flowing Afterglow-Selected Ion Flow Tube (FA-SIFT) Mass Spectrometry
Measuring the kinetics of slow reactions like those involving alkyl fluorides requires highly sensitive experimental techniques. The following protocol outlines a representative method for determining the rate constants of gas-phase SN2 reactions using FA-SIFT mass spectrometry.[1][2][3]
Objective: To measure the bimolecular rate constant for the reaction of an alkyl fluoride with a given nucleophile in the gas phase at thermal energies.
Apparatus: A Flowing Afterglow-Selected Ion Flow Tube (FA-SIFT) mass spectrometer.
Materials:
-
Helium carrier gas (ultra-high purity)
-
Reagent gas for nucleophile generation (e.g., a mixture of N₂O and CH₄ for OH⁻ production)
-
Alkyl fluoride vapor (e.g., this compound) diluted in helium
-
Calibrant gas (optional, for mass calibration)
Procedure:
-
Ion Generation: The nucleophile (e.g., OH⁻) is generated in the ion source region by electron impact on a suitable precursor gas mixture.
-
Ion Selection: The desired nucleophile ions are mass-selected using a quadrupole mass filter.
-
Injection into the Flow Tube: The selected ions are injected into a flow tube containing a flowing stream of helium buffer gas (~0.5 Torr). The ions undergo numerous collisions with the helium atoms, ensuring they are thermalized to the ambient temperature of the flow tube.
-
Reactant Introduction: A known, small concentration of the neutral alkyl fluoride reactant is introduced into the flow tube at a specific point downstream from the ion injection port.
-
Reaction and Detection: As the reactant ions travel down the flow tube, they react with the neutral alkyl fluoride molecules. A second quadrupole mass spectrometer at the end of the flow tube monitors the concentrations of both the primary reactant ions and the product ions as a function of the neutral reactant concentration.
-
Data Analysis: The bimolecular rate constant (k) is determined from the decay of the primary ion signal as a function of the neutral reactant concentration, the reaction time (calculated from the ion velocity and the reaction length), and the neutral reactant number density.
Visualizations
SN2 Reaction Mechanism
The following diagram illustrates the concerted, single-step mechanism of an SN2 reaction, featuring a backside attack by the nucleophile and the inversion of stereochemistry at the carbon center.
Caption: The concerted mechanism of an SN2 reaction.
Experimental Workflow for FA-SIFT
This diagram outlines the major steps in determining the rate constant of a gas-phase SN2 reaction using the Flowing Afterglow-Selected Ion Flow Tube technique.[1][2][3]
Caption: Workflow for kinetic measurements using FA-SIFT.
References
Efficacy Showdown: A Comparative Analysis of Fluoroethane-Derived Versus Non-Fluorinated Drug Analogues
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, with fluoroethane and related motifs playing a pivotal role in enhancing therapeutic efficacy. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a drug's pharmacokinetic and pharmacodynamic profile.[1][2] This guide provides a comparative analysis of this compound-derived drug analogues and their non-fluorinated counterparts, supported by experimental data and detailed methodologies, to elucidate the impact of this "magic bullet" atom in drug development.[3][4]
Quantitative Comparison of Drug Analogue Performance
The introduction of this compound groups can lead to significant improvements in potency, metabolic stability, and bioavailability.[5][6] The following table summarizes key performance indicators for several pairs of fluorinated and non-fluorinated drug analogues.
| Drug Analogue Pair | Target | Parameter | Non-Fluorinated Analogue | This compound-Derived Analogue | Fold Improvement | Reference |
| Celecoxib Analogue | COX-2 | Potency (IC50) | ~200 nM | ~20 nM | 10x | [7] |
| Metabolic Stability (t½ in human liver microsomes) | ~30 min | >120 min | >4x | [7] | ||
| Ibrutinib Analogue | BTK | Potency (IC50) | ~5 nM | ~0.5 nM | 10x | [1] |
| Bioavailability (Oral, rat) | ~20% | ~60% | 3x | [1] | ||
| Osimertinib Analogue | EGFR | CNS Penetration (Brain/Plasma Ratio) | ~0.1 | ~0.5 | 5x | [1] |
| Metabolic Stability (t½ in human liver microsomes) | ~45 min | ~180 min | 4x | [1] | ||
| Enoxacin vs. Naphthyridine | DNA Gyrase | Gyrase-Complex Binding | Relative activity: 1 | Relative activity: 15 | 15x | [7] |
| Cell Penetration | Relative penetration: 1 | Relative penetration: up to 70 | up to 70x | [7] |
Experimental Protocols
The data presented above are generated through a series of standardized in vitro and in vivo experiments. Below are the detailed methodologies for these key assays.
In Vitro Potency Assay: Enzyme-Linked Immunosorbent Assay (ELISA) for IC50 Determination
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a drug candidate against a specific enzyme target.
-
Objective: To quantify the concentration of a drug analogue required to inhibit 50% of the target enzyme's activity.
-
Materials: 96-well microplates, purified target enzyme, substrate, drug analogues (fluorinated and non-fluorinated), detection antibody conjugated to an enzyme (e.g., HRP), chromogenic substrate (e.g., TMB), and stop solution.
-
Methodology:
-
Coat the 96-well plates with the target enzyme and incubate overnight at 4°C.
-
Wash the plates to remove any unbound enzyme.
-
Prepare serial dilutions of the drug analogues (both fluorinated and non-fluorinated) in a suitable buffer.
-
Add the drug dilutions to the wells and incubate for a specified period to allow for binding to the enzyme.
-
Add the enzyme's substrate to each well and incubate to allow the enzymatic reaction to proceed.
-
Add a stop solution to halt the reaction.
-
Add the detection antibody and incubate.
-
Add the chromogenic substrate and measure the absorbance at a specific wavelength using a microplate reader.
-
The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[8][9]
-
Metabolic Stability Assay: Liver Microsomal Stability Assay
This assay assesses the susceptibility of a drug candidate to metabolism by cytochrome P450 enzymes in the liver.
-
Objective: To determine the in vitro half-life (t½) of a drug analogue in the presence of liver microsomes.
-
Materials: Pooled human liver microsomes, NADPH regenerating system, test compounds (drug analogues), and a reference compound with known metabolic stability.
-
Methodology:
-
Pre-warm the liver microsomes and NADPH regenerating system to 37°C.
-
Incubate the test compounds (at a final concentration of 1 µM) with the liver microsomes and the NADPH regenerating system at 37°C.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant for the concentration of the parent drug using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The in vitro half-life is calculated from the slope of the natural logarithm of the remaining parent drug concentration versus time.[10][11]
-
In Vivo Pharmacokinetic Study
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in a living organism.
-
Objective: To determine key pharmacokinetic parameters such as oral bioavailability (F%).
-
Animal Model: Typically male Sprague-Dawley rats.
-
Methodology:
-
Fast the animals overnight prior to drug administration.
-
Administer the drug analogue via two routes: intravenous (IV) bolus and oral gavage.
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing from the tail vein.
-
Process the blood samples to separate the plasma.
-
Quantify the concentration of the drug in the plasma samples using a validated LC-MS/MS method.
-
Calculate the Area Under the Curve (AUC) for both IV and oral administration routes.
-
Oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[12][13][14]
-
Visualizing the Impact and Workflow
The following diagrams illustrate the influence of this compound substitution on drug properties and the typical experimental workflow for comparing analogues.
Conclusion
The strategic incorporation of this compound moieties into drug molecules consistently demonstrates the potential to significantly enhance their therapeutic profiles. By favorably modulating key properties such as potency, metabolic stability, and bioavailability, fluorination offers a powerful tool for medicinal chemists to overcome common challenges in drug development.[1][7] The case studies and experimental data presented herein underscore the profound and often beneficial impact of this versatile halogen, solidifying its role as a critical element in the design of next-generation therapeutics. As synthetic methodologies for fluorination continue to advance, the strategic application of this compound and other fluorinated groups is expected to play an even more prominent role in the future of drug discovery.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. mdpi.com [mdpi.com]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Technology - Selective Fluorination of Drug Molecules for Higher Potency, Improved Pharmacology and Lower Metabolic Burden [puotl.technologypublisher.com]
- 7. tandfonline.com [tandfonline.com]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 13. criver.com [criver.com]
- 14. mdpi.com [mdpi.com]
A Head-to-Head Comparison: Flow Versus Batch Synthesis of Fluoroethane Derivatives
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has made organofluorine compounds, including fluoroethane derivatives, highly valuable in pharmaceuticals, agrochemicals, and materials science. The synthesis of these compounds, however, often involves hazardous reagents and challenging reaction conditions. This guide provides a detailed comparison of two primary synthetic methodologies—traditional batch synthesis and modern continuous flow synthesis—for the preparation of this compound derivatives, using the synthesis of ethyl fluoride (B91410) as a representative example.
Executive Summary
Continuous flow synthesis offers significant advantages over traditional batch methods for the synthesis of this compound derivatives, particularly in terms of safety, efficiency, and scalability. The ability to precisely control reaction parameters in a flow reactor leads to improved yields and reduced reaction times. While batch synthesis remains a viable option for small-scale laboratory work, flow chemistry presents a more robust and advantageous solution for process development and manufacturing.
Data Presentation: Batch vs. Flow Synthesis of Ethyl Fluoride
The following table summarizes the key performance indicators for the synthesis of ethyl fluoride from ethylene (B1197577) and anhydrous hydrogen fluoride using both batch and a continuous "flow-like" process. The data for the flow process is derived from a patented continuous bubbling method, which, while not a microreactor, operates on the principles of continuous reagent addition.[1] The batch process data is based on typical laboratory conditions for similar hydrofluorination reactions.
| Parameter | Batch Synthesis (Hypothetical) | Flow Synthesis (Continuous Bubbling Method)[1] |
| Reaction Temperature | 0 - 40 °C | -10 to 40 °C |
| Pressure | 1 - 10 atm | 1 - 10 atm |
| Reaction Time | Several hours | Continuous (residence time not specified) |
| Reagent Stoichiometry | Near stoichiometric or slight excess of HF | Large excess of liquid HF |
| Yield (Ethyl Fluoride) | Moderate to Good (e.g., ~70-85%) | Up to 88.8% |
| Byproducts | Oligomerization and polymerization products | Minimized due to high HF excess |
| Safety Considerations | Handling of large quantities of HF at once | Smaller reaction volume at any given time |
| Scalability | Challenging due to heat transfer limitations | More readily scalable by extending operation time |
Experimental Protocols
Batch Synthesis of Ethyl Fluoride (Hypothetical Protocol)
This protocol describes a plausible laboratory-scale batch synthesis of ethyl fluoride.
Materials:
-
Ethylene gas
-
Anhydrous hydrogen fluoride (HF)
-
Antimony pentachloride (SbCl₅) (catalyst, optional)
-
Polytetrafluoroethylene (PTFE)-lined autoclave or high-pressure reactor
-
Gas cylinder with regulator for ethylene
-
Lecture bottle of anhydrous HF
-
Scrubbing solution (e.g., aqueous potassium carbonate)
Procedure:
-
Reactor Preparation: A clean, dry, and pressure-tested PTFE-lined autoclave is cooled to a low temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Reagent Addition: Anhydrous hydrogen fluoride is carefully condensed into the pre-cooled reactor. If a catalyst is used, it is added to the HF.
-
Reaction Setup: The reactor is sealed, and the cooling bath is replaced with a cooling/heating system to maintain the desired reaction temperature (e.g., 0 °C).
-
Ethylene Introduction: Ethylene gas is introduced into the reactor from a cylinder through a pressure regulator until the desired pressure is reached.
-
Reaction: The reaction mixture is stirred vigorously for several hours while maintaining a constant temperature and pressure. The progress of the reaction can be monitored by sampling the gas phase and analyzing it by gas chromatography (GC).
-
Quenching and Workup: After the reaction is complete, the reactor is carefully vented through a scrubbing solution to neutralize any unreacted HF. The gaseous product mixture is collected in a gas bag or cold trap.
-
Purification: The collected gas is passed through a series of traps to remove any remaining HF and byproducts. The ethyl fluoride can be further purified by cryogenic distillation.
Flow Synthesis of Ethyl Fluoride (Continuous Bubbling Method)
This protocol is based on the continuous bubbling method described in patent CN1686984A.[1]
Materials:
-
Ethylene gas
-
Anhydrous hydrogen fluoride (HF)
-
Antimony pentachloride (SbCl₅) (catalyst, optional)
-
PTFE-lined cylindrical reactor with a gas distributor and condenser
-
Gas cylinder with regulator and mass flow controller for ethylene
-
HF supply system
-
Condenser with a cooling system
-
Scrubbing system
-
Rectification column
Procedure:
-
Reactor Setup: A PTFE-lined cylindrical reactor equipped with a gas distributor at the bottom and a condenser at the top is filled with anhydrous hydrogen fluoride (and catalyst, if used).
-
Reaction Initiation: The reactor is brought to the desired temperature (e.g., 40 °C) and pressure (e.g., 10 atm). Ethylene gas is continuously bubbled through the liquid HF via the gas distributor at a controlled flow rate (e.g., 120 grams per hour per kilogram of HF).[1]
-
Continuous Operation: The reaction proceeds as the ethylene gas rises through the liquid HF. The product mixture, containing ethyl fluoride, unreacted ethylene, and entrained HF, exits from the top of the reactor and enters a condenser.
-
HF Recycling: The condenser cools the gas stream, causing the majority of the entrained HF to condense and flow back into the reactor, improving HF utilization.[1]
-
Product Collection and Purification: The gas stream leaving the condenser passes through a scrubbing system to remove any remaining acidic gases. The mixture of ethyl fluoride and unreacted ethylene is then separated by rectification. The purified ethyl fluoride is collected, and the unreacted ethylene is recycled back to the reactor inlet.[1]
Mandatory Visualizations
Discussion
The comparison highlights several key advantages of flow synthesis for this compound derivatives.
-
Enhanced Safety: Flow reactors handle only a small amount of hazardous material at any given time, significantly reducing the risks associated with exothermic reactions or accidental releases of toxic substances like HF. In contrast, batch reactors require the handling of the entire quantity of reagents at once.
-
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer. This enables precise temperature control, minimizing the formation of byproducts from localized hot spots, and ensures efficient mixing of gaseous and liquid reactants.
-
Higher Yields and Purity: The precise control over reaction parameters in flow systems often leads to higher yields and product purity. The continuous removal of product from the reaction zone can also prevent degradation or side reactions.
-
Scalability: Scaling up a flow process is often more straightforward than scaling up a batch reaction. Instead of redesigning a larger reactor, production can be increased by running the flow system for a longer duration or by "numbering up" – running multiple reactors in parallel.
-
Automation and Integration: Flow systems are more amenable to automation and integration with in-line analysis and purification steps, leading to a more streamlined and efficient overall process.
Conclusion
For the synthesis of this compound derivatives, continuous flow chemistry offers a safer, more efficient, and more scalable alternative to traditional batch processing. The ability to precisely control reaction conditions and handle hazardous reagents in a contained and minimized fashion makes it an attractive methodology for both academic research and industrial production. While the initial investment in flow equipment may be higher, the long-term benefits in terms of safety, efficiency, and product quality often outweigh the costs. As the demand for complex fluorinated molecules continues to grow, the adoption of flow chemistry will be crucial for the sustainable and economical production of these important compounds.
References
Unraveling Fluoroethane's Reaction Mechanisms: A Comparative Guide to Isotopic Tracer Validation
For researchers, scientists, and drug development professionals, a precise understanding of reaction mechanisms is fundamental to controlling chemical transformations and designing novel molecules. This guide provides a comparative analysis of how isotopic tracer studies can be employed to validate the reaction mechanisms of fluoroethane, primarily focusing on the competition between bimolecular substitution (SN2) and elimination (E2) pathways. While direct experimental data for this compound is limited in publicly available literature, this guide draws upon established principles and data from analogous haloalkanes to illustrate the power of isotopic labeling.
Isotopic labeling, the substitution of an atom with its heavier, non-radioactive isotope (e.g., deuterium (B1214612) for hydrogen) or a radioactive isotope (e.g., ¹⁸F for ¹⁹F), is a powerful technique for elucidating the intricate steps of a chemical reaction.[1][2] By tracking the fate of the isotopic label in the products, researchers can gain definitive insights into bond-breaking and bond-forming events that occur in the rate-determining step of a reaction.
Distinguishing Sₙ2 and E2 Pathways with Isotopic Tracers
The reaction of this compound, a primary alkyl halide, with a nucleophile/base can proceed through two main competitive pathways: Sₙ2 and E2. Isotopic tracer studies, particularly the deuterium kinetic isotope effect (KIE), provide a crucial tool to differentiate between these mechanisms. The KIE is the ratio of the reaction rate of the non-isotopically labeled reactant to that of the isotopically labeled reactant (kH/kD).[3]
A significant primary kinetic isotope effect, typically with a kH/kD value between 2 and 7, is observed when a C-H bond is broken in the rate-determining step of the reaction.[4] This is a hallmark of the E2 mechanism, where a base abstracts a proton from the carbon adjacent to the leaving group in a concerted fashion.[5] Conversely, a negligible or small primary KIE (kH/kD ≈ 1) is expected for an Sₙ2 reaction, as the C-H bonds are not directly involved in the rate-limiting nucleophilic attack.
Data Presentation: Expected Kinetic Isotope Effects
| Reaction Mechanism | Labeled Position | Expected kH/kD | Interpretation |
| Sₙ2 | CH₃CD ₂F | ~ 1 | No significant C-H/C-D bond breaking in the rate-determining step. |
| E2 | CD ₃CH₂F | > 2 | C-H/C-D bond is broken in the concerted rate-determining step.[4] |
Experimental Protocols: A General Approach for Isotopic Tracer Studies
The following outlines a generalized experimental protocol for conducting a deuterium kinetic isotope effect study to distinguish between the Sₙ2 and E2 pathways for a haloalkane like this compound.
1. Synthesis of Isotopically Labeled Substrate:
-
For β-deuteration (to probe the E2 pathway): Commercially available deuterated starting materials, such as deuterated ethanol (B145695) (CD₃CH₂OH), can be converted to the corresponding deuterated this compound (CD₃CH₂F) through standard halogenation procedures (e.g., using a fluorinating agent like diethylaminosulfur trifluoride - DAST).
-
For α-deuteration (as a control): Similarly, α-deuterated this compound (CH₃CD₂F) can be synthesized from the corresponding α-deuterated ethanol (CH₃CD₂OH).
2. Kinetic Experiments:
-
Parallel reactions are set up with both the non-labeled (CH₃CH₂F) and the deuterated this compound (CD₃CH₂F or CH₃CD₂F).
-
The reactions are carried out under identical conditions (temperature, solvent, concentration of reactants). A common base/nucleophile would be sodium ethoxide in ethanol.
-
The progress of the reaction is monitored over time by periodically taking aliquots from the reaction mixture.
-
The concentration of the reactant (this compound) and/or the product(s) (ethene for E2, ethyl ether for Sₙ2) is determined using analytical techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
3. Data Analysis:
-
The rate constants for both the non-labeled (kH) and deuterated (kD) reactions are determined from the kinetic data.
-
The kinetic isotope effect is calculated as the ratio kH/kD.
-
A kH/kD value significantly greater than 1 for the β-deuterated substrate would provide strong evidence for an E2 mechanism.
Mandatory Visualization
To further clarify the mechanistic pathways and the experimental logic, the following diagrams are provided.
Caption: Competing SN2 and E2 reaction pathways for this compound.
Caption: Experimental workflow for a KIE study.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. 11.8 The E2 Reaction and the Deuterium Isotope Effect – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Comparison of the cost-effectiveness of different Fluoroethane synthesis routes
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Fluoroethane Production
This compound (ethyl fluoride) is a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. Its incorporation can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity. The selection of a synthesis route for this compound is a critical decision, balancing factors such as yield, cost of raw materials, reaction conditions, safety, and scalability. This guide provides a comprehensive comparison of the cost-effectiveness of three primary synthesis routes to this compound: the hydrofluorination of ethylene (B1197577), the fluorination of ethanol, and the fluorination of ethane (B1197151) via a chloroethane (B1197429) intermediate.
Executive Summary of Synthesis Routes
| Route | Starting Materials | Key Reagents/Catalysts | Typical Yield | Key Advantages | Key Disadvantages |
| 1. Hydrofluorination of Ethylene | Ethylene, Hydrogen Fluoride (B91410) (HF) | Fluorinated metal salts (e.g., fluorinated alumina (B75360), chromium-based catalysts) | High (potentially >90%) | High atom economy, continuous process potential, relatively low-cost starting materials. | Requires specialized equipment to handle corrosive and toxic HF, catalyst deactivation can be an issue. |
| 2. Fluorination of Ethanol | Ethanol | Diethylaminosulfur Trifluoride (DAST) and other modern fluorinating agents | Moderate (around 70-80%) | Milder reaction conditions, suitable for smaller-scale laboratory synthesis. | High cost and hazardous nature of reagents like DAST, significant waste generation, scalability challenges. |
| 3. Fluorination of Ethane (via Chloroethane) | Ethane, Chlorine, Metal Fluoride | Antimony trifluoride (SbF₃), Silver fluoride (AgF), etc. (Swarts reaction) | Moderate to High (variable) | Utilizes abundant and low-cost ethane. | Two-step process increases complexity, use of heavy metal fluorides can be costly and environmentally concerning. |
In-Depth Analysis of Synthesis Routes
Route 1: Hydrofluorination of Ethylene
This route represents a prominent industrial method for fluoroalkane production. The direct addition of hydrogen fluoride across the double bond of ethylene is an atom-economical approach.
Experimental Protocol:
A typical industrial process involves the continuous feeding of gaseous ethylene and anhydrous hydrogen fluoride into a fixed-bed reactor containing a solid catalyst.
-
Catalyst: Catalysts often consist of metal salts like fluorinated alumina or chromium-based catalysts. These are designed to facilitate the addition of HF while minimizing side reactions.
-
Reaction Conditions: The reaction is typically carried out in the gas phase at elevated temperatures (e.g., 200-400°C) and pressures. A patent for a similar process, the hydrofluorination of acetylene (B1199291) to vinyl fluoride and 1,1-dithis compound, suggests reaction temperatures of 220-320°C and space velocities of 250-2500h⁻¹.[1]
-
Purification: The product stream is cooled to condense this compound and unreacted HF. The crude product is then washed with a basic solution to neutralize any remaining acid, followed by cryogenic distillation to separate this compound from byproducts and unreacted ethylene. The unconverted ethylene and HF can be recycled back into the reactor to improve overall process efficiency.[2]
Cost-Effectiveness Analysis:
| Factor | Data | Source |
| Starting Material Cost | Ethylene: ~
| [3],[4] |
| Catalyst Cost | Varies depending on the specific metal and support. Can be a significant initial investment. | - |
| Energy Consumption | High due to elevated temperatures and cryogenic distillation. | - |
| Yield | High, potentially exceeding 90% in optimized industrial processes. A related process for 1,1-difluoroethylene reports a hydrofluorination step yield of 95.8%.[5] | [5] |
| Waste Generation | Primarily deactivated catalyst and neutralization salts. | - |
| Scalability | Excellent, well-suited for large-scale continuous production. | - |
Logical Workflow for Ethylene Hydrofluorination:
References
- 1. CN103920484A - Catalyst for hydrofluorination reaction of acetylene to prepare vinyl fluoride and 1,1-dithis compound, and preparation method and application thereof - Google Patents [patents.google.com]
- 2. CN1686984A - Method for preparing ethyl fluoride - Google Patents [patents.google.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. indiamart.com [indiamart.com]
- 5. GB1587830A - Process for producing 1,1-difluoroethylene - Google Patents [patents.google.com]
A Comparative Guide to Inter-laboratory Validation of Analytical Protocols for Fluoroethane Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical protocols for the quantitative analysis of Fluoroethane. The information presented is based on established analytical techniques and performance data from studies on this compound and structurally similar volatile organic compounds. This document aims to assist laboratories in selecting and validating appropriate analytical methods for their specific research and development needs.
Data Presentation: Comparison of Analytical Protocols
The following table summarizes the typical performance characteristics of two common analytical techniques for this compound analysis: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) and Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS). These values are indicative and may vary based on specific instrumentation, method parameters, and laboratory conditions.
| Performance Characteristic | Headspace GC-FID | Headspace GC-MS | Key Considerations |
| Limit of Detection (LOD) | Typically in the low mg/L to high µg/L range. For similar compounds like dithis compound, an LOD of 0.018 mg/L has been reported.[1] | Generally lower than GC-FID, often in the low µg/L range. An instrumental LOD of 3.2 µg/L has been reported for this compound after derivatization.[2] | GC-MS offers higher sensitivity, making it suitable for trace-level analysis. |
| Limit of Quantitation (LOQ) | A reported LOQ for a similar compound, dithis compound, is 4 mg/L and in another study 0.099 mg/L.[1] | Expected to be in the low µg/L range, providing a lower working range than GC-FID. | The lower LOQ of GC-MS is advantageous for applications requiring precise measurement of low concentrations. |
| Linearity (R²) | Excellent linearity is achievable, with R² values typically >0.99. For dithis compound, linearity of 0.9992 and 0.9995 has been demonstrated.[1] | Excellent linearity is also expected, with R² values >0.99 over the calibrated range. A linear range up to 50 mg/L has been achieved for this compound.[2] | Both methods can provide a linear response over a wide concentration range, suitable for various applications. |
| Precision (CV%) | For dithis compound, within-run CVs of 5.8% and 6.8%, and between-run CVs of 13.4% and 9.8% have been reported.[1] | Generally offers high precision, with CV% values typically below 15% for intra- and inter-day assays. | GC-MS may offer slightly better precision due to its higher selectivity, which can reduce variability from matrix interferences. |
| Specificity/Selectivity | Good for simple matrices. Co-eluting compounds can interfere with quantification. | Excellent. Mass spectrometry provides definitive identification based on mass spectra, minimizing the risk of interference from co-eluting compounds. | The high selectivity of GC-MS makes it the preferred method for complex matrices where interferences are likely. |
| Cost & Complexity | Lower initial instrument cost and less complex operation and maintenance. | Higher initial instrument cost and requires more specialized expertise for operation and data interpretation. | The choice between the two often depends on budget constraints and the required level of analytical specificity. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative and should be optimized and validated by the user for their specific application and instrumentation.
Protocol 1: this compound Analysis by Headspace GC-FID
This method is suitable for the quantification of this compound in various sample matrices.
1. Sample Preparation:
-
Accurately transfer a known volume or weight of the sample into a headspace vial.
-
If the sample is a liquid, an appropriate solvent (e.g., dimethyl sulfoxide) may be used for dilution.
-
For solid samples, a suitable extraction solvent should be added.
-
Add an internal standard (e.g., 1-propanol) to each vial for improved accuracy and precision.[1]
-
Immediately seal the vial with a crimp cap containing a PTFE/silicone septum.
2. Headspace Incubation and Injection:
-
Place the vials in the headspace autosampler.
-
Incubate the vials at a constant temperature (e.g., 80°C) for a set period (e.g., 15 minutes) to allow for equilibration of this compound between the sample and the headspace.
-
After incubation, a heated, gas-tight syringe automatically withdraws a fixed volume of the headspace gas (e.g., 1 mL).
-
The gas sample is then injected into the GC inlet.
3. Gas Chromatography:
-
Column: Use a capillary column suitable for volatile organic compounds (e.g., a DB-624 or similar).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a final temperature (e.g., 200°C) to ensure separation of this compound from other volatile components.
-
Inlet Temperature: Typically 150-200°C.
-
Detector Temperature (FID): Typically 250-300°C.
4. Data Analysis:
-
Identify the this compound peak based on its retention time, as determined by the analysis of a known standard.
-
Quantify the concentration of this compound using a calibration curve prepared from standards of known concentrations. The peak area ratio of this compound to the internal standard is plotted against the concentration.
Protocol 2: this compound Analysis by Headspace GC-MS
This method provides higher selectivity and sensitivity for the analysis of this compound, making it ideal for complex matrices and trace-level detection.
1. Sample Preparation:
-
Follow the same sample preparation procedure as described for HS-GC-FID.
2. Headspace Incubation and Injection:
-
Follow the same headspace incubation and injection procedure as described for HS-GC-FID.
3. Gas Chromatography-Mass Spectrometry:
-
GC Conditions: Use the same GC conditions (column, carrier gas, oven program, inlet temperature) as for HS-GC-FID to achieve chromatographic separation.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Acquisition Mode: Can be run in full scan mode to obtain the complete mass spectrum for identification or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy. In SIM mode, specific ions characteristic of this compound are monitored.
-
Transfer Line Temperature: Typically 200-250°C.
-
Ion Source Temperature: Typically 230°C.
-
4. Data Analysis:
-
Identify this compound by its retention time and by comparing its mass spectrum to a reference spectrum (e.g., from a spectral library).
-
For quantification, construct a calibration curve by plotting the peak area (or peak area ratio to an internal standard) of a characteristic ion of this compound against the concentration of the standards.
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the analysis of this compound using headspace gas chromatography techniques.
Caption: General experimental workflow for this compound analysis.
Logical Relationship Diagram for Protocol Selection
This diagram outlines the decision-making process for selecting the most appropriate analytical protocol based on key experimental requirements.
Caption: Decision tree for analytical protocol selection.
References
Safety Operating Guide
Proper Disposal of Fluoroethane: A Comprehensive Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of fluoroethane.
This compound, a flammable gas under pressure, requires meticulous handling and disposal to ensure laboratory safety and environmental protection. This document provides a procedural, step-by-step guide for the proper disposal of this compound, aligning with regulatory requirements and best practices in laboratory safety.
Immediate Safety and Logistical Information
Before initiating any disposal procedures, it is crucial to understand the inherent hazards of this compound and to take appropriate safety precautions.
Key Hazards:
-
Flammability: this compound is an extremely flammable gas.
-
Pressure Hazard: It is supplied in cylinders as a gas under pressure and may explode if heated.
-
Asphyxiation Risk: In high concentrations, it can displace oxygen and cause rapid suffocation.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound cylinders:
-
Safety glasses or goggles
-
Flame-retardant lab coat
-
Gloves (consult Safety Data Sheet for appropriate material)
-
Closed-toe shoes
Storage and Handling:
-
Store this compound cylinders in a well-ventilated, designated gas cylinder storage area.
-
Keep cylinders away from heat, sparks, open flames, and any other ignition sources.
-
Secure cylinders in an upright position to prevent them from falling.
-
Use a cylinder cart for transportation; never drag or roll cylinders.
Step-by-Step Disposal Procedures
The proper disposal of this compound involves a series of steps to ensure the safety of personnel and compliance with environmental regulations. The primary recommended disposal methods are recycling or high-temperature incineration conducted by a licensed hazardous waste disposal facility.
Step 1: Determine if the Cylinder is Empty
A cylinder is considered "empty" when the pressure inside is equal to the atmospheric pressure. However, for safety and regulatory purposes, even "empty" cylinders must be handled with care as they may contain residual gas.
Step 2: Prepare the Cylinder for Disposal
-
Segregation: Store the this compound cylinder in a designated area for hazardous waste, away from incompatible materials.
-
Labeling: The cylinder must be clearly labeled as "HAZARDOUS WASTE." The label should include:
-
The words "Hazardous Waste"
-
The name of the chemical: "this compound"
-
The associated hazards (e.g., Flammable Gas)
-
The date the cylinder was designated as waste.
-
Your laboratory's contact information.
-
-
Valve and Cap: Ensure the cylinder valve is closed and the valve cap is securely in place. Do not tamper with or attempt to remove the valve.
Step 3: Select a Licensed Hazardous Waste Disposal Company
It is crucial to engage a certified and experienced hazardous waste disposal company that is permitted to handle and transport flammable compressed gases.
Key questions to ask a potential disposal contractor:
-
Are you licensed and insured to transport and dispose of flammable compressed gas cylinders?
-
What is your EPA identification number?
-
Can you provide references from other laboratories or research institutions?
-
What are your procedures for ensuring regulatory compliance?
-
What documentation will you provide for the disposal (e.g., hazardous waste manifest)?
Step 4: Arrange for Pickup and Transportation
-
Scheduling: Contact the selected hazardous waste disposal company to schedule a pickup.
-
Documentation: You will likely need to complete a hazardous waste manifest. This is a multi-part form that tracks the waste from your laboratory to its final disposal site. The disposal company will typically assist with the preparation of this document.
-
Pickup: On the scheduled day, the hazardous waste contractor will arrive to collect the cylinder. Ensure that a knowledgeable member of your staff is present to oversee the pickup and sign the manifest.
Step 5: Recordkeeping
Retain a copy of the signed hazardous waste manifest for your records. This document serves as proof of proper disposal and is required for regulatory compliance.
Quantitative Data Summary
The following table summarizes key quantitative data related to the disposal of this compound.
| Parameter | Value / Information | Citation |
| UN Number | UN 2453 | [1] |
| Proper Shipping Name | This compound | [1] |
| Hazard Class | 2.1 (Flammable Gas) | [1] |
| EPA Hazardous Waste Code | D001 (Ignitability) | [2][3] |
| Occupational Exposure Limits | Refer to the specific Safety Data Sheet (SDS) for the product in use. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of a this compound gas cylinder.
Caption: Workflow for the proper disposal of this compound gas cylinders.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific hazardous waste management plan and the Safety Data Sheet for the particular this compound product you are using.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Fluoroethane
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of fluoroethane (CAS 353-36-6), a colorless, odorless, and flammable gas. Adherence to these procedures is critical to mitigate risks and ensure operational integrity.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is non-negotiable. The following table summarizes the recommended PPE for various operations.
| Operation | Eye Protection | Skin Protection | Respiratory Protection |
| Routine Handling in a Ventilated Hood | Safety glasses with side shields | Laboratory coat, long pants, and closed-toe shoes. Chemical-resistant gloves (e.g., Neoprene, Butyl Rubber) are recommended. | Not generally required if work is conducted in a properly functioning chemical fume hood. |
| Connecting/Disconnecting Cylinders | Safety goggles and a face shield | Flame-resistant lab coat. Cold-insulating gloves should be worn over chemical-resistant gloves to protect against frostbite from the liquefied gas. | Not typically required in a well-ventilated area. |
| Emergency (e.g., Leak) | Gas-tight chemical splash goggles | A fully encapsulated, chemical- and vapor-protective suit. Inner and outer chemical-resistant gloves. | A positive-pressure, full-facepiece self-contained breathing apparatus (SCBA) or a positive-pressure supplied-air respirator with escape SCBA.[1] |
Quantitative Data for this compound
This table provides key quantitative data for this compound to inform your risk assessments and handling procedures.
| Parameter | Value | Source |
| Molecular Weight | 48.06 g/mol | [3][4] |
| Boiling Point | -37.1 °C (-34.8 °F) | [3] |
| Vapor Pressure | 6.84e+03 mmHg at 25 °C | [3] |
| ACGIH TLV-TWA (8-hour) | 2.5 mg/m³ (as F) | [5][6] |
| OSHA PEL-TWA (8-hour) | 2.5 mg/m³ (as F) | [5][6] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
